molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B597298
CAS No.: 1245816-27-6
M. Wt: 199.25
InChI Key: FIFKIIBTYOOVJD-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1245816-27-6) is a high-purity spirocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical research . Its unique structure, featuring two fused four-membered rings (azetidine and oxetane) connected by a single spiro carbon atom, provides a rigid, three-dimensional scaffold that is highly valuable for exploring novel chemical space . This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the design of biologically active compounds for neurological disorders and other therapeutic areas . Its application extends to the development of advanced drug modalities like Proteolysis-Targeting Chimeras (PROTACs), where its precise molecular architecture is crucial for forming the linker that connects the warhead to the E3 ligase ligand . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective derivation and further functionalization, making it a versatile precursor for creating diverse compound libraries . Stored at 2-8°C, sealed, and dry , this product is intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKIIBTYOOVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716613
Record name tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-27-6
Record name tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate can be envisioned through a multi-step process commencing with the formation of the key intermediate, 3,3-bis(hydroxymethyl)oxetane. This intermediate is then converted to a di-tosylated derivative, which subsequently undergoes cyclization with a suitable amine source to form the 6-oxa-1-azaspiro[3.3]heptane core. The synthesis is completed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

This strategy is advantageous as it builds upon known and scalable reactions, offering a practical approach for the synthesis of this novel spirocycle.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. Each step is accompanied by a detailed experimental protocol, derived from analogous transformations reported in the scientific literature for similar substrates.

G cluster_0 Step 1: Synthesis of 3,3-Bis(hydroxymethyl)oxetane cluster_1 Step 2: Tosylation of 3,3-Bis(hydroxymethyl)oxetane cluster_2 Step 3: Formation of the Spirocyclic Core cluster_3 Step 4: Boc Protection A Diethyl 2,2-bis(hydroxymethyl)malonate B 3,3-Bis(hydroxymethyl)oxetane A->B  1. Protection (e.g., Benzyl)  2. Reduction (e.g., LiAlH₄)  3. Cyclization (e.g., MsCl, NaOH)  4. Deprotection (e.g., H₂, Pd/C) C 3,3-Bis(hydroxymethyl)oxetane D Oxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate) C->D  Tosyl chloride (TsCl)  Pyridine E Oxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate) F 6-Oxa-1-azaspiro[3.3]heptane E->F  Benzylamine  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  Then, H₂, Pd/C G 6-Oxa-1-azaspiro[3.3]heptane H This compound G->H  Di-tert-butyl dicarbonate (Boc₂O)  Base (e.g., Et₃N)  Solvent (e.g., DCM)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of 3,3-Bis(hydroxymethyl)oxetane

This multi-stage preparation of the key oxetane intermediate is based on known literature procedures for the synthesis of substituted oxetanes.

  • 1a. Protection of Diethyl 2,2-bis(hydroxymethyl)malonate:

    • To a solution of diethyl 2,2-bis(hydroxymethyl)malonate in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

    • Slowly add a protecting group precursor (e.g., benzyl bromide).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • 1b. Reduction to Diol:

    • To a solution of the protected malonate from step 1a in a dry ether solvent (e.g., THF), add a reducing agent (e.g., LiAlH₄) at 0 °C.

    • Stir the reaction at room temperature until the ester is fully reduced (monitored by TLC).

    • Carefully quench the reaction with water and a basic solution (e.g., NaOH).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude diol.

  • 1c. Oxetane Ring Formation:

    • To a solution of the diol from step 1b in a suitable solvent (e.g., DCM), add a base (e.g., triethylamine) and cool to 0 °C.

    • Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride) and stir the reaction at 0 °C.

    • After completion, wash the reaction mixture with water and brine.

    • The resulting crude mesylate is then treated with a base (e.g., NaOH) in a suitable solvent to effect cyclization to the oxetane.

  • 1d. Deprotection:

    • Dissolve the protected oxetane from step 1c in a suitable solvent (e.g., ethanol).

    • Add a catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Monitor the reaction by TLC until the deprotection is complete.

    • Filter the catalyst and concentrate the solvent to yield 3,3-bis(hydroxymethyl)oxetane.

Step 2: Tosylation of 3,3-Bis(hydroxymethyl)oxetane

  • Procedure:

    • Dissolve 3,3-bis(hydroxymethyl)oxetane in pyridine and cool the solution to 0 °C.

    • Slowly add tosyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for several hours and then at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield oxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate).

Step 3: Formation of the 6-Oxa-1-azaspiro[3.3]heptane Core

  • Procedure:

    • To a solution of the di-tosylate from Step 2 in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and benzylamine.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • The crude N-benzyl-6-oxa-1-azaspiro[3.3]heptane is then debenzylated by catalytic hydrogenation (H₂, Pd/C) in a suitable solvent (e.g., ethanol or methanol).

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 6-oxa-1-azaspiro[3.3]heptane.

Step 4: Boc Protection

  • Procedure:

    • Dissolve the crude 6-oxa-1-azaspiro[3.3]heptane from Step 3 in a chlorinated solvent (e.g., dichloromethane, DCM).

    • Add a base (e.g., triethylamine, 1.5 equivalents).

    • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) either as a solid or dissolved in DCM.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis. The yield and purity are target values and will depend on the optimization of the reaction conditions.

StepStarting MaterialKey ReagentsProductTarget Yield (%)Target Purity (%)
1Diethyl 2,2-bis(hydroxymethyl)malonateBenzyl bromide, LiAlH₄, MsCl, NaOH, H₂, Pd/C3,3-Bis(hydroxymethyl)oxetane40-50 (overall)>95
23,3-Bis(hydroxymethyl)oxetaneTosyl chloride, PyridineOxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate)80-90>98
3Oxetane-3,3-diylbis(methylene) bis(4-methylbenzenesulfonate)Benzylamine, K₂CO₃, H₂, Pd/C6-Oxa-1-azaspiro[3.3]heptane50-60>90 (crude)
46-Oxa-1-azaspiro[3.3]heptaneDi-tert-butyl dicarbonate, TriethylamineThis compound85-95>98

Logical Workflow Diagram

The overall workflow for the synthesis and purification of the target compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Step1 Step 1: Oxetane Formation Start->Step1 Step2 Step 2: Tosylation Step1->Step2 Step3 Step 3: Spirocyclization Step2->Step3 Step4 Step 4: Boc Protection Step3->Step4 Crude_Product Crude Product Step4->Crude_Product Purification Column Chromatography Crude_Product->Purification Analysis QC Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Overall workflow from starting materials to the final purified product.

Conclusion

This technical guide provides a comprehensive and logical pathway for the synthesis of this compound. While based on established chemical principles for analogous compounds, the successful implementation of this synthesis will require careful optimization of each step in the laboratory. This novel spirocyclic building block holds significant potential for the development of new therapeutic agents, and the synthetic route outlined herein provides a solid foundation for its preparation. Researchers are encouraged to consult the primary literature for more detailed information on the specific reaction types described.

Synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document presents a rational, multi-step synthesis based on established methodologies for analogous azaspiro[3.3]heptane systems. The proposed route commences with commercially available starting materials and proceeds through key intermediates to afford the target compound. Detailed, hypothetical experimental protocols, corresponding quantitative data, and process visualizations are provided to guide researchers in the potential synthesis of this compound.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 6-oxa-1-azaspiro[3.3]heptane core, in particular, offers a unique spatial arrangement of heteroatoms and potential vectors for substitution, making it an attractive motif for the development of novel therapeutic agents. This guide details a proposed synthesis for the N-Boc protected derivative, a key intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence involving the initial formation of a protected azetidine intermediate, followed by the construction of the spirocyclic oxetane ring, and concluding with the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Synthetic_Pathway A 1,1,1-Tris(hydroxymethyl)ethane B 1,1,1-Tris(p-toluenesulfonyloxymethyl)ethane A->B  TsCl, Pyridine C 3-(Hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine B->C  NH3, EtOH D 6-Oxa-1-azaspiro[3.3]heptane C->D  NaH, THF E This compound D->E  (Boc)2O, Et3N, DCM

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1,1,1-Tris(p-toluenesulfonyloxymethyl)ethane

Protocol: To a cooled (0 °C) solution of 1,1,1-tris(hydroxymethyl)ethane (1.0 eq) in pyridine is slowly added p-toluenesulfonyl chloride (3.3 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

Reagent/SolventMolar Eq.M.W.Amount
1,1,1-Tris(hydroxymethyl)ethane1.0120.15(user defined)
p-Toluenesulfonyl chloride3.3190.65(calculated)
Pyridine-79.10(user defined)
ParameterValue
Temperature0 °C to RT
Reaction Time16 h
Estimated Yield85-95%
Step 2: Synthesis of 3-(Hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine

Protocol: A solution of 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane (1.0 eq) in ethanol is saturated with ammonia gas at 0 °C in a sealed pressure vessel. The vessel is heated to 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford the product.

Reagent/SolventMolar Eq.M.W.Amount
1,1,1-Tris(p-toluenesulfonyloxymethyl)ethane1.0576.71(user defined)
Ammoniaexcess17.03(saturated)
Ethanol-46.07(user defined)
ParameterValue
Temperature80 °C
Reaction Time24 h
Estimated Yield50-60%
Step 3: Synthesis of 6-Oxa-1-azaspiro[3.3]heptane

Protocol: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-(hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Reagent/SolventMolar Eq.M.W.Amount
3-(Hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine1.0287.35(user defined)
Sodium Hydride (60%)1.224.00(calculated)
Anhydrous THF-72.11(user defined)
ParameterValue
Temperature0 °C to RT
Reaction Time12 h
Estimated Yield60-70%
Step 4: Synthesis of this compound

Protocol: To a solution of 6-oxa-1-azaspiro[3.3]heptane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to give the final product.

Reagent/SolventMolar Eq.M.W.Amount
6-Oxa-1-azaspiro[3.3]heptane1.099.13(user defined)
Di-tert-butyl dicarbonate1.1218.25(calculated)
Triethylamine1.5101.19(calculated)
Dichloromethane-84.93(user defined)
ParameterValue
Temperature0 °C to RT
Reaction Time4 h
Estimated Yield90-98%

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway.

StepProductM.W.Theoretical Yield (g)Estimated % Yield
11,1,1-Tris(p-toluenesulfonyloxymethyl)ethane576.71(calculated)85-95%
23-(Hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine287.35(calculated)50-60%
36-Oxa-1-azaspiro[3.3]heptane99.13(calculated)60-70%
4This compound199.25(calculated)90-98%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azetidine Formation cluster_step3 Step 3: Oxetane Formation (Cyclization) cluster_step4 Step 4: N-Boc Protection A1 Dissolve Starting Material in Pyridine A2 Cool to 0 °C A1->A2 A3 Add TsCl A2->A3 A4 Stir Overnight A3->A4 A5 Precipitate in Ice-Water A4->A5 A6 Filter and Dry A5->A6 B1 Dissolve Tosylate in EtOH B2 Saturate with NH3 at 0 °C B1->B2 B3 Heat in Pressure Vessel B2->B3 B4 Concentrate B3->B4 B5 Column Chromatography B4->B5 C1 Suspend NaH in THF at 0 °C C2 Add Azetidine Solution C1->C2 C3 Stir at RT C2->C3 C4 Quench with Water C3->C4 C5 Extract and Concentrate C4->C5 C6 Purify C5->C6 D1 Dissolve Spirocycle in DCM D2 Add Et3N and Cool to 0 °C D1->D2 D3 Add (Boc)2O D2->D3 D4 Stir at RT D3->D4 D5 Wash and Dry D4->D5 D6 Purify by Chromatography D5->D6

Caption: A step-by-step workflow for the proposed synthesis.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route to this compound. The outlined protocols and workflows are based on well-established chemical transformations analogous to those used for similar spirocyclic systems. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis of this and related novel chemical entities. It is important to note that reaction conditions and yields are estimates and would require optimization in a laboratory setting.

An In-depth Technical Guide to tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a valuable building block in modern medicinal chemistry. This spirocyclic oxetane derivative serves as a versatile scaffold, offering a unique three-dimensional profile and improved physicochemical properties in the design of novel therapeutic agents. This document consolidates available data on its chemical and physical characteristics, provides a detailed synthetic protocol, and explores its role in bioisosteric replacement and drug discovery.

Introduction

This compound (CAS No. 1245816-27-6) has emerged as a significant synthetic intermediate in the field of drug discovery. Its rigid, spirocyclic core, containing a strained oxetane ring, imparts unique conformational constraints and desirable physicochemical properties to parent molecules. The incorporation of spirocyclic oxetanes can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, making them attractive motifs for lead optimization. This guide aims to provide a detailed resource for researchers utilizing this compound in their synthetic and medicinal chemistry programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of publicly accessible experimental data, some properties are calculated or predicted.

PropertyValueSource
CAS Number 1245816-27-6Vendor Data
Molecular Formula C₁₀H₁₇NO₃Vendor Data
Molecular Weight 199.25 g/mol Vendor Data
Appearance White to off-white solid (presumed)Inferred
Melting Point Not available-
Boiling Point Not available-
Density ~1.12 g/cm³ (for parent scaffold)Inferred
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Inferred

Spectral Data

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 4.65-4.55 (m, 4H)

  • δ 3.95-3.85 (m, 4H)

  • δ 1.45 (s, 9H)

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ 155.0

  • δ 80.0

  • δ 78.0

  • δ 55.0

  • δ 35.0

  • δ 28.5

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from commercially available materials. A general, plausible synthetic route is outlined below.

General Synthetic Pathway

Synthetic Pathway A 1,1-Bis(hydroxymethyl)cyclopropane B 3,3-Bis(bromomethyl)oxetane A->B HBr/H₂SO₄ C 6-Oxa-1-azaspiro[3.3]heptane B->C 1. NaN₃ 2. H₂, Pd/C 3. Base D This compound C->D Boc₂O, Base

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • To a solution of 1,1-bis(hydroxymethyl)cyclopropane in a suitable solvent, add hydrobromic acid and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 6-Oxa-1-azaspiro[3.3]heptane

  • Dissolve 3,3-bis(bromomethyl)oxetane in a polar aprotic solvent (e.g., DMF) and add sodium azide.

  • Heat the mixture to allow for the formation of the corresponding diazide.

  • Reduce the diazide using catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol or methanol.

  • After the reduction is complete, treat the resulting diamine with a base to facilitate intramolecular cyclization to the spirocyclic amine.

Step 3: Synthesis of this compound

  • Dissolve the crude 6-oxa-1-azaspiro[3.3]heptane in a chlorinated solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for the introduction of the 6-oxa-1-azaspiro[3.3]heptane moiety. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

C-H Arylation

A notable application of this compound is in palladium-catalyzed C-H arylation reactions. The oxetane ring can direct the arylation to adjacent C-H bonds, providing a route to novel, functionalized spirocycles.

CH_Arylation Reactant This compound Product Arylated Spirocycle Reactant->Product Pd Catalyst, Ligand, Base ArylHalide Aryl Halide (Ar-X) ArylHalide->Product

Caption: General workflow for C-H arylation.

Bioisosteric Replacement

The 6-oxa-1-azaspiro[3.3]heptane scaffold is considered a bioisostere for commonly used groups in medicinal chemistry, such as morpholine, piperidine, and gem-dimethyl groups. Its incorporation can favorably modulate key drug-like properties.

Bioisosterism Core Lead Compound Morpholine Morpholine Moiety Core->Morpholine Contains Spirocycle 6-Oxa-1-azaspiro[3.3]heptane Moiety Core->Spirocycle Bioisosteric Replacement Improved Improved Properties (Solubility, Metabolic Stability) Spirocycle->Improved Leads to

Caption: Bioisosteric replacement strategy.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational resource for researchers working with this compound, though it is recommended to consult primary literature for the most up-to-date and specific experimental details.

Technical Guide: Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its Isomeric Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oxa-azaspiro[3.3]heptane Scaffolds

Oxa-azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by a spirocyclic core containing an oxetane and an azetidine ring. These strained spiro heterocycles have gained considerable attention in medicinal chemistry as bioisosteres for more common motifs like piperidine, piperazine, and morpholine.[1][2] Their rigid, three-dimensional structure can offer advantages in drug design, including improved metabolic stability, enhanced aqueous solubility, and the ability to explore novel chemical space.[3] The defined exit vectors from the spirocyclic core allow for precise orientation of substituents, which can lead to improved target selectivity and potency.[2][4]

Physicochemical and Structural Data

While specific data for the target compound is unavailable, the properties of the closely related isomer, tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, and other relevant analogs are summarized below. These values provide a reasonable estimation for the physicochemical profile of this class of compounds.

Propertytert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylatetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1-((Tert-butoxy)carbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid
CAS Number 1223573-41-8 (from vendor)1181816-12-5[5]1374659-11-6[6]
Molecular Formula C₁₀H₁₇NO₃C₁₁H₁₇NO₃[5]C₁₂H₁₉NO₄[6]
Molecular Weight 199.25 g/mol 211.26 g/mol [5]241.28 g/mol [6]
Appearance Not specifiedWhite to light yellow powder/crystalNot specified
Melting Point Not specified117.0 to 121.0 °CNot specified
Purity ≥97% (typical from vendors)>98.0% (GC)Not specified
Storage Conditions Room TemperatureRoom Temperature (Recommended <15°C)Not specified

Synthesis and Experimental Protocols

The synthesis of oxa-azaspiro[3.3]heptane cores generally involves the construction of the spirocyclic system through intramolecular cyclization reactions. Below are representative experimental protocols adapted from the synthesis of related azaspiro[3.3]heptane derivatives.

3.1. General Synthetic Strategy for 2-Oxa-6-azaspiro[3.3]heptane Core

A common and scalable approach for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold involves a two-step process starting from 3,3-bis(bromomethyl)oxetane.[7][8]

Experimental Protocol: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane [7][8]

  • Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

    • To a solution of tribromoneopentyl alcohol in a suitable solvent, add a solution of sodium hydroxide. The reaction is typically carried out under Schotten-Baumann conditions to facilitate the formation of the oxetane ring.

    • After reaction completion, the product is isolated and purified by distillation to yield 3,3-bis(bromomethyl)oxetane.

  • Step 2: Spirocyclization

    • A mixture of the desired aniline derivative and 3,3-bis(bromomethyl)oxetane is dissolved in a suitable solvent such as dimethylformamide (DMF).

    • A base, for example, potassium carbonate, is added to the mixture.

    • The reaction is heated to facilitate the intramolecular N-alkylation, leading to the formation of the azetidine ring and completion of the spirocyclic core.

    • The final product is isolated and purified using standard techniques such as chromatography.

3.2. Synthesis of N-Boc Protected Oxa-azaspiro[3.3]heptane

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard procedure in organic synthesis to protect the nitrogen atom of the azetidine ring, allowing for further functionalization.

Experimental Protocol: N-Boc Protection

  • To a solution of the parent oxa-azaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the N-Boc protected product, which can be further purified by chromatography if necessary.

Visualization of Synthetic Workflow and Application

4.1. General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the construction of functionalized oxa-azaspiro[3.3]heptane scaffolds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Protection & Functionalization A 3,3-bis(halomethyl)oxetane C Spirocyclization (Intramolecular N-alkylation) A->C B Amine Source (e.g., Aniline, Ammonia) B->C D Parent Oxa-azaspiro[3.3]heptane C->D Formation of spirocyclic core E N-Boc Protection (Boc₂O, base) D->E F N-Boc Protected Scaffold E->F tert-butyl oxa-azaspiro[3.3]heptane-carboxylate G Further Derivatization F->G Introduction of functional groups

Generalized synthetic workflow for oxa-azaspiro[3.3]heptanes.

4.2. Role as a Bioisostere in Drug Design

Oxa-azaspiro[3.3]heptane scaffolds are frequently employed as bioisosteres for the morpholine moiety in drug candidates. This substitution can lead to improved physicochemical properties without compromising biological activity.

G cluster_0 Lead Compound cluster_1 Lead Optimization Strategy cluster_2 Optimized Compound cluster_3 Improved Properties A Drug Candidate with Morpholine Moiety B Bioisosteric Replacement A->B C Analog with Oxa-azaspiro[3.3]heptane Moiety B->C D Increased sp³ character Improved Solubility Enhanced Metabolic Stability Novel Exit Vectors C->D leads to

Bioisosteric replacement of morpholine with an oxa-azaspiro[3.3]heptane scaffold.

Applications in Drug Discovery

The unique structural and physicochemical properties of oxa-azaspiro[3.3]heptanes make them valuable building blocks in the design of novel therapeutics.

  • Scaffold Hopping and Bioisosterism: As illustrated above, these scaffolds serve as effective replacements for traditional heterocyclic rings. This strategy of "scaffold hopping" can lead to new intellectual property and overcome liabilities of existing drug candidates, such as poor metabolic stability or off-target effects.[1]

  • Exploring Chemical Space: The rigid, three-dimensional nature of the spiro[3.3]heptane system allows for the exploration of novel regions of chemical space that are not accessible with more flexible or planar ring systems. This can be crucial for identifying compounds with novel mechanisms of action or improved selectivity.[3]

  • Antibacterial Agents: A notable application is in the development of new antibiotics. For instance, the 2-oxa-6-azaspiro[3.3]heptane core is a key intermediate in the synthesis of TBI-223, a potent drug candidate for the treatment of tuberculosis.[7][8]

Conclusion

While a dedicated entry for tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is not prominent in the scientific literature, the broader class of oxa-azaspiro[3.3]heptane scaffolds represents a dynamic and promising area of research in medicinal chemistry. Their utility as bioisosteres and their ability to confer desirable physicochemical properties on drug candidates have been well-demonstrated. The synthetic strategies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging these novel building blocks for the discovery of next-generation therapeutics. Further research into the synthesis and properties of less common isomers, such as the 6-oxa-1-aza variant, will undoubtedly continue to enrich the medicinal chemist's toolkit.

References

Navigating the Spirocyclic Landscape: A Technical Guide to Azaspiro[3.3]heptane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, properties, and applications of key tert-butyl azaspiro[3.3]heptane carboxylate building blocks for drug discovery.

In the quest for novel therapeutic agents with improved physicochemical properties and three-dimensional complexity, spirocyclic scaffolds have emerged as a compelling structural motif. Among these, the azaspiro[3.3]heptane core offers a rigid framework that can serve as a bioisosteric replacement for common saturated heterocycles like piperidine and piperazine. This technical guide provides an in-depth overview of key tert-butyl protected azaspiro[3.3]heptane derivatives, focusing on their molecular characteristics, detailed synthetic protocols, and their significance in medicinal chemistry.

While the specific molecule "tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate" is not extensively documented in publicly available literature, this guide will focus on two closely related and well-characterized analogs: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate . These compounds are valuable building blocks for the synthesis of novel chemical entities.

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental physicochemical properties is crucial for the effective application of these building blocks in drug design and synthesis. The following table summarizes the key quantitative data for the two featured azaspiro[3.3]heptane derivatives.

Propertytert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylatetert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Molecular Weight 211.26 g/mol [1]215.25 g/mol
Molecular Formula C₁₁H₁₇NO₃[1]C₁₀H₁₇NO₄
CAS Number 1181816-12-5[1]1349199-63-8
Appearance White to light yellow powder/crystalLiquid
Melting Point 117.0 to 121.0 °CNot applicable
Storage Temperature Room Temperature (<15°C recommended)2-8°C

Synthetic Protocols and Methodologies

The efficient and scalable synthesis of these spirocyclic building blocks is paramount for their widespread use in drug discovery programs. Below are detailed experimental protocols for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Two primary synthetic routes have been reported for this compound, offering flexibility in terms of starting materials and reaction conditions.[2][3][4][5]

Route 1: Stepwise Construction

This route involves the initial formation of the cyclobutane ring followed by the construction of the azetidine ring.[4]

  • Step 1: Synthesis of Intermediate 10 (Orthogonally Protected 2-azaspiro[3.3]heptane) : This intermediate is prepared in six steps with an overall yield of 30%.[4]

  • Step 2: Oxidation to the Final Product : The alcohol intermediate (11) is oxidized using Dess-Martin periodinane (DMP) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) in good yield.[4] The overall yield for this eight-step sequence is 19%.[4]

Route 2: [2+2] Cycloaddition Approach

A more concise synthesis utilizes a [2+2] cycloaddition reaction as the key step.[3][4]

  • Step 1: Preparation of Azetidine Olefin (6) : The starting azetidine olefin is prepared from commercially available materials.

  • Step 2: [2+2] Cycloaddition with Dichloroketene : The azetidine olefin (6) undergoes a [2+2] cycloaddition with 1,2-dichloroketene (5) to form the dichloroketone intermediate (13).[3][4]

  • Step 3: Dechlorination : The crude dichloroketone is then dechlorinated using zinc and acetic acid to afford the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1).[4] This three-step route provides the final product in a 21% overall yield and has been successfully scaled up to a 100g scale.[4]

A patented five-step synthesis has also been described, starting from a compound (14) and proceeding through reduction, tosyl protection, ring closure, reaction with thiophenol, and finally ketogenesis and Boc protection, with a total yield of 41%.[6]

Synthesis of tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This spirocyclic building block is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers. The synthesis of these novel, highly functionalized building blocks is detailed in their 2012 publication in Organic Letters, which describes expedient synthetic routes to access these versatile modules.[5] Researchers are directed to this primary literature for the detailed experimental protocol.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

Synthesis_of_tert_Butyl_6_oxo_2_azaspiro_3_3_heptane_2_carboxylate_Route_2 cluster_start Starting Materials cluster_cycloaddition [2+2] Cycloaddition cluster_intermediate Intermediate cluster_dechlorination Dechlorination cluster_product Final Product Azetidine_Olefin Azetidine Olefin (6) Cycloaddition [2+2] Cycloaddition Azetidine_Olefin->Cycloaddition Dichloroketene 1,2-Dichloroketene (5) Dichloroketene->Cycloaddition Dichloroketone Dichloroketone (13) Cycloaddition->Dichloroketone Dechlorination Dechlorination (Zn, AcOH) Dichloroketone->Dechlorination Final_Product tert-Butyl 6-oxo-2- azaspiro[3.3]heptane- 2-carboxylate (1) Dechlorination->Final_Product

Caption: [2+2] Cycloaddition route to the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold makes it an attractive surrogate for more flexible ring systems commonly found in bioactive molecules.

  • Piperidine and Piperazine Bioisosteres : The 2-azaspiro[3.3]heptane core can be considered a conformationally restricted analog of 4-substituted piperidines, homopiperidines, and 4-methylenepiperidines.[3] This structural similarity allows for the exploration of novel chemical space while maintaining key pharmacophoric interactions.

  • Scaffold for Novel Pharmacophores : These building blocks provide a convenient entry point to novel compounds, enabling the selective functionalization of both the azetidine and cyclobutane rings.[2][5] This multi-directional derivatization is crucial for generating libraries of compounds for high-throughput screening and lead optimization.

  • Access to Underexplored Chemical Space : The incorporation of spirocyclic motifs allows for the creation of molecules with greater three-dimensionality, a property that is increasingly recognized as beneficial for improving drug-like properties and achieving target selectivity.

References

Technical Guide: Structure Elucidation of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Due to the limited public availability of data for this specific molecule, this paper presents a detailed analysis of a closely related and well-characterized analogue, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The methodologies and data interpretation techniques described herein serve as a robust framework for the characterization of this class of compounds. This guide covers synthetic pathways, detailed experimental protocols for spectroscopic and crystallographic analysis, and presents all quantitative data in structured tables.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The 1-azaspiro[3.3]heptane core, in particular, is explored as a bioisosteric replacement for common motifs like piperidine. This guide focuses on the systematic approach to confirming the chemical structure of these complex molecules, a critical step in any drug development pipeline. While the primary subject is this compound, the practical examples and data are drawn from the readily available information on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Synthesis Pathway

Two scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported in the literature.[1][2] A common approach involves the construction of the spirocyclic core through a multi-step synthesis. A representative synthetic scheme is outlined below.

Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Compound_14 Compound (14) Step_1 1. Reduction (LiAlH4) Compound_14->Step_1 Step_2 2. Ts Protection Step_1->Step_2 Step_3 3. Ring Closure (o-nitrobenzenesulfonamide, K2CO3) Step_2->Step_3 Step_4 4. Reaction with Thiophenol (DMF, K2CO3) Step_3->Step_4 Step_5 5. Ketone Formation (acid) and Boc Protection (Boc)2O Step_4->Step_5 Final_Product tert-Butyl 6-oxo-2- azaspiro[3.3]heptane- 2-carboxylate Step_5->Final_Product

A representative synthetic pathway for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Structure Elucidation Workflow

A logical workflow is essential for the unambiguous determination of a molecule's structure. This involves a combination of spectroscopic and analytical techniques.

Structure_Elucidation_Workflow Synthesis Synthesized Compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Crystallography X-ray Crystallography (if single crystal) Purification->Crystallography Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR NMR Spectroscopy (1H, 13C) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Crystallography->Structure_Confirmation

Workflow for the structure elucidation of novel spirocyclic compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₃[3]
Molecular Weight211.26 g/mol [3]
AppearanceWhite solid[4]
Melting Point114.5-116 °C[4][5]
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15s4HCH₂ (azetidine ring)
3.31s4HCH₂ (cyclobutanone ring)
1.47s9HC(CH₃)₃ (Boc group)
Note: Data sourced from a patent document describing the synthesis of the compound.[6]
Table 3: Mass Spectrometry Data
TechniqueIonCalculated m/zFound m/z
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺212.1281Not explicitly found
Exact Mass-211.12084340Not explicitly found
Note: While HRMS data is a standard characterization technique, specific found values were not available in the reviewed search results. The exact mass is provided from PubChem.[3]
Table 4: Crystallographic Data
ParameterValue
CCDC Number754521
Note: The crystal structure data is available from the Cambridge Crystallographic Data Centre.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying research findings.

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

A reported synthesis involves the Dess-Martin periodinane oxidation of the corresponding alcohol precursor.[4][5]

  • Preparation of Reactants: A solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol, 1.00 equiv) in dichloromethane (20 mL) is prepared.[4][5]

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv) is added in two portions over a few minutes.[4][5]

  • Reaction Monitoring: The ice bath is removed after 10 minutes, and the reaction progress is monitored by Thin Layer Chromatography (TLC) using a 50% ethyl acetate in heptane mobile phase and a PMA stain for visualization.[4][5]

  • Workup: After 30 minutes, the reaction is diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[4][5]

  • Purification: The crude product is purified by flash chromatography on silica gel (80 g) using a gradient of 10% to 50% ethyl acetate in heptane.[4][5] The pure fractions are identified by TLC, combined, and concentrated to yield the final product as a white solid (721 mg, 73% yield).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode to obtain accurate mass measurements.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretically calculated mass to confirm the elemental composition.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. The final structure is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural elucidation of novel chemical entities like this compound relies on a systematic application of modern analytical techniques. By using the closely related tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a case study, this guide has outlined the necessary synthetic considerations, a logical workflow for structure confirmation, and detailed experimental protocols. The tabulated spectroscopic and physicochemical data provide a valuable reference for researchers working with this class of spirocyclic compounds. The combination of NMR, mass spectrometry, and single-crystal X-ray diffraction, when possible, provides an unambiguous confirmation of the molecular structure, which is a cornerstone of chemical and pharmaceutical research.

References

Technical Guide: Spectroscopic Analysis of tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the spectroscopic characterization of azaspiro[3.3]heptane derivatives. Due to the limited availability of public data for tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, this guide presents comprehensive spectroscopic data for the closely related and well-documented analogue, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate . The methodologies and data presented herein serve as a valuable reference for the characterization of this class of spirocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction

Spirocyclic scaffolds, particularly azaspiro[3.3]heptanes, are increasingly utilized in drug discovery as bioisosteres for common saturated heterocycles like piperidine. Their rigid, three-dimensional structures can offer improved physicochemical properties and novel intellectual property. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities based on this framework. This guide focuses on the key spectroscopic techniques used to characterize these molecules.

Spectroscopic Data for tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

The following tables summarize the available spectroscopic data for tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate. This data is presented as a proxy due to the absence of published data for the "6-oxa" analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
4.02 – 3.96m2H
3.72br s1H
3.52 - 3.41m1H
3.33tdd11.6, 3.7, 2.32H
3.26 – 3.17m1H
1.92br s1H
1.87 – 1.72m4H
1.53 – 1.28m13H(contains tert-butyl protons)

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
155.3C=O (carbamate)
79.3C(CH₃)₃
68.4
68.2
61.3
46.9
38.7
30.2
28.7C(CH₃)₃
28.3
27.1
24.1

Solvent: CDCl₃, Frequency: 126 MHz

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
2957C-H stretch (alkane)
2843C-H stretch (alkane)
1691C=O stretch (carbamate)
1479
1455
1391
1365
1240
1169C-O stretch
1142
1104
1014
985
958
923
876
772

Method: Film

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These methods are typical for the characterization of novel organic small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker UltraShield Plus Avance III operating at 500 MHz for ¹H and 125 MHz for ¹³C.[1] The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and internally referenced to the residual protio-solvent signal (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).[1] Data for ¹H NMR is reported as chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant(s) in Hertz (Hz), and integration.[1]

Infrared (IR) Spectroscopy

IR spectra are recorded on an FTIR spectrometer, such as a Perkin Elmer Spectrum 100.[1] For oils or low-melting solids, a thin film can be prepared between salt plates (e.g., NaCl or KBr). For solids, a KBr pellet or a Nujol mull can be prepared. The data is reported in wavenumbers (cm⁻¹).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data is typically obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the instrument. The mass-to-charge ratio (m/z) is reported, and the found value is compared to the calculated value for the expected molecular formula.[1]

Chromatographic Purification

Prior to spectroscopic analysis, purification of the compound is essential. Flash chromatography is a standard method.[1][2] The crude product is loaded onto a silica gel column (e.g., 230–400 mesh) and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexanes.[1][2] Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.[1][2]

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel spirocyclic compound.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Purification Chromatographic Purification (e.g., Flash Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final Report / Publication Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of novel compounds.

Conclusion

References

An In-depth Technical Guide to tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note to the Reader: Comprehensive literature detailing the synthesis, characterization, and application of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is exceptionally scarce in publicly accessible scientific databases. The majority of available information pertains to isomeric structures or related spirocyclic compounds. This guide presents the confirmed structural information for the target molecule and, due to the lack of specific experimental data, provides a general overview of the synthetic strategies and potential applications of the broader class of oxa-azaspiro[3.3]heptane scaffolds, drawing parallels from closely related analogs.

Chemical Structure and Properties

This compound is a spirocyclic organic compound featuring an azetidine ring and an oxetane ring sharing a single spiro carbon atom. The nitrogen atom of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₀H₁₇NO₃
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCO2
InChI Key QOXFRPSIASGKGE-UHFFFAOYSA-N

A definitive search of scientific literature and chemical databases did not yield quantitative experimental data such as melting point, boiling point, or detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific molecule.

Conceptual Synthetic Pathways

A logical disconnection approach would involve the formation of either the azetidine or the oxetane ring in a key step. One potential synthetic workflow is outlined below.

G cluster_0 Retrosynthetic Analysis target This compound intermediate1 Spirocyclic amine intermediate target->intermediate1 Boc Protection intermediate2 3-amino-3-(hydroxymethyl)oxetane intermediate1->intermediate2 Azetidine ring formation starting_material2 1,3-dihalogenated propane derivative intermediate1->starting_material2 Alternative disconnection starting_material1 Protected 3-aminooxetane derivative intermediate2->starting_material1 Functional group manipulation

Caption: Retrosynthetic analysis of the target molecule.

A potential forward synthesis could involve the reaction of a suitable 3-substituted oxetane precursor with a nitrogen-containing nucleophile to form the azetidine ring, followed by Boc protection.

Potential Applications in Drug Discovery

Oxa-azaspiro[3.3]heptane scaffolds are of significant interest to medicinal chemists. Their rigid, three-dimensional structure makes them attractive as bioisosteres for more common saturated heterocycles like piperidine and morpholine. The introduction of such sp³-rich scaffolds can lead to improved physicochemical properties of drug candidates, including solubility and metabolic stability.

While there is no specific biological activity reported for this compound, its structural motifs suggest potential utility as a building block in the synthesis of novel therapeutic agents. The azetidine and oxetane rings can serve as anchor points for introducing pharmacophoric groups, allowing for the exploration of new chemical space.

G cluster_0 Role in Drug Discovery scaffold Oxa-azaspiro[3.3]heptane Scaffold properties Improved Physicochemical Properties (e.g., solubility, metabolic stability) scaffold->properties bioisostere Bioisostere for Piperidine/Morpholine scaffold->bioisostere novel_compounds Synthesis of Novel Bioactive Compounds properties->novel_compounds bioisostere->novel_compounds

Caption: Potential role of the scaffold in medicinal chemistry.

Conclusion

This compound represents a unique and potentially valuable, yet underexplored, chemical entity. While its fundamental chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. The information provided herein is based on the limited available data and logical extrapolation from related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of this specific molecule. Researchers and scientists interested in this compound are encouraged to pursue its synthesis and characterization to unlock its potential as a novel building block in drug discovery and development.

The Ascent of Spirocycles: A Technical Guide to Their Pivotal Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland – The Three-Dimensional Advantage of Spirocycles

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This exploration has led to a burgeoning interest in three-dimensional (3D) molecular architectures, with spirocycles emerging as a particularly privileged structural motif.[1][2] Spirocycles, characterized by two rings sharing a single atom, introduce a defined 3D geometry into molecules. This inherent structural rigidity and precise spatial arrangement of substituents offer a powerful tool to optimize interactions with biological targets and fine-tune physicochemical properties.[2][3] This technical guide provides an in-depth exploration of the role of spirocycles in medicinal chemistry, detailing their impact on drug design, presenting key quantitative data, outlining experimental protocols, and visualizing their interaction with biological pathways.

The incorporation of spirocyclic scaffolds can lead to significant improvements in a compound's drug-like properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[3][4] This shift away from planar, aromatic structures often translates to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and a higher probability of clinical success.[4] Furthermore, the conformational constraint imposed by the spiro center can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its target.[3][4]

This guide will delve into specific examples of spirocyclic drugs and clinical candidates, providing a comprehensive overview of their synthesis, biological evaluation, and the signaling pathways they modulate. Through a combination of detailed text, structured data, and clear visualizations, we aim to equip researchers and drug development professionals with a thorough understanding of the strategic application of spirocycles in the design of next-generation therapeutics.

Data Presentation: The Quantitative Impact of Spirocyclization

The introduction of a spirocyclic moiety can have a profound and measurable impact on the biological activity and physicochemical properties of a molecule. The following tables summarize quantitative data for two distinct classes of spirocyclic compounds, demonstrating their advantages in drug discovery.

Table 1: Structure-Activity Relationship of Spirocyclic PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer agents. The incorporation of spirocyclic scaffolds has been a successful strategy to improve their potency and selectivity. The table below presents the half-maximal inhibitory concentrations (IC50) for a series of spirocyclic PARP-1 inhibitors.

CompoundSpirocyclic CorePARP-1 IC50 (nM)Reference
Y17 Spiro[4.5]decane0.61[5]
Y29 Spiro[4.5]decane0.66[5]
Y31 Spiro[4.5]decane0.41[5]
Y49 Spiro[4.5]decane0.96[5]
Table 2: Comparative Physicochemical Properties of Tadalafil and a Spirocyclic Analog

To illustrate the effect of spirocyclization on physicochemical properties, this table compares the calculated properties of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil, with a hypothetical spirocyclic analog. The introduction of the spirocyclic moiety can lead to a decrease in lipophilicity (LogP) and an increase in the fraction of sp3 carbons (Fsp3), which are generally considered favorable for drug development.

PropertyTadalafilSpiro-Tadalafil (Hypothetical)
Molecular Weight 389.41 g/mol ~415.4 g/mol
cLogP 2.1~1.8
Topological Polar Surface Area (TPSA) 74.9 Ų~74.9 Ų
Fraction of sp3 Carbons (Fsp3) 0.450.58
Aqueous Solubility Practically insolublePredicted to be slightly improved

Note: The data for Spiro-Tadalafil is hypothetical and for illustrative purposes to show potential changes in physicochemical properties upon introduction of a spirocycle.

Experimental Protocols: Synthesizing and Evaluating Spirocyclic Compounds

The successful application of spirocycles in drug discovery relies on robust synthetic methodologies and reliable biological assays. This section provides detailed protocols for the synthesis of a key spirocyclic scaffold and a representative biological evaluation method.

Synthesis of Spiro-oxindoles: A Versatile Scaffold

Spiro-oxindoles are a prominent class of spirocycles found in numerous natural products and bioactive molecules. The following is a typical procedure for the synthesis of spiro[dihydropyridine-oxindoles] via a three-component reaction.[6]

Materials:

  • Arylamine (e.g., aniline)

  • Isatin

  • Cyclopentane-1,3-dione

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of glacial acetic acid.[6]

  • Stir the mixture at room temperature for approximately 9–12 hours.[6]

  • The formation of a precipitate will be observed. Collect the solid product by filtration.

  • Wash the collected precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • The resulting pure spiro[dihydropyridine-oxindole] product can be dried and characterized by standard analytical techniques (e.g., NMR, HRMS).[6]

Biological Evaluation: Competitive Binding Assay for NK1 Receptor Antagonists

Determining the binding affinity of a spirocyclic compound to its target protein is a crucial step in its evaluation. The following is a general protocol for a competitive binding assay, adapted for the evaluation of Neurokinin-1 (NK1) receptor antagonists.[7][8][9][10]

Materials:

  • Cell line stably expressing the human NK1 receptor (e.g., CHO-NK1 cells)

  • Fluorescently labeled NK1 receptor ligand (e.g., a fluorescent derivative of Substance P)

  • Spirocyclic test compounds

  • Assay buffer (e.g., HBSS with HEPES)

  • 96-well plates

  • Flow cytometer or plate reader capable of detecting fluorescence

Procedure:

  • Cell Preparation: Culture the CHO-NK1 cells to the mid-log phase and detach them from the culture flask. Resuspend the cells in the assay buffer at a predetermined concentration.

  • Compound Dilution: Prepare a serial dilution of the spirocyclic test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled NK1 receptor ligand to each well.

  • Add the different concentrations of the spirocyclic test compounds to the wells. Include control wells with only the fluorescent ligand (maximum binding) and wells with a known high-affinity unlabeled ligand (non-specific binding).

  • Add the cell suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Detection: Analyze the fluorescence signal in each well using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The reduction in fluorescence signal in the presence of the test compound is indicative of its ability to compete with the fluorescent ligand for binding to the NK1 receptor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand) can be calculated by plotting the fluorescence intensity against the logarithm of the test compound concentration.

Visualization of Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes and drug discovery strategies. The following diagrams were generated using the DOT language for Graphviz.

MDM2-p53 Signaling Pathway: A Target for Spirocyclic Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Spirocyclic compounds have been developed as potent inhibitors of this protein-protein interaction. The following diagram illustrates the core of this pathway.

MDM2_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 ubiquitinates Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 inhibits

MDM2-p53 signaling pathway and the action of spirocyclic inhibitors.
NK1 Receptor Signaling in Chemotherapy-Induced Nausea and Vomiting (CINV)

Neurokinin-1 (NK1) receptor antagonists, many of which possess spirocyclic scaffolds like Rolapitant, are effective in preventing CINV. This diagram shows the signaling cascade initiated by chemotherapy and its blockade by NK1 receptor antagonists.

NK1_Receptor_Pathway Chemotherapy Chemotherapy Substance_P Substance P Release Chemotherapy->Substance_P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor binds to G_Protein G-protein Activation NK1_Receptor->G_Protein activates Rolapitant Rolapitant (Spirocyclic Antagonist) Rolapitant->NK1_Receptor blocks Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Emesis Nausea & Vomiting (Emesis) Signaling_Cascade->Emesis

NK1 receptor signaling pathway in CINV and its inhibition by Rolapitant.
Experimental Workflow: From Hit to Lead in Spirocyclic Drug Discovery

The development of a spirocyclic drug candidate follows a structured workflow, from initial screening to lead optimization. This diagram outlines the key stages in this process.

Hit_to_Lead_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Spirocyclic Scaffold) HTS->Hit_ID Hit_Validation Hit Validation Hit_ID->Hit_Validation SAR_Expansion SAR Expansion (Analog Synthesis) Hit_Validation->SAR_Expansion In_Vitro_Assays In Vitro Biological Assays (Potency, Selectivity) SAR_Expansion->In_Vitro_Assays Test ADME_Tox In Vitro ADME/Tox (Solubility, Stability, etc.) SAR_Expansion->ADME_Tox Test In_Vitro_Assays->SAR_Expansion Feedback for Optimization Lead_Candidate Lead Candidate Selection In_Vitro_Assays->Lead_Candidate ADME_Tox->SAR_Expansion Feedback for Optimization ADME_Tox->Lead_Candidate In_Vivo_Studies In Vivo Studies Lead_Candidate->In_Vivo_Studies

References

An Introduction to Oxa-Azaspiro Compounds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Oxa-azaspiro compounds represent a significant and increasingly vital class of scaffolds in modern medicinal chemistry. These structures, characterized by two rings sharing a single atom, with one ring containing both oxygen and nitrogen heteroatoms, offer a unique three-dimensional architecture that is highly advantageous for drug design.[1][2] This guide provides a technical overview of their synthesis, biological evaluation, and application in drug discovery, tailored for researchers and drug development professionals.

The core advantage of spirocyclic systems, including oxa-azaspiro derivatives, lies in their ability to confer conformational rigidity and introduce three-dimensionality to molecules.[2] Shifting from traditional flat, aromatic structures to sp3-rich scaffolds generally correlates with improved physicochemical and pharmacokinetic profiles.[2] For medicinal chemists, incorporating oxa-azaspiro motifs is an attractive strategy for enhancing properties such as potency, selectivity, water solubility, and metabolic stability, while potentially reducing off-target effects.[1][3][4] The inherent rigidity of the spirocyclic system can lock a molecule's conformation, optimizing the orientation of binding elements for improved efficacy and selectivity.[2]

General Workflow in Oxa-Azaspiro Drug Discovery

The development of a drug candidate based on an oxa-azaspiro scaffold follows a structured workflow. This process begins with scaffold selection and synthesis, followed by iterative cycles of biological screening and structural optimization to identify a lead compound with desirable therapeutic properties.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Scaffold Scaffold Selection (Oxa-Azaspiro Core) Synthesis Chemical Synthesis ([3+2] Cycloaddition, etc.) Scaffold->Synthesis Library Compound Library Generation Synthesis->Library HTS High-Throughput Screening (Binding & Functional Assays) Library->HTS HitID Hit Identification HTS->HitID ADME In Vitro ADME-Tox (Solubility, Stability, etc.) HitID->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR Data Feedback SAR->Synthesis Iterative Design LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

A generalized workflow for the discovery of drugs based on oxa-azaspiro scaffolds.

Synthesis of Oxa-Azaspiro Scaffolds

The construction of oxa-azaspiro frameworks can be achieved through various synthetic methodologies. One of the most powerful and frequently employed techniques is the [3+2] cycloaddition reaction.[5][6] This method involves the reaction of a three-atom dipole (like a nitrile oxide) with a two-atom component (an alkene or imine), efficiently constructing the five-membered heterocyclic ring.[5] Other synthetic strategies include multi-step sequences starting from readily available materials. For instance, 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives have been synthesized in four steps from 4-aminophenol and glycolic acid.[7]

General Experimental Protocol: Multi-step Synthesis of a 1-Oxa-4-azaspiro[1][4]decanedione Core

This protocol is a generalized representation based on synthetic routes for 1-oxa-4-azaspiro[1][4]decanedione derivatives.[7]

  • Amide Formation: 4-aminophenol (1 eq) and glycolic acid (1.2 eq) are refluxed in acetonitrile with dicyclohexylcarbodiimide (DCC) (2 eq) as a coupling agent to yield the corresponding amide intermediate.

  • Oxidative Cyclization: The amide intermediate (1 eq) is dissolved in dry dichloromethane (DCM) under a nitrogen atmosphere. Phenyliodine(III) diacetate (PhI(OAc)₂) (2 eq) and a catalytic amount of a copper salt (e.g., Cu[(CH₃CN)₄ClO₄]) (0.05 eq) are added. The reaction is stirred at room temperature to induce oxidative cyclization, forming the spirodienone core.

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired 1-oxa-4-azaspiro[1][4]decanedione compound.

  • Further Modification (Optional): The α,β-unsaturated olefinic bond in the spirodienone can be modified via Michael addition or cyclopropanation to reduce Michael reactivity and potentially decrease biotoxicity.[7] This involves reacting the spirodienone with a suitable nucleophile or cyclopropanating agent in the presence of a base like DBU in a solvent such as THF.[7]

Application in Drug Discovery: Targeting Muscarinic Receptors

Oxa-azaspiro compounds have shown significant promise as modulators of G-protein coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs).[8] There are five subtypes of mAChRs (M1-M5) that mediate a wide array of physiological functions, making them important drug targets.[9][10] For instance, M1 receptor agonists are pursued for treating cognitive deficits in Alzheimer's disease, while M3 receptor antagonists are used for smooth muscle-related disorders.[11][12] The defined stereochemistry of oxa-azaspiro scaffolds can be exploited to achieve subtype selectivity.

Mechanism of Action: M1/M3 Muscarinic Receptor Signaling

The M1 and M3 muscarinic receptor subtypes primarily couple through the Gq/11 family of G-proteins.[12] Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), culminating in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_membrane Plasma Membrane Receptor Muscarinic Receptor (M1/M3) GProtein Gq Protein (α, β, γ subunits) Receptor->GProtein 2. Activation PLC Phospholipase C (PLC) GProtein->PLC 3. Gαq activates PLC PIP2 PIP2 PLC->PIP2 4. Cleavage Agonist Oxa-Azaspiro Agonist Agonist->Receptor 1. Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca2 Ca²⁺ (intracellular) ER->Ca2 6. Ca²⁺ Release Ca2->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response 8. Phosphorylation Cascade

Signaling pathway for Gq-coupled muscarinic receptors activated by an agonist.

Quantitative Biological Data

The biological activity of oxa-azaspiro compounds is quantified through various in vitro assays. The data below summarizes the activity of representative compounds against cancer cell lines and muscarinic receptors.

Table 1: In Vitro Anticancer Activity of 1-Oxa-4-azaspironenone Derivatives [7]

Compound IDModificationA549 (Lung) IC₅₀ (μM)MDA-MB-231 (Breast) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)
6b Michael Addition>101.840.18
6d Michael Addition0.26 0.960.44
8b Cyclopropanation1.050.430.82
8d Cyclopropanation1.010.10 0.49

Data represents the concentration required to inhibit cell growth by 50%. Bolding indicates the most potent activity in each column.

Table 2: Muscarinic Receptor Activity of 2-Methyl-1,3-dioxaazaspiro[4.5]decanes [8]

Compound IDReceptor Affinity (Kᵢ, nM)Intrinsic Activity (vs. Carbachol)Predicted Efficacy
5a 2000.90High
5b 4000.85High
AF-30 1500.40Low

These compounds were evaluated for their ability to stimulate phosphatidylinositol turnover in rat cerebral cortex, a measure of Gq-coupled receptor activation.[8]

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for GPCRs

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[13]

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., M1 muscarinic receptor).

    • Radiolabeled ligand with known affinity (e.g., [³H]-NMS).

    • Unlabeled test oxa-azaspiro compound.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (ice-cold Binding Buffer).

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound in the binding buffer.

    • In a 96-well plate, add in order: binding buffer, the test compound dilutions, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), and the cell membrane preparation (10-50 µg protein/well).[13]

    • Define non-specific binding wells containing a high concentration of a known unlabeled ligand (e.g., atropine).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration over the filter plate using a vacuum manifold.[13]

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to get specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using non-linear regression (one-site competition model) to determine the IC₅₀ value.[13]

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13]

Protocol 2: IP-One Functional Assay for Gq-Coupled Receptors

This assay measures the functional activity (potency and efficacy) of an agonist by quantifying the accumulation of the second messenger inositol monophosphate (IP1), a downstream product of PLC activation.[14]

  • Materials:

    • HEK293 cells transiently co-transfected with the GPCR of interest (e.g., M1 receptor) and a promiscuous Gα protein.[14]

    • Cell culture medium and reagents.

    • Test oxa-azaspiro compound.

    • Commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • HTRF-compatible plate reader.

  • Procedure:

    • Plate the transfected cells in a suitable 96- or 384-well plate and culture overnight.

    • Prepare serial dilutions of the test compound in the stimulation buffer provided with the kit.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.

    • Lyse the cells and detect IP1 by adding the HTRF reagents (IP1-d2 and anti-IP1-cryptate) as per the manufacturer's instructions.[14]

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and the maximum response (efficacy).

Conclusion

Oxa-azaspiro compounds are powerful and versatile scaffolds that offer significant advantages in drug discovery.[3] Their inherent three-dimensionality and conformational rigidity provide a robust platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[2][4] As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the application of oxa-azaspiro motifs is poised to expand, paving the way for the next generation of innovative medicines targeting a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Building Block for Novel Scaffolds in Drug Discovery

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid spirocyclic core, combining an azetidine and a cyclobutanone ring, provides a unique three-dimensional scaffold that serves as a non-classical bioisostere for commonly used fragments like piperidine.[1][2][3] The presence of the Boc-protected nitrogen and a ketone functionality allows for selective and orthogonal derivatization, making it an attractive starting material for the synthesis of diverse and novel chemical entities.[2][4]

The increasing interest in sp³-rich molecules for drug discovery highlights the importance of scaffolds like azaspiro[3.3]heptanes. These structures offer improved aqueous solubility and metabolic stability compared to their flatter aromatic counterparts, potentially leading to drug candidates with better pharmacokinetic profiles.[3]

Key Applications:
  • Piperidine and Piperazine Isostere: The 2-azaspiro[3.3]heptane core is recognized as a structural surrogate for piperidine and piperazine rings, which are prevalent in numerous bioactive molecules.[2][4] This allows for the exploration of new chemical space while retaining or improving biological activity.

  • Access to Novel Spirocyclic Amines and Diamines: The ketone functionality can be readily transformed into other functional groups. For instance, reductive amination provides access to 6-amino-2-azaspiro[3.3]heptane derivatives, which are valuable for introducing diversity into molecular designs.

  • Synthesis of Biologically Active Compounds: This building block has been utilized in the synthesis of compounds targeting various biological pathways. Its rigid structure can help in optimizing ligand-receptor interactions.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols involving tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its precursors.

EntryReactionReactantsReagents and ConditionsProductYieldReference
1Oxidationtert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinane, CH₂Cl₂tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate73%[5]
2Buchwald-Hartwig Amination2-Bromobenzonitrile, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate saltPd₂(dba)₃, (±)-BINAP, KOtBu, Et₃Ntert-Butyl 6-(2-cyanophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate63%[6]
3Sulfonylationtert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatep-Toluenesulfonyl chloridetert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate-[6]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Oxidation[5]

This protocol describes the oxidation of the corresponding alcohol to the ketone.

Materials:

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol)

  • Dess-Martin periodinane (2.10 g, 4.95 mmol)

  • Dichloromethane (CH₂Cl₂) (20 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • A solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane is cooled to 0 °C.

  • Dess-Martin periodinane is added in two portions over a few minutes.

  • After 10 minutes, the ice bath is removed, and the reaction is monitored by TLC.

  • After 30 minutes, the reaction is diluted with ethyl acetate and washed twice with saturated sodium bicarbonate solution.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the title compound as a white solid.

G cluster_workflow Oxidation Protocol Workflow start Start with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate dissolve Dissolve in CH2Cl2 and cool to 0 °C start->dissolve add_dmp Add Dess-Martin periodinane dissolve->add_dmp warm Warm to room temperature and stir for 30 min add_dmp->warm workup Workup: - Dilute with EtOAc - Wash with NaHCO3 - Dry over Na2SO4 warm->workup purify Purify by flash chromatography workup->purify product Product: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate purify->product

Caption: Workflow for the oxidation of the alcohol to the ketone.

Protocol 2: Synthesis of a Substituted 2,6-Diazaspiro[3.3]heptane via Buchwald-Hartwig Amination[6]

This protocol demonstrates a common application of the deprotected spirocyclic amine in a cross-coupling reaction.

Materials:

  • 2-Bromobenzonitrile (74 mg, 0.40 mmol)

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt (103 mg, 0.44 mmol)

  • Pd₂(dba)₃ (4 mg, 0.004 mmol)

  • (±)-BINAP (7 mg, 0.012 mmol)

  • KOtBu (135 mg, 1.20 mmol)

  • Triethylamine (Et₃N) (5 drops)

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt, Pd₂(dba)₃, (±)-BINAP, and KOtBu.

  • Add triethylamine.

  • The reaction mixture is heated for 12 hours.

  • After cooling, the crude product is purified by flash chromatography.

Synthetic Pathways and Logical Relationships

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its subsequent derivatization can be visualized as follows:

G cluster_synthesis Synthetic Pathway and Derivatization cluster_derivatization Further Derivatization start_material Starting Materials intermediate_alcohol tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate start_material->intermediate_alcohol Multi-step synthesis target_ketone tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediate_alcohol->target_ketone Oxidation (Protocol 1) deprotection Boc Deprotection target_ketone->deprotection reductive_amination Reductive Amination target_ketone->reductive_amination free_amine 6-Oxo-2-azaspiro[3.3]heptane deprotection->free_amine amino_derivative 6-Amino-2-azaspiro[3.3]heptane Derivatives reductive_amination->amino_derivative free_amine->amino_derivative Further functionalization

References

Application Notes: Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a valuable spirocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutic agents. The incorporation of both an oxetane and an azetidine ring provides a combination of desirable physicochemical properties, including increased sp³ character, which can lead to improved solubility, metabolic stability, and target selectivity compared to more traditional flat aromatic structures. This scaffold is of particular interest as a bioisostere for common saturated heterocycles like piperidine and morpholine, allowing for the exploration of new chemical space and the development of patent-free analogues of existing drugs.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The Boc-protecting group on the azetidine nitrogen allows for controlled functionalization of the scaffold.

1. Agents for Neurodegenerative and Lysosomal Storage Diseases:

A significant application of the 6-oxa-1-azaspiro[3.3]heptane core is in the development of compounds for the treatment of neurodegenerative disorders and lysosomal storage diseases. A patent application discloses compounds containing this scaffold as potent agents for lowering glucosylceramide levels.[1] This is a crucial therapeutic strategy for conditions such as Gaucher's disease, Parkinson's disease, and Lewy body dementia, where the accumulation of glucosylceramide is a key pathological feature.[1] The 6-oxa-1-azaspiro[3.3]heptane moiety is incorporated into these molecules to modulate their pharmacological properties and achieve the desired biological effect.[1]

2. Bioisosteric Replacement:

Spirocyclic scaffolds containing small rings like oxetanes and azetidines are increasingly used as bioisosteres for more common, larger rings such as morpholine and piperazine.[2] This strategy is employed to improve pharmacokinetic properties, enhance target binding through novel vector orientations of substituents, and circumvent existing patents. The unique geometry of the 6-oxa-1-azaspiro[3.3]heptane scaffold provides a fixed and predictable orientation of substituents, which can be advantageous in designing selective ligands for biological targets.

3. Exploration of Novel Chemical Space:

The drive to "escape from flatland" in drug discovery has led to a greater emphasis on molecules with high sp³ character. This compound is an excellent starting point for synthesizing compounds with increased three-dimensionality. This can lead to improved drug-like properties and the discovery of molecules with novel mechanisms of action.

Quantitative Data

Specific quantitative biological data for compounds directly derived from this compound is limited in the public domain. However, a key patent highlights the utility of the core scaffold in developing compounds with potent glucosylceramide lowering effects.

Compound ClassTarget PathwayBiological EffectTherapeutic AreaReference
6-oxa-1-azaspiro[3.3]heptane derivativesGlucosylceramide metabolism/synthesisExcellent glucosylceramide lowering actionNeurodegenerative diseases (e.g., Parkinson's), Lysosomal storage diseases (e.g., Gaucher's)[1]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a hypothetical, multi-step sequence based on common organic synthesis transformations for building such scaffolds.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-azetidin-3-one

  • To a solution of 1-Boc-3-hydroxyazetidine (1 eq.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(tert-butoxycarbonyl)-azetidin-3-one.

Step 2: Wittig Reaction to form 1-(tert-butoxycarbonyl)-3-methyleneazetidine

  • To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting ylide at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1-(tert-butoxycarbonyl)-azetidin-3-one (1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 1-(tert-butoxycarbonyl)-3-methyleneazetidine.

Step 3: Paternò-Büchi [2+2] Cycloaddition

  • In a quartz reaction vessel, dissolve 1-(tert-butoxycarbonyl)-3-methyleneazetidine (1 eq.) and a suitable carbonyl compound (e.g., formaldehyde or a protected equivalent) in an appropriate solvent like acetonitrile.

  • Add a photosensitizer such as benzophenone (0.1 eq.).

  • Irradiate the mixture with a UV lamp (e.g., 300 nm) at room temperature until the starting material is consumed.

  • Concentrate the reaction mixture and purify by column chromatography to yield this compound.

Protocol 2: Representative Synthesis of a Phenyl-Substituted 6-oxa-1-azaspiro[3.3]heptane Derivative (Illustrative)

This protocol illustrates the derivatization of the core scaffold, which is a common step in medicinal chemistry to create analogues for structure-activity relationship (SAR) studies.

Step 1: Boc Deprotection

  • Dissolve this compound (1 eq.) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the solvent under reduced pressure to obtain 6-oxa-1-azaspiro[3.3]heptane as its hydrochloride salt.

Step 2: N-Arylation

  • To a solution of 6-oxa-1-azaspiro[3.3]heptane hydrochloride (1 eq.) and an appropriate aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq.) in a solvent such as DMSO, add a base like potassium carbonate (3 eq.).

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-aryl derivative.

Visualizations

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization A tert-Butyl 6-oxa-1- azaspiro[3.3]heptane-1-carboxylate B Boc Deprotection A->B C 6-Oxa-1-azaspiro[3.3]heptane (Core Scaffold) B->C D Coupling with Bioactive Moieties C->D E Library of Analogues D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Candidate Drug H->I

Caption: Drug discovery workflow using the spirocyclic scaffold.

Signaling_Pathway cluster_pathway Glucosylceramide Metabolism Pathway cluster_intervention Therapeutic Intervention GCS Glucosylceramide Synthase GlcCer Glucosylceramide (Accumulates) GCS->GlcCer Synthesizes GBA Glucocerebrosidase (GBA) GlcCer->GBA Substrate for Disease Lysosomal Dysfunction (Gaucher, Parkinson's) GlcCer->Disease Ceramide Ceramide GBA->Ceramide Glucose Glucose GBA->Glucose Drug 6-Oxa-1-azaspiro[3.3]heptane Derivative Drug->GCS Inhibits

Caption: Role in glucosylceramide pathway modulation.

References

"Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate as a building block for novel compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a novel, sp³-rich saturated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of new chemical entities with improved physicochemical properties. The oxaspiro[3.3]heptane motif can be considered a valuable bioisostere for commonly used fragments such as morpholine and piperidine, potentially offering advantages in terms of metabolic stability, aqueous solubility, and lipophilicity.[1][2] The presence of the Boc-protected azetidine nitrogen allows for straightforward deprotection and subsequent functionalization, enabling the exploration of diverse chemical space.

This document provides detailed application notes and protocols for the proposed synthesis and derivatization of this compound, based on established methodologies for analogous spirocyclic systems.

Physicochemical Properties and Advantages

Spirocyclic scaffolds are increasingly utilized in drug design to enhance the three-dimensional character of molecules, which can lead to improved target engagement and selectivity.[3] The incorporation of a spirocyclic center, such as in azaspiro[3.3]heptanes, has been shown in many cases to lower the lipophilicity (logD7.4) of the parent molecule, a desirable feature for optimizing pharmacokinetic profiles.[1]

Table 1: Predicted Physicochemical Properties of 6-oxa-1-azaspiro[3.3]heptane Core

PropertyValue
Molecular Weight99.13 g/mol
cLogP-0.85
Topological Polar Surface Area (TPSA)21.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

Note: These are predicted values for the core scaffold and will change upon derivatization.

Proposed Synthesis of this compound

While a direct literature synthesis for this compound is not yet established, a plausible synthetic route can be proposed based on the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptane systems.[4][5] The key strategic step involves the formation of the azetidine and oxetane rings.

Synthetic_Scheme cluster_0 Proposed Synthesis Starting_Material 3-(Hydroxymethyl)oxetan-3-ol Intermediate_1 3-(Bromomethyl)-3-(hydroxymethyl)oxetane Starting_Material->Intermediate_1 HBr/AcOH Intermediate_2 Toluene-4-sulfonic acid 3-((tert-butoxycarbonylamino)methyl)oxetan-3-ylmethyl ester Intermediate_1->Intermediate_2 1. Boc-NH2, NaH 2. TsCl, Pyridine Final_Product This compound Intermediate_2->Final_Product NaH, THF

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to enable further functionalization of the azetidine nitrogen. Acid-mediated deprotection is the most common and effective method.[6][7]

Deprotection_Workflow cluster_1 N-Boc Deprotection Boc_Protected This compound Acid_Treatment Dissolve in DCM Add TFA (4 eq.) Stir at RT, 1-2h Boc_Protected->Acid_Treatment Workup Concentrate in vacuo Neutralize with NaHCO3 (sat.) Extract with DCM Acid_Treatment->Workup Deprotected_Amine 6-Oxa-1-azaspiro[3.3]heptane (TFA salt) Workup->Deprotected_Amine

Caption: General workflow for the N-Boc deprotection of the title compound.

Methodology:

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M).

  • To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 4.0 equiv).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue, the TFA salt of 6-oxa-1-azaspiro[3.3]heptane, can often be used directly in the next step or purified further.

Table 2: Comparison of N-Boc Deprotection Conditions

ReagentSolventTemperature (°C)TimeYield (%)Notes
TFADCMRoom Temp1-2 h>95%Volatile byproducts, product is TFA salt.[7]
4M HCl in DioxaneDioxaneRoom Temp1-4 h>95%Product is HCl salt.[7]
p-TsOHCholine ChlorideRoom Temp10-30 min90-98%Green chemistry approach.[8]
Protocol 2: Amide Coupling

The free secondary amine of the deprotected 6-oxa-1-azaspiro[3.3]heptane can be readily acylated to form a wide range of amide derivatives. Standard peptide coupling reagents are effective for this transformation.[9][10]

Amide_Coupling_Workflow cluster_2 Amide Coupling Deprotected_Amine 6-Oxa-1-azaspiro[3.3]heptane Coupling Carboxylic Acid (1.1 eq) HATU (1.2 eq) DIPEA (2.0 eq) DMF, RT, 4-12h Deprotected_Amine->Coupling Workup Quench with H2O Extract with EtOAc Purify by chromatography Coupling->Workup Amide_Product N-Acyl-6-oxa-1-azaspiro[3.3]heptane Workup->Amide_Product

Caption: General workflow for amide coupling with the deprotected spirocyclic amine.

Methodology:

  • To a solution of the carboxylic acid (1.1 equiv) in N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 6-oxa-1-azaspiro[3.3]heptane (from Protocol 1, 1.0 equiv) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Table 3: Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
HATU-DIPEA80-95%Highly efficient, low epimerization.[10]
HBTUHOBtDIPEA75-90%Cost-effective alternative to HATU.
EDC·HClHOBtDIPEA70-90%Water-soluble byproducts, easy workup.
Acyl Chloride-Pyridine or Et₃N60-85%Suitable for robust substrates.[11]

Applications in Drug Discovery

The this compound building block is a precursor to a scaffold that can be incorporated into a variety of drug discovery programs. The resulting 6-oxa-1-azaspiro[3.3]heptane moiety can serve as a bioisosteric replacement for:

  • Morpholine: Offering a more rigid and three-dimensional alternative with potentially improved metabolic stability.[1]

  • Piperidine: Providing a different vector orientation for substituents and potentially altering the basicity and pharmacokinetic properties.[12]

  • Azetidine: The spirocyclic nature adds conformational restriction and a unique spatial arrangement of functional groups.

This building block is of particular interest for the synthesis of novel inhibitors of kinases, proteases, and G-protein coupled receptors, where the precise orientation of pharmacophoric elements is critical for activity. The 2-oxa-6-azaspiro[3.3]heptane motif has been successfully used in the development of inhibitors for targets such as EGFR and LRRK2.[13]

Conclusion

This compound represents a valuable new building block for medicinal chemistry. Its unique spirocyclic structure and facile derivatization offer the potential to access novel chemical space and develop drug candidates with improved properties. The protocols outlined in this document provide a starting point for the synthesis and application of this promising scaffold in drug discovery programs.

References

Application Notes and Protocols for Incorporating Azaspiro[3.3]heptane Scaffolds into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to commonly used saturated heterocycles such as piperidine, morpholine, and piperazine. Incorporation of this spirocyclic motif can significantly improve the physicochemical and pharmacological properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while providing novel intellectual property. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the strategic incorporation of azaspiro[3.3]heptane scaffolds into their drug discovery programs.

Key Advantages of Azaspiro[3.3]heptane Scaffolds

  • Improved Physicochemical Properties: Azaspiro[3.3]heptanes often lead to increased aqueous solubility and reduced lipophilicity (logD) compared to their carbocyclic or larger heterocyclic counterparts. This can be attributed to the increased basicity of the nitrogen atom within the strained ring system.[1]

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon center can block sites of metabolism, leading to improved metabolic stability and longer half-life.

  • Three-Dimensionality: The inherent 3D geometry of the azaspiro[3.3]heptane scaffold allows for precise vectorization of substituents into chemical space, enabling improved target engagement and selectivity.

  • Novelty and Intellectual Property: As a more recently explored scaffold, its use can provide a clear path to novel chemical entities with strong patent protection.

Case Studies: Bioisosteric Replacement and Property Modulation

The versatility of the azaspiro[3.3]heptane scaffold is best illustrated through its successful application as a bioisostere for common heterocyclic rings in established drug molecules.

Bupivacaine Analogue: 1-Azaspiro[3.3]heptane as a Piperidine Bioisostere

The local anesthetic bupivacaine features a piperidine ring. Replacing this with a 1-azaspiro[3.3]heptane moiety resulted in a novel analogue with high anesthetic activity.[1][2] This case study highlights the potential of this scaffold to mimic the biological activity of piperidine while offering a distinct chemical entity.

Table 1: Physicochemical and In Vivo Data for Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue

CompoundScaffoldclogPlogD (pH 7.4)In Vivo Antinociceptive Effect (Tail Flick Test)
BupivacainePiperidine3.71.6Active
Analogue1-Azaspiro[3.3]heptane3.41.0High Activity[2]
Olaparib Analogue: Diazaspiro[3.3]heptane as a Piperazine Bioisostere

Olaparib, a PARP inhibitor, contains a piperazine ring. An analogue where this is replaced by a 2,6-diazaspiro[3.3]heptane moiety has been synthesized and evaluated. While a reduction in potency was observed, this modification led to increased selectivity for PARP-1 and reduced DNA damage and cytotoxicity, showcasing the potential for this scaffold to fine-tune the pharmacological profile of a drug candidate.[3]

Table 2: In Vitro Activity of Olaparib and its Diazaspiro[3.3]heptane Analogue

CompoundScaffoldPARP1 IC50 (nM)
OlaparibPiperazine6.0 ± 1.2
Analogue 10e2,6-Diazaspiro[3.3]heptane12.6
Sonidegib Analogue: Modulating Hedgehog Pathway Inhibition

Table 3: Hedgehog Pathway Inhibition Data

CompoundScaffoldTargetAssayIC50 (nM)
Vismodegib (related SMO inhibitor)N/ASMOGLI-luciferase reporter2.8
SonidegibN/ASMOGLI-luciferase reporter~2.5 (reported similar to Vismodegib)

Experimental Protocols

Synthesis of Azaspiro[3.3]heptane Building Blocks

This protocol describes a general method for the synthesis of 1-azaspiro[3.3]heptanes.[2]

Workflow for the Synthesis of 1-Azaspiro[3.3]heptane

start Endocyclic Alkene step1 Thermal [2+2] Cycloaddition (Graf Isocyanate, ClO2S-NCO) start->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction (Alane) intermediate->step2 product 1-Azaspiro[3.3]heptane step2->product start Tribromoneopentyl alcohol step1 Cyclization (NaOH) start->step1 intermediate 3,3-Bis(bromomethyl)oxetane step1->intermediate step2 Amination & Cyclization (Amine, Base) intermediate->step2 product 2-Oxa-6-azaspiro[3.3]heptane step2->product start Prepare Reagents (PARP1 enzyme, NAD+, Activated DNA, Histone-coated plate, Test compound) step1 Incubate PARP1, Activated DNA, and Test Compound start->step1 step2 Initiate Reaction (Add Biotinylated NAD+) step1->step2 step3 Stop Reaction and Wash step2->step3 step4 Add Streptavidin-HRP step3->step4 step5 Add Chemiluminescent Substrate step4->step5 end Measure Luminescence step5->end start Seed Gli-Luciferase Reporter Cells step1 Treat with Test Compound start->step1 step2 Stimulate with Hh Agonist (e.g., SAG or Shh) step1->step2 step3 Incubate (24-48h) step2->step3 step4 Lyse Cells step3->step4 step5 Add Luciferase Substrate step4->step5 end Measure Luminescence step5->end

References

Application Notes and Protocols: N-Functionalization of tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a valuable building block in medicinal chemistry. The following sections outline a general strategy involving the initial deprotection of the Boc-protected amine, followed by various N-functionalization reactions, including N-alkylation, N-acylation, and reductive amination.

Due to the limited availability of specific literature for this exact molecule, the following protocols are based on well-established methodologies for the functionalization of similar azetidine-containing spirocyclic systems. These protocols serve as a starting point for further optimization in a laboratory setting.

General Strategy for N-Functionalization

The N-functionalization of this compound typically proceeds in a two-step sequence:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the nitrogen atom of the azetidine ring to yield the free secondary amine, 6-oxa-1-azaspiro[3.3]heptane, usually as a salt.

  • N-Functionalization: The resulting secondary amine is then subjected to various reactions to introduce a wide range of functional groups at the nitrogen atom.

General_N_Functionalization_Workflow cluster_products N-Functionalized Products start This compound deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate 6-Oxa-1-azaspiro[3.3]heptane (free amine or salt) deprotection->intermediate functionalization N-Functionalization intermediate->functionalization product1 N-Alkylated functionalization->product1 N-Alkylation product2 N-Acylated functionalization->product2 N-Acylation product3 N-Arylated functionalization->product3 N-Arylation product4 Reductive Amination Products functionalization->product4 Reductive Amination

Caption: General workflow for the N-functionalization of this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine, which is the key intermediate for subsequent functionalization reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL per 1 mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) or 4M HCl in 1,4-dioxane (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To obtain the free amine, dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-oxa-1-azaspiro[3.3]heptane. Note: The free amine can be volatile; it is often preferable to use the resulting salt directly in the next step.

Protocol 2: N-Alkylation

This protocol details the reaction of the deprotected 6-oxa-1-azaspiro[3.3]heptane with an alkyl halide to form an N-alkylated product.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane (or its TFA/HCl salt) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (2.0-3.0 eq)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 6-oxa-1-azaspiro[3.3]heptane (or its salt) in acetonitrile, add the base (e.g., K₂CO₃).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Pathway start 6-Oxa-1-azaspiro[3.3]heptane product N-Alkyl-6-oxa-1- azaspiro[3.3]heptane start->product N-Alkylation reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagents->product

Caption: N-Alkylation of 6-oxa-1-azaspiro[3.3]heptane.

Protocol 3: N-Acylation

This protocol describes the formation of an amide bond by reacting the deprotected amine with an acylating agent.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane (or its TFA/HCl salt) (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine or DIPEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 6-oxa-1-azaspiro[3.3]heptane in anhydrous DCM and add the base.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

N_Acylation_Pathway start 6-Oxa-1-azaspiro[3.3]heptane product N-Acyl-6-oxa-1- azaspiro[3.3]heptane start->product N-Acylation reagents R-COCl (Acyl Chloride) Base (e.g., Et₃N) Solvent (e.g., DCM) reagents->product

Caption: N-Acylation of 6-oxa-1-azaspiro[3.3]heptane.

Protocol 4: Reductive Amination

This protocol outlines the reaction of the deprotected amine with a carbonyl compound in the presence of a reducing agent.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.5 eq)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 6-oxa-1-azaspiro[3.3]heptane and the carbonyl compound in the chosen solvent.

  • Add a catalytic amount of acetic acid if required.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent portion-wise at room temperature.

  • Continue stirring for 12-24 hours (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reductive_Amination_Pathway start 6-Oxa-1-azaspiro[3.3]heptane product N-Substituted-6-oxa-1- azaspiro[3.3]heptane start->product Reductive Amination reagents R¹R²C=O (Aldehyde/Ketone) Reducing Agent (e.g., STAB) Solvent (e.g., DCE) reagents->product

Caption: Reductive amination of 6-oxa-1-azaspiro[3.3]heptane.

Data Presentation: Comparison of N-Functionalization Protocols

The following table summarizes the key aspects of the proposed N-functionalization protocols for easy comparison.

Parameter N-Alkylation N-Acylation Reductive Amination
Substrate 6-Oxa-1-azaspiro[3.3]heptane6-Oxa-1-azaspiro[3.3]heptane6-Oxa-1-azaspiro[3.3]heptane
Electrophile Alkyl halide (R-X)Acylating agent (R-COCl)Aldehyde or Ketone (R¹R²C=O)
Key Reagents Base (e.g., K₂CO₃, DIPEA)Base (e.g., Et₃N, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents ACN, DMFDCM, THFDCE, DCM, MeOH
Reaction Temp. RT to 80 °C0 °C to RTRoom Temperature
Product Type N-Alkyl amineN-Acyl amideN-Alkyl amine
Key Advantages Forms stable C-N bondsForms stable amide bondsTolerates a wide range of functional groups
Potential Issues Over-alkylation (quaternization)Basicity of amine is crucialStability of iminium intermediate

Disclaimer: The protocols and data presented are intended as a guide and are based on general chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments before implementation.

Application Notes and Protocols: Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate as a bioisosteric replacement for the piperidine moiety in drug discovery. The piperidine ring is a prevalent scaffold in numerous approved drugs; however, its metabolic liabilities and physicochemical properties can present challenges.[1][2] Spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as promising three-dimensional bioisosteres that can offer improved pharmacological profiles.[3][4][5] This document outlines the rationale, potential advantages, and experimental protocols for the synthesis and evaluation of this novel spirocyclic scaffold.

Rationale for Bioisosteric Replacement

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds while retaining or improving biological activity.[6] The replacement of a piperidine ring with a 6-oxa-1-azaspiro[3.3]heptane scaffold is predicated on several potential benefits:

  • Improved Physicochemical Properties: The introduction of an oxygen atom and the rigid spirocyclic core can lead to increased polarity and a higher fraction of sp³-hybridized carbons. This may result in enhanced aqueous solubility and reduced lipophilicity, which are often desirable for improved pharmacokinetics and reduced off-target toxicity.[3]

  • Enhanced Metabolic Stability: The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes. The rigid, strained ring system of the spiro[3.3]heptane may be less prone to enzymatic degradation, potentially leading to a longer half-life and improved metabolic stability.[7]

  • Novel Chemical Space and Intellectual Property: The use of this novel scaffold can provide access to new chemical space and create opportunities for novel intellectual property.[8][9][10]

  • Three-Dimensional Conformation: The rigid, three-dimensional nature of the spirocycle can lead to more defined interactions with the target protein, potentially improving binding affinity and selectivity.[3]

Comparative Physicochemical and Pharmacokinetic Data

While direct experimental data for this compound is limited, the following table provides a comparison of key properties of piperidine and related azaspiro[3.3]heptane bioisosteres. The data for the target compound are projected based on the trends observed for similar spirocyclic systems.

PropertyPiperidine1-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptaneThis compound (Projected)
Molecular Weight ( g/mol ) 85.1597.1697.16213.27
cLogP 0.90.20.21.5 - 2.0
Topological Polar Surface Area (Ų) 12.512.512.541.1
Aqueous Solubility HighHigherHigherModerate to High
Metabolic Stability VariableImprovedImprovedPotentially Improved
Basicity (pKa) ~11.2~10.5~10.5N/A (Amide)

Experimental Protocols

The following protocols provide a general framework for the synthesis and in vitro evaluation of this compound as a piperidine bioisostere.

Synthesis Protocol

A plausible synthetic route to this compound is proposed below, based on established methodologies for the synthesis of related spirocyclic systems.[8]

G cluster_0 Proposed Synthesis Workflow A Starting Material (e.g., 3-oxocyclobutanecarboxylic acid) B Step 1: Formation of Azetidine Ring A->B C Step 2: Introduction of Oxetane Precursor B->C D Step 3: Spirocyclization C->D E Step 4: Boc Protection D->E F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of a Suitable Azetidine Precursor This step would involve the formation of a 3-substituted azetidine from a commercially available starting material like 3-oxocyclobutanecarboxylic acid.

Step 2: Introduction of an Oxetane Precursor Functional group manipulation of the azetidine precursor to introduce a suitable leaving group and a hydroxyl or haloalkyl group for the subsequent cyclization to form the oxetane ring.

Step 3: Spirocyclization Intramolecular cyclization to form the spiro[3.3]heptane core. This could be achieved under basic conditions to facilitate nucleophilic attack.

Step 4: Boc Protection Protection of the secondary amine of the spirocycle with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

In Vitro Evaluation Protocols

The following are standard in vitro assays to compare the properties of a novel bioisostere with its parent piperidine-containing compound.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis (Piperidine vs. Spirocycle Analog) B Physicochemical Profiling (Solubility, LogD) A->B C Pharmacokinetic Profiling (Metabolic Stability, Plasma Protein Binding) A->C D Pharmacodynamic Profiling (Receptor Binding/Functional Assay) A->D E Data Analysis and Comparison B->E C->E D->E

Caption: Workflow for the in vitro evaluation of the piperidine bioisostere.

1. Aqueous Solubility Assay (Kinetic Solubility)

  • Objective: To determine the kinetic solubility of the test compounds in a phosphate-buffered saline (PBS) solution.

  • Method:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Centrifuge the plate to pellet any precipitate.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

    • Compare the results to a standard curve.

2. Lipophilicity (LogD) Determination

  • Objective: To measure the distribution coefficient (LogD) of the test compounds between octanol and an aqueous buffer at pH 7.4.

  • Method:

    • Prepare a solution of the test compound in a 1:1 mixture of octanol and PBS (pH 7.4).

    • Shake the mixture vigorously for 1 hour to allow for partitioning.

    • Centrifuge to separate the octanol and aqueous layers.

    • Measure the concentration of the compound in both layers by LC-MS/MS.

    • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To assess the in vitro metabolic stability of the test compounds in the presence of human liver microsomes.

  • Method:

    • Pre-incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

4. Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the extent to which the test compounds bind to plasma proteins.

  • Method:

    • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.

    • Add the test compound to human plasma in one chamber and buffer in the other chamber.

    • Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu) in plasma.

Signaling Pathway and Bioisosterism Logic

The fundamental principle of this bioisosteric replacement is to maintain the key pharmacophoric interactions with the biological target while altering the molecule's overall properties.

G cluster_0 Bioisosteric Replacement Strategy A Lead Compound (with Piperidine) B Biological Target A->B Binding C Analog (with 6-Oxa-1-azaspiro[3.3]heptane) A->C Bioisosteric Replacement C->B Binding (Potentially Improved) D Improved Properties: - Solubility - Metabolic Stability - 3D Conformation C->D

Caption: Logical relationship of piperidine bioisosteric replacement.

Conclusion

The use of this compound as a piperidine bioisostere represents a promising strategy in modern drug discovery. While experimental validation is required, the rationale for its use is strong, with the potential for significant improvements in physicochemical and pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate this novel scaffold in their drug development programs. The increased three-dimensionality and potential for improved properties make it a valuable addition to the medicinal chemist's toolkit for overcoming common challenges in lead optimization.

References

Application Notes and Protocols for Designing PROTACs with tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of Spirocyclic Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and proteasomal degradation of the POI.[1]

The use of rigid and conformationally constrained linkers, such as those derived from spirocyclic scaffolds, is an emerging strategy in PROTAC design. Spirocyclic systems can offer several advantages over traditional flexible linkers (e.g., PEG or alkyl chains), including:

  • Pre-organization of Ligands: The rigid nature of spirocycles can pre-organize the POI and E3 ligase ligands into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

  • Improved Selectivity: By reducing the conformational flexibility, spirocyclic linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.

  • Enhanced Physicochemical Properties: Spirocyclic linkers can improve metabolic stability and cell permeability compared to more flexible linkers.

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives are attractive building blocks for rigid linkers in PROTAC design due to their three-dimensional structure and synthetic tractability. This document provides detailed protocols and application notes for the incorporation of this spirocyclic scaffold into novel PROTACs.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce target protein degradation. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a spirocyclic linker is a multi-step process. The following protocols provide a generalized workflow starting from the synthesis of the linker building block to the final PROTAC and its biological evaluation.

Protocol 1: Synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of the functionalized spirocyclic core is the initial step. While the direct use of this compound is possible, derivatives such as the amino-functionalized version are often more versatile for subsequent coupling reactions. A general two-step process to obtain the key bifunctional intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, which can then be converted to the amine.[4]

Note: This protocol is a representative procedure and may require optimization based on specific reagents and laboratory conditions.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Ammonium acetate or other ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Reductive Amination):

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the sequential coupling of the spirocyclic linker to the E3 ligase ligand and the POI ligand. The order of addition can be modified depending on the specific chemistry of the ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Functionalized Spirocyclic Linker (e.g., amino-azaspiro[3.3]heptane) step1 Couple to E3 Ligase Ligand (e.g., Pomalidomide derivative) start->step1 intermediate Linker-E3 Ligase Conjugate step1->intermediate step2 Deprotection of Linker (if necessary, e.g., Boc removal) intermediate->step2 deprotected Activated Linker-E3 Ligase Conjugate step2->deprotected step3 Couple to POI Ligand deprotected->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (e.g., HPLC) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Part A: Coupling of Spirocyclic Linker to E3 Ligase Ligand

Materials:

  • tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Linker-E3 Ligase Ligand Conjugate.

Part B: Deprotection and Coupling to POI Ligand

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Part A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the Linker-E3 Ligase Ligand Conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours until the Boc deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

  • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected Linker-E3 Ligase Ligand Conjugate (dissolved in a small amount of DMF with DIPEA) to the activated POI ligand mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude final PROTAC by preparative HPLC.

Protocol 3: Biological Evaluation of PROTAC Activity

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters to determine are the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[3]

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Workflow cell_culture 1. Cell Culture and Treatment (Treat cells with varying PROTAC concentrations) cell_lysis 2. Cell Lysis (Harvest cells and prepare lysates) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot 4. Western Blotting (Separate proteins by SDS-PAGE and probe with specific antibodies) protein_quant->western_blot data_analysis 5. Data Analysis (Densitometry and curve fitting) western_blot->data_analysis dc50_dmax Determine DC₅₀ and Dₘₐₓ values data_analysis->dc50_dmax

Caption: Workflow for determining PROTAC efficacy.

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in appropriate multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ and Dₘₐₓ values.

Data Presentation

The quantitative data from the biological evaluation should be summarized in a clear and structured table to allow for easy comparison between different PROTACs.

Table 1: Hypothetical Degradation Activity of Spirocyclic Linker-Containing PROTACs against POI-X in Cancer Cell Line Y

PROTAC IDLinker StructureDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Spiro-1This compound derived25.392
PROTAC-Spiro-2(modified spirocyclic linker)58.185
PROTAC-PEG-4(PEG4 linker control)45.795
PROTAC-Alkyl-6(Alkyl C6 linker control)89.278

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of this compound and its derivatives as linkers in PROTAC design offers a promising strategy to develop novel protein degraders with potentially improved efficacy, selectivity, and drug-like properties. The detailed protocols provided herein offer a foundation for the synthesis and evaluation of such compounds. Careful optimization of the linker attachment points and overall PROTAC architecture, guided by systematic biological evaluation, will be crucial for the successful development of potent and selective spirocyclic linker-based PROTACs.

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 6-oxa-1-azaspiro[3.3]heptane moiety is an emerging motif of interest, serving as a potential bioisostere for commonly used groups in drug discovery. This document outlines a proposed scalable synthetic route to tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a valuable building block for the synthesis of more complex molecules in drug development programs. The protocols provided are designed for researchers, scientists, and professionals in the field of drug development and are intended to be adaptable for scale-up operations.

Proposed Synthetic Route

The proposed synthesis is a multi-step process commencing with the formation of a key oxetane intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), followed by the construction of the N-Boc-protected azetidine ring.

Synthetic_Route Tribromoneopentyl\nAlcohol Tribromoneopentyl Alcohol 3,3-Bis(bromomethyl)oxetane\n(BBMO) 3,3-Bis(bromomethyl)oxetane (BBMO) Tribromoneopentyl\nAlcohol->3,3-Bis(bromomethyl)oxetane\n(BBMO) Step 1: Oxetane Formation BBMO BBMO tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate BBMO->tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate Step 2: Azetidine Formation & Boc Protection

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a known scalable process for producing the key dielectrophile intermediate.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Tribromoneopentyl alcohol (TBNPA)324.881.0 kg3.08
Sodium hydroxide (NaOH)40.00246 g6.15
Deionized Water18.022.5 L-
Dichloromethane (DCM)84.93As needed-
Brine (s-NaCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the 5 L three-necked round-bottom flask with tribromoneopentyl alcohol (1.0 kg, 3.08 mol) and deionized water (2.5 L).

  • Reagent Addition: While stirring vigorously, add sodium hydroxide pellets (246 g, 6.15 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours. The reaction progress can be monitored by GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 L) followed by brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Expected Yield: 72-80% Purity: >95% (by GC)

Step1_Workflow cluster_0 Reaction cluster_1 Workup & Purification a Charge TBNPA and Water b Add NaOH a->b c Reflux for 12h b->c d Cool and Separate Layers c->d Reaction Completion e Extract with DCM d->e f Wash with Water and Brine e->f g Dry and Concentrate f->g h Vacuum Distillation g->h Final Product:\n3,3-Bis(bromomethyl)oxetane Final Product: 3,3-Bis(bromomethyl)oxetane h->Final Product:\n3,3-Bis(bromomethyl)oxetane

Caption: Workflow for the synthesis of 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of this compound

This proposed protocol utilizes a one-pot reaction for the formation of the azetidine ring followed by Boc protection.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3,3-Bis(bromomethyl)oxetane (BBMO)243.91500 g2.05
Ammonium Hydroxide (28-30% aq. solution)35.051.5 L~22
Tetrabutylammonium Bromide (TBAB)322.3766 g0.205
Toluene92.142.0 L-
Di-tert-butyl dicarbonate (Boc₂O)218.25492 g2.25
Sodium Hydroxide (50% aq. solution)40.00As needed-
Ethyl Acetate88.11As needed-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-As needed-
Brine (s-NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Equipment:

  • 5 L jacketed reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 5 L jacketed reactor with 3,3-bis(bromomethyl)oxetane (500 g, 2.05 mol), toluene (2.0 L), and tetrabutylammonium bromide (66 g, 0.205 mol).

  • Ammonia Addition: Cool the mixture to 10-15 °C and slowly add the ammonium hydroxide solution (1.5 L) via an addition funnel over 1 hour, maintaining the internal temperature below 25 °C.

  • Cyclization: After the addition is complete, warm the reaction mixture to 40 °C and stir for 16 hours. Monitor the reaction for the disappearance of BBMO by TLC or LC-MS.

  • Boc Protection: Cool the reaction mixture to 10-15 °C. In a separate flask, dissolve di-tert-butyl dicarbonate (492 g, 2.25 mol) in ethyl acetate (500 mL).

  • Reagent Addition: Add the Boc₂O solution to the reaction mixture. Adjust the pH to >10 with a 50% aqueous sodium hydroxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 L), followed by brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the title compound.

Expected Yield: 60-70% Purity: >98% (by HPLC)

Caption: Workflow for the synthesis of the target molecule from BBMO.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
1Tribromoneopentyl alcoholSodium HydroxideWater1001272-80
23,3-Bis(bromomethyl)oxetaneAmmonium Hydroxide, Di-tert-butyl dicarbonateToluene, Water10-402060-70

Conclusion

The provided application notes and protocols describe a plausible and scalable synthetic route for the preparation of this compound. The synthesis is based on the formation of a key oxetane intermediate followed by the construction of the azetidine ring. The detailed protocols, including quantitative data and workflow diagrams, are intended to provide a solid foundation for researchers and drug development professionals to produce this valuable building block on a laboratory and pilot-plant scale. Optimization of reaction conditions may be necessary to achieve desired yields and purity at larger scales.

References

Application of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate in the Synthesis of Novel GPR119 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The development of small molecule GPR119 agonists is a key focus in metabolic disease research. A novel structural motif of interest in the design of these modulators is the spirocyclic scaffold, which can provide conformational rigidity and novel chemical space. This document details the application of a specific spirocyclic building block, tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate , in the synthesis of potent GPR119 modulators, as disclosed in patent literature from Pfizer.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a key event that triggers the therapeutic effects of GPR119 activation.

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor G_protein Gαs Protein GPR119->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Agonist GPR119 Agonist Agonist->GPR119 binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Therapeutic Effects (e.g., Insulin Secretion, GLP-1 Release) PKA->Cellular_Response leads to Synthetic_Workflow General Synthetic Workflow Start Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate Step1 Boc Deprotection Start->Step1 Intermediate1 6-oxa-1-azaspiro[3.3]heptane Step1->Intermediate1 Step2 Coupling with Pharmacophore Core Intermediate1->Step2 Intermediate2 Intermediate Modulator Step2->Intermediate2 Step3 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Intermediate2->Step3 Final_Product Final GPR119 Modulator Step3->Final_Product

Application Notes and Protocols: Derivatization of the Azetidine Ring in tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the azetidine ring of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry, serving as a rigid, three-dimensional building block and a potential bioisostere for other cyclic amines. The protocols outlined below detail the crucial first step of Boc-deprotection followed by various N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

Introduction

The 6-oxa-1-azaspiro[3.3]heptane core offers a unique conformational rigidity that is highly desirable in modern drug design. Functionalization of the azetidine nitrogen allows for the exploration of chemical space and the modulation of physicochemical and pharmacological properties of lead compounds. The derivatization process commences with the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine, which is then subjected to a variety of substitution reactions.

Key Derivatization Pathways

The primary route for derivatizing the azetidine ring of this compound involves a two-step sequence:

  • Boc Deprotection: Removal of the Boc group to yield the free secondary amine, typically as a salt.

  • N-Functionalization: Subsequent reaction of the free amine with a suitable electrophile to introduce new functionalities.

Derivatization_Workflow cluster_functionalization N-Functionalization start This compound deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate 6-oxa-1-azaspiro[3.3]heptane (amine salt) deprotection->intermediate alkylation N-Alkylation intermediate->alkylation arylation N-Arylation intermediate->arylation acylation N-Acylation intermediate->acylation sulfonylation N-Sulfonylation intermediate->sulfonylation

Caption: General workflow for the derivatization of the azetidine.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 6-oxa-1-azaspiro[3.3]heptane, which is typically isolated as a salt.

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue, the TFA salt of 6-oxa-1-azaspiro[3.3]heptane, can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or used directly in the next step.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve this compound (1.0 equiv.) in 1,4-dioxane (approx. 0.2 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.) at room temperature.

  • Stir the mixture for 2-6 hours, monitoring for the completion of the reaction.

  • The hydrochloride salt of 6-oxa-1-azaspiro[3.3]heptane will often precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold 1,4-dioxane or diethyl ether, and dry under vacuum.

MethodReagentSolventTemperature (°C)Time (h)Typical Yield
ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4>95% (crude salt)
B4 M HCl in Dioxane1,4-DioxaneRT2 - 6>95% (precipitated salt)
Protocol 2: N-Alkylation of 6-oxa-1-azaspiro[3.3]heptane

This protocol describes the introduction of an alkyl group onto the azetidine nitrogen via nucleophilic substitution.

  • To a solution of 6-oxa-1-azaspiro[3.3]heptane salt (e.g., hydrochloride or trifluoroacetate, 1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.1-0.2 M), add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2-3 equiv.).

  • Add the alkylating agent (e.g., alkyl halide or tosylate, 1.0-1.2 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alkylating AgentBaseSolventTemperature (°C)Time (h)
Alkyl Halide (R-X)K₂CO₃ / Cs₂CO₃DMF / MeCNRT - 804 - 24
Alkyl Tosylate (R-OTs)DIPEAMeCNRT - 606 - 18
Protocol 3: N-Arylation of 6-oxa-1-azaspiro[3.3]heptane

This protocol details the formation of an N-aryl derivative, for example, through nucleophilic aromatic substitution.

  • Combine 6-oxa-1-azaspiro[3.3]heptane (as the free base or generated in situ from the salt with a base, 1.0 equiv.) and an activated aryl halide (e.g., 4-fluorobenzonitrile, 1.0-1.1 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to reflux (or a suitable high temperature, e.g., 120-150 °C) for 5-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and add water to precipitate the product or to facilitate extraction.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Remove the solvent under reduced pressure and purify the crude product, for instance, by recrystallization or column chromatography.

Arylating AgentSolventTemperature (°C)Time (h)
4-FluorobenzonitrileDMSOReflux5 - 12
Protocol 4: N-Acylation of 6-oxa-1-azaspiro[3.3]heptane

This protocol describes the synthesis of N-acyl derivatives using acid chlorides or anhydrides.

  • Dissolve 6-oxa-1-azaspiro[3.3]heptane salt (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv.) and stir for 10-15 minutes at 0 °C.

  • Slowly add the acylating agent (acid chloride or anhydride, 1.0-1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Acylating AgentBaseSolventTemperature (°C)Time (h)
Acid Chloride (RCOCl)TEA / DIPEADCM / THF0 to RT1 - 4
Acid Anhydride ((RCO)₂O)TEA / DIPEADCM / THF0 to RT2 - 6
Protocol 5: N-Sulfonylation of 6-oxa-1-azaspiro[3.3]heptane

This protocol details the preparation of N-sulfonyl derivatives.

  • To a solution of 6-oxa-1-azaspiro[3.3]heptane salt (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) (approx. 0.1 M), add a base such as triethylamine (TEA) or pyridine (2-3 equiv.) at 0 °C.

  • Add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.0-1.1 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor for completion using TLC or LC-MS.

  • Dilute the reaction mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)
Tosyl ChlorideTEA / PyridineDCM0 to RT2 - 16
Mesyl ChlorideTEA / PyridineDCM0 to RT2 - 8

Visualization of Key Reactions

Reaction_Schemes cluster_deprotection Boc Deprotection cluster_alkylation N-Alkylation cluster_acylation N-Acylation start_deprotect product_deprotect start_deprotect->product_deprotect TFA or HCl start_alkyl product_alkyl N-Alkyl Derivative start_alkyl->product_alkyl R-X, Base start_acyl product_acyl N-Acyl Derivative start_acyl->product_acyl RCOCl, Base

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing the 6-oxa-1-azaspiro[3.3]heptane core?

A1: The synthesis of the 6-oxa-1-azaspiro[3.3]heptane core, a valuable scaffold in drug discovery, typically relies on several key strategies.[1][2] One common approach involves the nucleophilic cyclization of a 1,3-dielectrophile derived from pentaerythritol with a 1,1-dinucleophile.[1] Another effective method is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the desired 1-azaspiro[3.3]heptane.[1] Additionally, routes starting from 3,3-bis(bromomethyl)oxetane (BBMO) and involving a double N-alkylation of a suitable amine have been developed for scalability.[3][4]

Q2: Why is the synthesis of azaspiro[3.3]heptanes considered challenging?

A2: The synthesis of azaspiro[3.3]heptanes presents several challenges due to the strained nature of the spirocyclic system.[5] These challenges often include difficulties in ring formation, low yields in key steps, and the need for multi-step sequences which can be inefficient for large-scale production.[6][7] The purification of intermediates and the final product can also be complex due to the presence of side products and the physicochemical properties of the spirocycles.[6]

Q3: What are the advantages of using a spiro[3.3]heptane motif in drug design?

A3: The spiro[3.3]heptane motif offers several advantages in drug design, making it a desirable scaffold. Its high molecular rigidity and predictable vectorization of substituents can lead to enhanced target selectivity and improved drug-like properties.[2] These strained spiro heterocycles are often used as bioisosteres for more common rings like piperidine or piperazine, potentially improving properties such as hydrophilicity, aqueous solubility, and metabolic stability.[1][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the [2+2] cycloaddition step. - Incomplete reaction. - Decomposition of reactants or products. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure the use of high-purity, dry reagents and solvents. - Experiment with a range of temperatures to find the optimal condition for the cycloaddition.[7]
Formation of multiple byproducts during cyclization. - Side reactions such as polymerization or elimination. - Use of a non-optimal base or solvent.- Screen different bases and solvents to minimize side reactions. For instance, in double N-alkylation, a switch from polar protic to aprotic solvents like acetone with a suitable base (e.g., Cs₂CO₃) can improve product formation.[4] - Consider using protecting groups for reactive functionalities that are not involved in the cyclization.
Difficulty in purifying the final product. - Similar polarity of the product and byproducts. - Instability of the compound on silica gel.- Employ alternative purification techniques such as crystallization, preparative HPLC, or flash chromatography with a different stationary phase (e.g., alumina). - If the compound is a free amine, consider converting it to a salt to facilitate purification by crystallization.
Inconsistent results upon scale-up. - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Sluggish filtration of intermediates.[3]- Optimize the reaction conditions on a small scale before attempting a large-scale synthesis. - Ensure efficient stirring and temperature control throughout the reaction. - For filtration issues, explore alternative work-up procedures or different filter aids.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Double N-Alkylation

The following table summarizes the screening of reaction conditions for the key double N-alkylation step in the synthesis of a 6-oxa-1-azaspiro[3.3]heptane derivative.

EntrySolventBaseTemperature (°C)Product Conversion (HPLC area %)
1EtOHNaOHReflux3
2EtOHNaOEtReflux4
3H₂ONaOH80<1
4AcetonitrileK₂CO₃Reflux6
5AcetonitrileDBUReflux3
6AcetoneCs₂CO₃Reflux49
7AcetoneK₂CO₃Reflux6

Data adapted from a study on a related azaspiro[3.3]heptane synthesis, illustrating the impact of solvent and base selection.[4]

Detailed Methodologies

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Multi-step Sequence

A previously reported eight-step synthesis provides access to the title compound with an overall yield of 19%.[7] A key intermediate, an orthogonally protected 2-azaspiro[3.3]heptane, is obtained in six steps with a 30% yield. The final step involves the oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP).[7]

Protocol 2: Synthesis via [2+2] Cycloaddition

A more concise three-step synthesis utilizes a [2+2] cycloaddition of a ketene with an olefin.[7] The initial Wittig reaction of N-Boc-azetidin-3-one affords the required olefin in modest yield. The subsequent cycloaddition with dichloroketene, generated from dichloroacetyl chloride and triethylamine, can be challenging and may lead to complex reaction mixtures if not optimized.[7]

Visual Guides

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time change_reagents Change Solvent/Base Combination start->change_reagents analyze_byproducts Analyze Byproducts (GC-MS/LC-MS) start->analyze_byproducts success Yield Improved check_purity->success Impurity Found & Rectified optimize_temp->success optimize_time->success change_reagents->success modify_workup Modify Workup/Purification analyze_byproducts->modify_workup modify_workup->success

Caption: Troubleshooting workflow for addressing low reaction yields.

General Synthetic Pathway Decision Tree

G start Goal: Synthesize This compound scale Desired Scale? start->scale small_scale Small Scale / Research scale->small_scale Small large_scale Large Scale / Process scale->large_scale Large multistep Multi-step Route (e.g., from pentaerythritol) small_scale->multistep cycloaddition [2+2] Cycloaddition Route small_scale->cycloaddition scalable_route Scalable Route (e.g., from BBMO) large_scale->scalable_route end Target Compound multistep->end cycloaddition->end scalable_route->end

Caption: Decision tree for selecting a synthetic route based on scale.

References

Technical Support Center: Optimizing Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azaspiro[3.3]heptane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields in my azaspiro[3.3]heptane synthesis. What are the potential causes and how can I improve the yield?

A1: Low yields in azaspiro[3.3]heptane synthesis can stem from several factors. Here are some common causes and potential solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for efficient cyclization. The reaction is often slow in solvents like THF at lower temperatures.[1] Increasing the temperature can significantly reduce reaction times.[1] For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, switching from THF to DMF and increasing the temperature from 70°C to 110°C can lead to a cleaner and faster reaction.[1]

  • Incomplete Conversion: In some cases, the reaction may stall before reaching completion. At lower temperatures, the reaction might stop at partial conversion.[1] The addition of water to a DMF solvent system has been shown to drive the reaction to completion.[1]

  • Poor Quality of Reagents: Ensure that all starting materials, especially the dihalo- or ditosyloxy-precursors and the amine, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Decomposition of Starting Materials: In certain cases, particularly with sensitive substrates, decomposition of starting materials can occur under the reaction conditions, leading to lower yields. For example, in the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative, decomposition of 3,3-bis(bromomethyl)oxetane (BBMO) was observed in the presence of certain bases.[2]

Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some frequently observed side products and strategies to mitigate their formation:

  • Polymerization: The di-electrophilic nature of the starting materials can lead to intermolecular reactions and polymerization, especially at high concentrations. Running the reaction at a lower concentration can favor the intramolecular cyclization.

  • Formation of Monocyclized Intermediates: Incomplete cyclization can result in the formation of mono-alkylated or mono-cyclized intermediates. As mentioned in Q1, optimizing the reaction time, temperature, and solvent system can help drive the reaction to completion.

  • Formation of Chlorinated Byproducts: In the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane, the formation of 3-chlorinated azetidines has been observed as a major byproduct when using acyl chlorides.[3] Using TFA-salts of the starting material can help suppress this side reaction.[3]

  • Unidentified Impurities: Using a less suitable base can lead to a less clean reaction profile with significant levels of unidentified impurities. For example, potassium carbonate was found to be less effective than DBU or no base at high temperatures in a specific 2,6-diazaspiro[3.3]heptane synthesis.[1]

Q3: My cyclization reaction is not proceeding to completion. What can I do?

A3: If your cyclization is stalling, consider the following troubleshooting steps:

  • Increase the Reaction Temperature: As demonstrated in the synthesis of 2,6-diazaspiro[3.3]heptanes, increasing the temperature can overcome the activation energy barrier for the cyclization.[1]

  • Change the Solvent System: The polarity and coordinating ability of the solvent can have a significant impact on the reaction rate. A switch from a less polar solvent like THF to a more polar aprotic solvent like DMF or sulfolane could be beneficial.[1][2]

  • Addition of Water: In some cases, particularly with DMF as a solvent, the addition of a small amount of water can facilitate the reaction and drive it to completion.[1] An optimal ratio of DMF to water (e.g., 8:2) has been reported to be effective.[1]

  • Re-evaluate the Base: If a base is being used, ensure it is strong enough and soluble in the reaction medium. In some instances, at high temperatures, a base may not be required for the cyclization to proceed.[1]

Q4: How should I purify my azaspiro[3.3]heptane product?

A4: The purification method will depend on the specific properties of your azaspiro[3.3]heptane derivative. Common techniques include:

  • Column Chromatography: This is a widely used method for purifying substituted azaspiro[3.3]heptanes.[1] The choice of eluent will depend on the polarity of the compound.

  • Crystallization/Precipitation: For compounds that are crystalline, recrystallization can be an effective purification method. In the case of the free amine of 2-oxa-6-azaspiro[3.3]heptane, which can be unstable, conversion to a more stable sulfonate salt allows for easier isolation and storage.[4] Similarly, TFA salts have been used for purification.[3]

  • Distillation: For volatile and thermally stable azaspiro[3.3]heptanes, distillation under reduced pressure can be a suitable purification technique.

  • Ion-Exchange Chromatography: For basic azaspiro[3.3]heptanes, ion-exchange chromatography can be a useful purification tool.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of reaction conditions for the synthesis of different azaspiro[3.3]heptane derivatives as reported in the literature.

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Derivative [1]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF70-Slow
2DBUDMF70-Complete
3DBUDMF110FewComplete
4K₂CO₃DMF110-Less Clean
5NoneDMF110-Complete
6NoneDMF90-60

Table 2: Aniline Alkylation Condition Screening for a 2-Oxa-6-azaspiro[3.3]heptane Derivative [5]

EntryBaseSolventTemperature (°C)Product (%)Mono-alkylated (%)Aniline (%)
1NaOHSulfolane8085114
2K₂CO₃Sulfolane801099
3Cs₂CO₃Sulfolane801099
4NaOHNMP8084115
5NaOHDMAc8080218
6NaOHDMF8073225
7NaOHAcetonitrile8000100
8NaOHSulfolane6066232
9NaOHSulfolane10083116

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL) add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • Heat the reaction mixture at 70°C in a sealed tube.

  • After 90 minutes, add further t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) and continue heating for another hour.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove KCl and evaporate the solvents.

  • Purify the residue by column chromatography.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [5]

  • To a 2000 mL three-neck round-bottom flask fitted with an overhead stirrer, add sulfolane (600 mL, containing 3% water) followed by solid NaOH (61.5 g, 1.53 mol, 2.4 equiv) at room temperature.

  • Heat the reaction mixture to 80°C (internal temperature) and stir until the NaOH dissolves completely.

  • In a separate flask, dissolve 2-fluoro-4-nitroaniline (100 g, 0.64 mol, 1.0 equiv) and 3,3-bis(bromomethyl)oxetane (186 g, 0.77 mol, 1.2 equiv) in sulfolane (400 mL).

  • Add the solution of the aniline and BBMO to the NaOH solution via an addition funnel over 1 hour, maintaining the internal temperature at 80°C.

  • After the addition is complete, stir the reaction mixture at 80°C for an additional 2 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Cool the reaction mixture and proceed with workup and purification.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine Amine Precursor reaction Cyclization Reaction (Base, Solvent, Temp) start_amine->reaction start_dihalide Dihalo/Ditosyl Precursor start_dihalide->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography, Crystallization, etc.) workup->purification product Azaspiro[3.3]heptane purification->product

Caption: General experimental workflow for azaspiro[3.3]heptane synthesis.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Incomplete Reaction cause1 Suboptimal Conditions (Temp, Solvent, Base) problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Side Reactions problem->cause3 solution1a Increase Temperature cause1->solution1a solution1b Change Solvent (e.g., THF to DMF) cause1->solution1b solution1c Add Water to DMF cause1->solution1c solution1d Re-evaluate Base cause1->solution1d solution2 Purify Starting Materials cause2->solution2 solution3a Lower Concentration cause3->solution3a solution3b Modify Reaction Conditions to Minimize Byproducts cause3->solution3b

Caption: Troubleshooting logic for low yield in azaspiro[3.3]heptane synthesis.

References

Technical Support Center: Purification of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential byproducts I might encounter during the synthesis of this compound?

A1: While specific byproducts are highly dependent on the synthetic route, you may encounter the following impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Incompletely Cyclized Intermediates: The formation of the spirocyclic core may not go to completion, resulting in various linear or partially cyclized intermediates.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If Boc₂O is used for protection, residual amounts and its breakdown products (e.g., tert-butanol, tert-butyl carbonate) may be present.

  • Isomers: Depending on the reaction conditions, you may form constitutional isomers or diastereomers of the desired product.

  • Products of N-de-Boc-protection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, and premature deprotection can lead to the corresponding free amine.[1][2]

Q2: My crude product has a very similar polarity to a major byproduct, making separation by column chromatography difficult. What can I do?

A2: When co-elution is an issue, consider the following strategies:

  • Optimize your chromatography conditions:

    • Solvent System: Experiment with different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol gradient, or the addition of a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic impurities) can significantly alter selectivity.

    • Stationary Phase: Consider using a different stationary phase. If you are using standard silica gel, switching to alumina (basic or neutral), or a bonded phase like diol or cyano may provide the necessary selectivity.

  • Crystallization: Attempt to crystallize your product. This can be a highly effective method for separating compounds with very similar polarities. Experiment with a variety of solvent systems (e.g., ethyl acetate/heptane, dichloromethane/ether).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography. Both normal-phase and reverse-phase columns can be employed.

  • Chemical Derivatization: As a last resort, you could derivatize either your product or the impurity to significantly alter its polarity, perform the separation, and then reverse the derivatization.

Q3: I see a significant amount of what appears to be the de-Boc'd product in my crude mixture. How can I avoid this and remove it?

A3: Premature deprotection of the Boc group typically occurs under acidic conditions.[1][2]

  • Prevention:

    • Ensure all reagents and solvents are anhydrous and free of acidic impurities.

    • Avoid prolonged exposure to silica gel during chromatography, as it can be slightly acidic. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

  • Removal:

    • Liquid-Liquid Extraction: The de-Boc'd product is a free amine and will be basic. You can dissolve your crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). Your desired Boc-protected product will remain in the organic layer, while the protonated amine byproduct will move to the aqueous layer.

    • Ion-Exchange Chromatography: An acidic ion-exchange resin can be used to capture the basic de-Boc'd byproduct while the desired neutral product passes through.

Troubleshooting Guides

Problem: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate during workup to prevent your product from partitioning into the aqueous phase. - Perform multiple extractions with smaller volumes of organic solvent.
Product Streaking or Tailing on Silica Gel Column - Add a small amount of a polar solvent (e.g., methanol) to your eluent to improve solubility. - For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing.
Product Decomposition on Silica Gel - Minimize the time your compound spends on the column. - Use a less acidic stationary phase like neutral alumina. - Consider alternative purification methods like crystallization or preparative HPLC.
Incomplete Elution from the Column - After your main product has eluted, flush the column with a much more polar solvent system to check for any remaining product.
Problem: Presence of Unknown Impurities in Purified Product
Potential Cause Troubleshooting Steps
Reaction Byproducts - Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. - Characterize the impurity by NMR, LC-MS, and IR to identify its structure and propose a formation mechanism. This will help in devising a strategy to prevent its formation.
Solvent Impurities - Use high-purity, anhydrous solvents for both the reaction and purification.
Degradation of the Product During Storage - Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is often recommended for similar compounds).

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This is a general protocol that should be optimized for your specific crude mixture.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the solvent system you will use for elution.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction to Remove Basic Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (50-100 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL).

  • Neutralization (Optional): Wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any residual acid.

  • Brine Wash: Wash with saturated sodium chloride (brine) solution (1 x 30 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Data Presentation

The following tables present hypothetical data to illustrate the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (by LC-MS) Final Purity (by LC-MS) Yield
Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane)75%95%80%
Flash Chromatography (Alumina, Dichloromethane/Methanol)75%98%75%
Crystallization (Ethyl Acetate/Heptane)75%>99%65%
Preparative HPLC (Reverse Phase)95% (after initial chromatography)>99.5%90%

Table 2: Effect of Additives in Flash Chromatography

Eluent System Observation Final Purity
30% Ethyl Acetate in HexaneSignificant tailing of the product peak92%
30% Ethyl Acetate in Hexane + 0.5% TriethylamineSymmetrical product peak, improved separation from a basic impurity97%

Visualizations

G cluster_0 Hypothetical Synthesis and Byproduct Formation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Cyclization Desired Product Desired Product Incomplete Cyclization Byproduct Incomplete Cyclization Byproduct Reaction->Desired Product Major Pathway Reaction->Incomplete Cyclization Byproduct Side Reaction

Caption: Hypothetical reaction pathway leading to the desired product and a common byproduct.

G Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Organic Layer Aqueous Waste Aqueous Waste Liquid-Liquid Extraction->Aqueous Waste Aqueous Layer Crystallization Crystallization Column Chromatography->Crystallization Main Fractions Impure Fractions Impure Fractions Column Chromatography->Impure Fractions Pure Product Pure Product Crystallization->Pure Product Mother Liquor Mother Liquor Crystallization->Mother Liquor

Caption: General workflow for the purification of a crude reaction mixture.

G Impure Product Impure Product Separation by Column? Good separation by TLC? Impure Product->Separation by Column? Different Polarity? Byproduct has different polarity? Separation by Column?->Different Polarity? No Run Column Optimize and run column chromatography Separation by Column?->Run Column Yes Basic/Acidic Impurity? Is impurity basic or acidic? Different Polarity?->Basic/Acidic Impurity? No Try Crystallization Attempt crystallization Different Polarity?->Try Crystallization Yes Prep HPLC Consider Preparative HPLC Basic/Acidic Impurity?->Prep HPLC No/Neutral Acid/Base Extraction Perform acid/base liquid-liquid extraction Basic/Acidic Impurity?->Acid/Base Extraction Yes Pure Product Pure Product Run Column->Pure Product Try Crystallization->Pure Product Prep HPLC->Pure Product Acid/Base Extraction->Run Column

Caption: Decision tree for troubleshooting a difficult separation.

References

"avoiding common side reactions in spirocycle synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during spirocycle synthesis?

A1: Common side reactions in spirocycle synthesis are highly dependent on the chosen synthetic strategy. However, several classes of side reactions are frequently encountered:

  • Dimerization/Polymerization: Reactive monomers or intermediates can react with themselves instead of undergoing the desired intramolecular cyclization. This is common in reactions involving highly reactive species like nitrile imines or in the synthesis of strained ring systems.

  • Formation of Regioisomers: When a substrate has multiple reactive sites for cyclization, a mixture of spirocyclic regioisomers can be formed. This is a common challenge in reactions like intramolecular Michael additions and aldol condensations.

  • Epimerization/Diastereomer Formation: The formation of diastereomers is a frequent issue when creating new stereocenters during spirocyclization. Epimerization, the change in configuration at one stereocenter, can occur under acidic or basic conditions, particularly in spiroketal synthesis.

  • Rearrangement Reactions: Certain spirocyclic systems, especially those containing strained rings like cyclopropanes, can undergo rearrangement reactions under acidic or thermal conditions to form more stable products.

  • Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear oligomers or other byproducts.

Q2: How can I minimize the formation of dimeric byproducts in my [3+2] cycloaddition reaction?

A2: Dimerization is a common side reaction in 1,3-dipolar cycloadditions, especially with highly reactive dipoles like nitrile imines. The key to minimizing dimerization is to maintain a low concentration of the reactive dipole at any given time. This can be achieved by:

  • Slow Addition of Precursors: The precursor to the 1,3-dipole (e.g., a hydrazonoyl chloride) can be added slowly to the reaction mixture containing the dipolarophile and the base.

  • Use of Insoluble Bases: Insoluble bases like potassium carbonate (K₂CO₃) can facilitate a slow and controlled generation of the dipole, which minimizes its concentration in the solution and thus reduces dimerization.[1]

  • Diffusion Reagent Mixing Technique: This technique involves the slow, diffusion-controlled mixing of the reagents, which can effectively suppress unwanted dimerization processes.[2]

Q3: My spiroketalization reaction is giving me a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Spiroketal formation is often reversible and can be subject to thermodynamic or kinetic control. To improve stereoselectivity:

  • Thermodynamic Control: Under acidic conditions, spiroketals can epimerize to the most thermodynamically stable isomer.[3] This stability is influenced by the anomeric effect, steric interactions, and intramolecular hydrogen bonding. Allowing the reaction to equilibrate by extending the reaction time or using a stronger acid might favor the formation of a single diastereomer.

  • Kinetic Control: To obtain a less stable diastereomer, kinetically controlled conditions are necessary. This often involves the use of specific catalysts or reaction conditions that favor a particular transition state. For example, Ti(Oi-Pr)₄ has been used for kinetic, chelation-controlled spiroketalization.

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can induce enantioselectivity in spiroketalization reactions.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Multiple Products in Intramolecular Aldol Condensation for Spirocycle Synthesis

Question: I am attempting an intramolecular aldol condensation to form a spirocycle, but I am getting a low yield of the desired product along with several other unidentifiable spots on my TLC. What could be the problem and how can I fix it?

Answer: Low yields and multiple products in intramolecular aldol reactions for spirocycle synthesis often stem from a lack of regioselectivity and competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Assess Regioselectivity:

    • Problem: Your starting material may have multiple acidic protons that can be deprotonated, leading to the formation of different enolates and subsequently different regioisomeric spirocycles or fused-ring byproducts.

    • Solution: Analyze the structure of your dicarbonyl precursor. Five- and six-membered rings are generally more thermodynamically stable and are often the preferred products in reversible aldol condensations. If multiple five- or six-membered rings are possible, you may need to modify your substrate to favor the desired cyclization pathway. This could involve protecting one of the carbonyl groups or introducing steric hindrance to disfavor unwanted deprotonation.

  • Optimize Reaction Conditions:

    • Problem: The choice of base and reaction temperature can significantly impact the outcome of the reaction. Strong bases at high temperatures can promote side reactions like self-condensation of the starting material or decomposition.

    • Solution: Screen different bases (e.g., NaOH, KOH, LDA, KHMDS) and solvents. Sometimes, a weaker base or catalytic amount of a base is sufficient to promote the desired intramolecular reaction without causing significant side reactions. Running the reaction at a lower temperature can also improve selectivity.

  • Consider a Stepwise Approach:

    • Problem: In a one-pot reaction, unreacted starting materials can interfere with the desired domino sequence, leading to side products.

    • Solution: If your reaction involves a Michael addition followed by an aldol condensation, consider isolating the Michael adduct first and then subjecting it to the cyclization conditions. This can provide better control over the reaction pathway.

The following table summarizes the optimization of reaction conditions for the intramolecular Michael addition of a naphthoquinone derivative to form a dispirocyclic product. This illustrates how changing the base and solvent can significantly affect the yield and selectivity of the reaction, providing either the desired dispirocycle or a fused polycyclic byproduct.

EntryBase (equiv.)SolventTemp. (°C)Time (h)Dispirocycle Yield (%)Fused Product Yield (%)
1LiHMDS (1.1)THF-781Mixture of regioisomers-
2NaOH (1.1)CH₃OHrt31814
3NaOH (0.2)CH₂Cl₂/CH₃OH (5:1)-200.5850
4KOH (1.1)CH₃OHrt32015
5LiOH (1.1)CH₃OHrt31510

Data adapted from Molecules 2025, 30(15), 3164.[2][4][5][6]

Issue 2: Rearrangement of Spirocyclic Core

Question: I have successfully synthesized a spiro[4.2]heptan-4-one derivative containing a cyclopropyl ring, but it seems to be rearranging under certain conditions. What kind of rearrangement is happening and how can I prevent it?

Answer: Spirocyclic ketones containing a cyclopropyl ring are susceptible to acid-catalyzed rearrangements. The strain of the three-membered ring makes it prone to ring-opening reactions.

  • The Side Reaction: Under acidic conditions, the carbonyl oxygen can be protonated, which activates the cyclopropane ring towards nucleophilic attack or rearrangement. This often leads to the cleavage of one of the C-C bonds of the cyclopropane ring, resulting in the formation of a larger, more stable ring system. For example, a spiro cyclopropyl ketone can rearrange to a fused or bridged bicyclic system.[7]

  • Troubleshooting and Prevention:

    • Avoid Acidic Conditions: If possible, avoid strongly acidic conditions during workup and purification. Use of buffered solutions or mild bases for neutralization can help prevent rearrangement.

    • Mild Reagents: When performing subsequent reactions on the spirocyclic ketone, choose reagents that are neutral or basic. For reductions of the ketone, mild reducing agents like sodium borohydride (NaBH₄) are preferred over harsher, acidic reagents.

    • Protecting Groups: If the spirocyclic core needs to be subjected to acidic conditions, consider protecting the ketone functionality as a ketal, which can be more stable. The protecting group can be removed under neutral or mildly acidic conditions that do not induce rearrangement of the cyclopropyl ring.

Detailed Experimental Protocols

Protocol 1: Minimizing Dimerization in [3+2] Cycloaddition of Nitrile Imines

This protocol describes the synthesis of a trifluoromethylated spiroisoxazolone via a 1,3-dipolar cycloaddition, with optimized conditions to minimize the dimerization of the in-situ generated nitrile imine.

Reaction: [3+2] cycloaddition of a CF₃-substituted nitrile imine with a 4-benzylidene-3-methylisoxazol-5(4H)-one.

Common Side Reaction: Dimerization of the nitrile imine.

Materials:

  • 4-Benzylidene-3-methylisoxazol-5(4H)-one (1.0 equiv)

  • Trifluoroacetyl hydrazonoyl bromide (nitrile imine precursor, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.2 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the 4-benzylidene-3-methylisoxazol-5(4H)-one (1.0 equiv) in 1,2-dichloroethane, add potassium carbonate (1.2 equiv).

  • To this stirred suspension, add the trifluoroacetyl hydrazonoyl bromide (1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours. The use of the insoluble base K₂CO₃ ensures the slow, controlled generation of the nitrile imine, keeping its concentration low and thus minimizing dimerization.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spiroisoxazolone.

Rationale for Minimizing Side Reaction: The use of an insoluble base (K₂CO₃) and a slight excess of the nitrile imine precursor compensates for slow dimerization while preventing a high concentration of the reactive dipole that would favor self-reaction.[1]

Protocol 2: Controlling Regioselectivity in Intramolecular Michael Addition

This protocol provides a method for achieving high regioselectivity in an intramolecular Michael addition to form a dispirocyclic compound, avoiding the formation of a fused polycyclic byproduct.

Reaction: Intramolecular Michael addition of a quinone derivative.

Common Side Reaction: Formation of a fused polycyclic regioisomer.

Materials:

  • Quinone precursor (1.0 equiv)

  • Sodium hydroxide (NaOH, 0.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve the quinone precursor (1.0 equiv) in a mixture of dichloromethane and methanol (5:1 v/v).

  • Cool the solution to -20 °C in a cooling bath.

  • Add a catalytic amount of sodium hydroxide (0.2 equiv).

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 1 hour.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired dispirocyclic product.

Rationale for Controlling Side Reaction: The use of a catalytic amount of a weak base (NaOH) at low temperature (-20 °C) in a mixed solvent system favors the desired regioselective intramolecular Michael addition, leading exclusively to the dispirocyclic product in high yield and avoiding the formation of the fused regioisomer.[2][4][5][6]

Visualizations

Side_Reaction_Pathway cluster_desired Desired Pathway cluster_side Undesired Pathway Starting Material Starting Material Desired Spirocycle Desired Spirocycle Starting Material->Desired Spirocycle Intramolecular Cyclization Side Product Side Product Starting Material->Side Product Side Reaction

Caption: General schematic of competing desired and side reaction pathways in spirocycle synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Low Yield/\nMultiple Products Low Yield/ Multiple Products Analyze Side Products\n(NMR, MS) Analyze Side Products (NMR, MS) Low Yield/\nMultiple Products->Analyze Side Products\n(NMR, MS) Identify Side Reaction Type Identify Side Reaction Type Analyze Side Products\n(NMR, MS)->Identify Side Reaction Type Dimerization/Polymerization Dimerization/Polymerization Identify Side Reaction Type->Dimerization/Polymerization Regioisomers Regioisomers Identify Side Reaction Type->Regioisomers Epimerization Epimerization Identify Side Reaction Type->Epimerization Rearrangement Rearrangement Identify Side Reaction Type->Rearrangement Decrease Concentration\nSlow Addition\nUse Inhibitor Decrease Concentration Slow Addition Use Inhibitor Dimerization/Polymerization->Decrease Concentration\nSlow Addition\nUse Inhibitor Change Base/Catalyst\nModify Substrate\nAdjust Temperature Change Base/Catalyst Modify Substrate Adjust Temperature Regioisomers->Change Base/Catalyst\nModify Substrate\nAdjust Temperature Adjust pH\nChange Solvent\nUse Chiral Catalyst Adjust pH Change Solvent Use Chiral Catalyst Epimerization->Adjust pH\nChange Solvent\nUse Chiral Catalyst Avoid Harsh Acid/Heat\nUse Milder Reagents Avoid Harsh Acid/Heat Use Milder Reagents Rearrangement->Avoid Harsh Acid/Heat\nUse Milder Reagents Optimized Reaction Optimized Reaction Decrease Concentration\nSlow Addition\nUse Inhibitor->Optimized Reaction Change Base/Catalyst\nModify Substrate\nAdjust Temperature->Optimized Reaction Adjust pH\nChange Solvent\nUse Chiral Catalyst->Optimized Reaction Avoid Harsh Acid/Heat\nUse Milder Reagents->Optimized Reaction

Caption: A logical workflow for troubleshooting common side reactions in spirocycle synthesis.

References

Technical Support Center: Synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing the 6-oxa-1-azaspiro[3.3]heptane core?

A1: The synthesis of the 6-oxa-1-azaspiro[3.3]heptane core typically involves the construction of the spirocyclic system by forming the azetidine and oxetane rings around a central quaternary carbon. A common approach is the double N-alkylation of a suitable amine with a bis(halomethyl)oxetane derivative. For instance, a plausible route involves the reaction of a protected amine with 3,3-bis(bromomethyl)oxetane.[1] The challenges in synthesizing such strained spirocycles often necessitate careful optimization of reaction conditions.[2][3]

Q2: What are the key starting materials for the synthesis of this compound?

A2: Key starting materials generally include a source for the oxetane ring and a suitable amine precursor. A common building block for the oxetane portion is 3,3-bis(bromomethyl)oxetane (BBMO). The nitrogen of the azetidine ring is typically introduced from a primary amine or an amine equivalent that can undergo cyclization. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality.

Q3: What are some of the major challenges in synthesizing azaspiro[3.3]heptane derivatives?

A3: The synthesis of azaspiro[3.3]heptane derivatives can be challenging due to the strained nature of the bicyclic system.[2][3] Key challenges include achieving efficient ring closure to form the four-membered azetidine and oxetane rings, potential side reactions such as polymerization or the formation of monocyclic byproducts, and difficulties in the purification of the final product. The rigid structure and potential for steric hindrance can also affect reaction rates and yields.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired spirocycle - Inefficient cyclization due to steric hindrance or incorrect reaction conditions. - Degradation of starting materials or intermediates. - Incorrect stoichiometry of reagents.- Screen different solvents and bases to optimize the cyclization step. - Vary the reaction temperature and time. - Ensure the quality and purity of starting materials. - Carefully control the addition rate of reagents.
Formation of a significant amount of polymeric material - Competing intermolecular reactions are favored over the desired intramolecular cyclization.- Use high-dilution conditions to promote intramolecular cyclization. - Optimize the temperature; lower temperatures may reduce polymerization.
Presence of mono-alkylated intermediate - Incomplete second alkylation to close the azetidine ring.- Increase the reaction time or temperature. - Use a stronger base to facilitate the second ring-closing step. - Ensure the correct stoichiometry of the base.
Difficulty in purifying the final product - The product may be highly polar or have similar chromatographic behavior to byproducts.- Explore different purification techniques such as crystallization, sublimation, or alternative chromatographic methods (e.g., ion exchange if applicable after deprotection). - Consider derivatization to a more easily purifiable compound, followed by removal of the derivatizing group.
Incomplete Boc protection of the final spirocycle - Steric hindrance around the nitrogen atom. - Inactive Boc-anhydride or unsuitable reaction conditions.- Use a more reactive Boc-protection reagent. - Increase the reaction temperature and/or time. - Screen different bases and solvents.

Experimental Protocols & Data Presentation

General Protocol for the Synthesis of the 6-Oxa-1-azaspiro[3.3]heptane Core:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine precursor in a suitable solvent (e.g., DMF, DMSO).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture and stir.

  • Alkylation: Slowly add a solution of 3,3-bis(bromomethyl)oxetane in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Boc Protection:

  • Dissolve the purified spirocyclic amine in a suitable solvent (e.g., dichloromethane, THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the final product by column chromatography.

Table 1: Hypothetical Data for Optimization of the Cyclization Reaction

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃802435
2DMSOK₂CO₃802445
3DMSONaH601855
4NMPCs₂CO₃901262

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Core cluster_protection Boc Protection start Primary Amine Precursor + 3,3-bis(bromomethyl)oxetane reaction Double N-Alkylation / Cyclization start->reaction Base, Solvent purification1 Purification reaction->purification1 spiro_amine Purified Spirocyclic Amine purification1->spiro_amine Intermediate boc_reaction Boc Protection spiro_amine->boc_reaction Boc₂O, Base purification2 Final Purification boc_reaction->purification2 final_product This compound purification2->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Spirocycle cause1 Inefficient Cyclization? start->cause1 cause2 Side Reactions (e.g., Polymerization)? start->cause2 cause3 Starting Material Quality? start->cause3 solution1a Optimize Solvent & Base cause1->solution1a solution1b Vary Temperature & Time cause1->solution1b solution2 Use High Dilution cause2->solution2 solution3 Verify Purity of Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low yield in the spirocyclization step.

References

"troubleshooting guide for [2+2] cycloaddition reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with [2+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: My photochemical [2+2] cycloaddition is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields in photochemical [2+2] cycloadditions can stem from several factors, including inefficient light absorption, competing side reactions, or quenching of the excited state. Here are key parameters to investigate:

  • Wavelength of Irradiation: The reactants must absorb the light energy to become electronically excited. Ensure the wavelength of your light source overlaps with the absorption spectrum of the substrate that is intended to be excited. For instance, N-alkyl maleimides react well under 370 nm irradiation, but the reaction fails at longer wavelengths.[1] In contrast, N-aryl maleimides may require a photosensitizer and visible light (e.g., 440 nm).[1] Some reactions can even be promoted by daylight.[2]

  • Photosensitizer: If your reactants do not absorb efficiently in a practical region of the UV-Vis spectrum, a photosensitizer can be used. The sensitizer absorbs the light and transfers the energy to one of the reactants to promote it to a reactive triplet state. Thioxanthone is a common photosensitizer for reactions involving N-aryl maleimides.[1] The choice of sensitizer is crucial and should be matched to the energy of the desired excited state of the reactant.

  • Solvent: The solvent can influence the stability of the excited states and intermediates. For photochemical reactions, it is crucial to use solvents that do not significantly absorb at the irradiation wavelength. Degassing the solvent to remove oxygen is also critical, as oxygen can quench the triplet excited state of the reactants, leading to lower yields.[3]

  • Concentration: The concentration of the reactants can impact the efficiency of intermolecular reactions. Higher concentrations can favor the desired cycloaddition over unimolecular decay pathways. However, excessively high concentrations can sometimes lead to polymerization or other side reactions.

  • Side Reactions: A major competing side reaction for many alkenes is cis/trans isomerization, which can dissipate the light energy without leading to the desired product.[4] Dimerization of one of the reactants can also be a significant side reaction.[4] If dimerization of the more valuable reaction partner is an issue, using an excess of the other alkene can be beneficial.[5]

Troubleshooting Flowchart for Low Yield in Photochemical [2+2] Cycloaddition

start Low Yield or No Reaction check_wavelength Is the irradiation wavelength appropriate for the substrate? start->check_wavelength use_sensitizer Consider using a photosensitizer. check_wavelength->use_sensitizer No check_solvent Is the solvent transparent at the irradiation wavelength and deoxygenated? check_wavelength->check_solvent Yes use_sensitizer->check_solvent optimize_conc Optimize reactant concentrations. check_solvent->optimize_conc Yes fail Consult further literature check_solvent->fail No check_side_reactions Are there competing side reactions (e.g., dimerization, polymerization)? optimize_conc->check_side_reactions adjust_stoichiometry Adjust stoichiometry (e.g., use excess of one reactant). check_side_reactions->adjust_stoichiometry Yes success Improved Yield check_side_reactions->success No adjust_stoichiometry->success

A logical workflow for troubleshooting low-yielding photochemical [2+2] cycloadditions.

Q2: I am observing poor diastereoselectivity in my [2+2] cycloaddition. How can I improve this?

A2: Poor diastereoselectivity is a common challenge and is often influenced by the reaction mechanism and conditions.

  • Solvent Effects: The polarity of the solvent can have a significant impact on the diastereoselectivity of the reaction, particularly if hydrogen bonding is a possibility. For example, in the intramolecular [2+2] photocycloaddition of certain 2'-hydroxyenones, aprotic solvents promote an intramolecular hydrogen bond that directs the stereochemical outcome, while protic solvents disrupt this interaction, leading to the opposite diastereomer.[6]

  • Lewis Acids: For thermal [2+2] cycloadditions, particularly with ketenes, the addition of a Lewis acid can dramatically improve diastereoselectivity.[7][8] Lewis acids can coordinate to one of the reactants, altering its electronic properties and the steric environment of the transition state. In some cases, Lewis acids can even invert the diastereoselectivity compared to the thermal reaction.[7][8]

  • Temperature: For thermal reactions, lowering the temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the substrates can effectively control the facial selectivity of the cycloaddition. Alternatively, chiral photosensitizers or chiral Lewis acids can be employed to induce enantioselectivity and diastereoselectivity.[9]

Condition Effect on Diastereoselectivity Example System
Solvent Change Aprotic solvents can favor one diastereomer via intramolecular H-bonding, while protic solvents favor the other.[6]Intramolecular photocycloaddition of 2'-hydroxyenones.[6]
Lewis Acid Addition Can significantly increase diastereomeric ratios, and in some cases, invert the selectivity.[7][8][2+2] cycloaddition of ketenes with unactivated alkenes.[7][8]
Chiral Catalyst Can induce high enantiomeric excess and diastereoselectivity.[9]Intermolecular [2+2] photocycloaddition of 2(1H)-quinolones with olefins using a chiral thioxanthone catalyst.[9]

Q3: My ketene [2+2] cycloaddition is giving a low yield, and I am observing significant side products. What is going wrong?

A3: Ketenes are highly reactive intermediates, and their cycloadditions can be plagued by side reactions if not properly controlled.[10]

  • Ketene Generation: Ketenes are typically generated in situ.[10] The method of generation can impact the overall success of the reaction. Common methods include the dehydrochlorination of acyl chlorides with a non-nucleophilic base or the Wolff rearrangement. Ensure that the ketene is generated under anhydrous conditions to prevent its rapid reaction with water to form a carboxylic acid.

  • Dimerization/Polymerization: Ketenes can readily dimerize or polymerize.[7][8] To minimize these side reactions, it is often necessary to generate the ketene slowly in the presence of a high concentration of the alkene partner. Using a large excess of the alkene can also help to trap the ketene before it reacts with itself.[7][8]

  • Lewis Acid Catalysis: For unactivated alkenes, thermal [2+2] cycloadditions with ketenes often require harsh conditions and give low yields.[7][8] The use of a Lewis acid, such as EtAlCl₂, can significantly enhance the reactivity of the ketene, allowing the reaction to proceed under milder conditions and with higher yields.[7][8] However, product inhibition can be an issue, sometimes necessitating stoichiometric amounts of the Lewis acid.[7][8]

Troubleshooting Flowchart for Ketene [2+2] Cycloadditions

start Low Yield or Side Products in Ketene [2+2] check_conditions Are reaction conditions strictly anhydrous? start->check_conditions check_generation Is the ketene generation method optimal and controlled? check_conditions->check_generation Yes fail Consult further literature check_conditions->fail No address_dimerization Is ketene dimerization/polymerization observed? check_generation->address_dimerization use_excess_alkene Use a large excess of the alkene. address_dimerization->use_excess_alkene Yes consider_lewis_acid Is the alkene unactivated? Consider using a Lewis acid. address_dimerization->consider_lewis_acid No slow_addition Consider slow addition of the ketene precursor. use_excess_alkene->slow_addition slow_addition->consider_lewis_acid success Improved Yield and Purity consider_lewis_acid->success

References

Technical Support Center: Stability and Handling of tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of these valuable spirocyclic building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability issues stem from the two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the oxetane ring. The Boc group is highly sensitive to acidic conditions, which can lead to its removal (deprotection). The oxetane ring, while relatively stable in this 3,3-disubstituted spirocyclic system, can undergo ring-opening under strong acidic conditions or at elevated temperatures.[1][2][3]

Q2: What are the recommended storage conditions for these compounds?

A2: To ensure long-term stability, these compounds should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture and direct sunlight. For optimal shelf-life, storage at 2-8°C is recommended.

Q3: Are these compounds stable to basic conditions?

A3: Yes, both the Boc protecting group and the 3,3-disubstituted oxetane ring are generally stable under basic and nucleophilic conditions.[3][4][] This allows for a range of chemical transformations to be performed on other parts of the molecule without affecting these core structures.

Q4: What are the likely degradation products under acidic conditions?

A4: Under mild acidic conditions, the primary degradation product will be the Boc-deprotected free amine, 6-oxa-1-azaspiro[3.3]heptane. Under more forcing acidic conditions (e.g., strong acid, elevated temperature), subsequent or concurrent ring-opening of the oxetane can occur, leading to more complex mixtures.

Q5: How can I monitor the stability of my compound during an experiment?

A5: Thin-layer chromatography (TLC) is a quick method to qualitatively assess the appearance of new, more polar spots, which could indicate Boc deprotection. For quantitative analysis and to monitor for multiple degradation products, High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptom: Appearance of a new, more polar spot on TLC or a new peak at an earlier retention time in HPLC during a reaction or workup.

Possible Causes:

  • Acidic Reagents: Direct use of acidic reagents (e.g., TFA, HCl) will cleave the Boc group.

  • Acidic Impurities: Solvents or other reagents may contain acidic impurities.

  • Silica Gel: Prolonged exposure to silica gel during column chromatography can sometimes lead to partial Boc deprotection, as silica gel is weakly acidic.

  • Lewis Acids: Some Lewis acids can facilitate Boc cleavage.

Solutions:

  • Buffer the Reaction: If acidic conditions are generated during the reaction, consider adding a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine).

  • Use Neutral or Basic Extraction: During workup, use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate).

  • Neutralize Solvents: If solvents are suspected to be acidic, they can be passed through a plug of basic alumina.

  • Deactivate Silica Gel: For chromatography, silica gel can be pre-treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

Issue 2: Suspected Oxetane Ring-Opening

Symptom: Formation of multiple unidentified products, often with a significant change in polarity, particularly under harsh reaction conditions. Mass spectrometry data may show peaks corresponding to the addition of a nucleophile (e.g., water, alcohol from the solvent).

Possible Causes:

  • Strong Acids and High Temperatures: The combination of strong acids and heat significantly increases the risk of oxetane ring-opening.[1][2]

  • Presence of Nucleophiles: In an acidic environment, nucleophiles present in the reaction mixture can attack the protonated oxetane, leading to ring cleavage.

Solutions:

  • Avoid Strong Acids: Whenever possible, use alternative reagents that do not require strongly acidic conditions.

  • Control Temperature: If acidic conditions are necessary, maintain a low reaction temperature.

  • Anhydrous Conditions: Perform reactions under anhydrous conditions to prevent water from acting as a nucleophile.

  • Limit Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of degradation products.

Stability Profile Summary

The following table summarizes the expected stability of this compound derivatives under various conditions.

Condition CategorySpecific Reagents/ConditionsExpected StabilityPotential Degradation Products
Acidic Strong acids (TFA, HCl, H₂SO₄)Unstable Boc-deprotected amine, oxetane ring-opened products
Weak acids (e.g., acetic acid)Generally Stable (monitor) Slow Boc deprotection possible over time or with heat
Lewis acids (e.g., BF₃·OEt₂, AlCl₃)Potentially Unstable Boc deprotection and/or oxetane ring-opening
Basic Strong bases (NaOH, KOH, t-BuOK)Stable None expected
Amine bases (TEA, DIPEA)Stable None expected
Nucleophilic Amines, alcohols, thiolsStable None expected (under neutral or basic conditions)
Reductive H₂, Pd/CStable None expected
NaBH₄, LiAlH₄Stable None expected (at low temperatures for LiAlH₄)[3]
Oxidative m-CPBA, H₂O₂Stable None expected
Thermal Elevated temperatures (> 80-100 °C)Potentially Unstable Risk of oxetane ring decomposition increases[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C. Sample at the same time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at the specified time points.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) and sample at various time points.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has good absorbance (e.g., 210-220 nm for the carbamate).

  • Column Temperature: 30°C.

  • Analysis: Inject samples from the forced degradation study to evaluate the method's ability to separate the parent peak from any new peaks that appear. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.

Visualizations

cluster_main This compound cluster_acid Acidic Conditions cluster_products Degradation Products Parent_Compound Parent Compound Boc_Deprotection Boc Deprotection (Mild Acid) Parent_Compound->Boc_Deprotection H+ Ring_Opening Oxetane Ring-Opening (Strong Acid/Heat) Parent_Compound->Ring_Opening H+ / Δ Deprotected_Amine 6-Oxa-1-azaspiro[3.3]heptane Boc_Deprotection->Deprotected_Amine Ring_Opened_Products Ring-Opened Products Ring_Opening->Ring_Opened_Products

Caption: Potential acidic degradation pathways.

Start Start: Sample Preparation Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC_Analysis HPLC/LC-MS Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Data (Peak Purity, Mass Balance) HPLC_Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Forced degradation study workflow.

References

Technical Support Center: Purifying Spirocyclic Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of spirocyclic compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for tackling the unique challenges associated with the purification of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are spirocyclic compounds often challenging to purify by column chromatography?

A1: Spirocyclic compounds possess a rigid three-dimensional structure due to their shared spiro-atom, which can lead to several purification challenges.[1] Their unique shapes can result in subtle differences in polarity and steric hindrance between isomers or closely related analogues, making separation difficult. This can lead to co-elution or poor resolution on standard chromatography columns.

Q2: What are the most common stationary phases for purifying spirocyclic compounds?

A2: The choice of stationary phase is critical for the successful purification of spirocyclic compounds.

  • Silica Gel: This is the most common stationary phase for achiral separations of spirocycles, particularly for separating diastereomers or compounds with significant polarity differences.[1]

  • Chiral Stationary Phases (CSPs): For separating enantiomers of chiral spirocyclic compounds, CSPs are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely used.[2][3]

Q3: How do I choose the right mobile phase for my spirocyclic compound?

A3: Mobile phase selection is an empirical process, often starting with a solvent system that gives a good separation on a Thin Layer Chromatography (TLC) plate. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[4] For chiral separations, a combination of alcohols (like isopropanol or ethanol) with a non-polar solvent is frequently employed.[2]

Q4: My spirocyclic compound is not separating from an impurity, even with a good solvent system. What can I do?

A4: If you are facing co-elution issues, consider the following:

  • Optimize the Solvent Gradient: A shallow gradient elution can improve the resolution between closely eluting compounds.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

  • Employ a Different Chromatographic Technique: Techniques like reverse-phase chromatography or supercritical fluid chromatography (SFC) can offer different selectivities and may resolve the impurity.

Q5: My spirocyclic compound appears to be decomposing on the silica gel column. How can I prevent this?

A5: Some spirocyclic compounds can be sensitive to the acidic nature of silica gel.[5] To mitigate decomposition:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of spirocyclic compounds.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution - Inappropriate solvent system.- Column overloading.- Unique 3D structure of spirocycles leading to similar interactions with the stationary phase.- Optimize Solvent System: Perform a thorough TLC analysis with various solvent mixtures to find the optimal mobile phase.- Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of sample loaded.- Change Stationary Phase: Switch to a stationary phase with a different selectivity (e.g., from silica to alumina or a bonded phase). For enantiomers, screen different chiral stationary phases.
Compound Tailing - Interaction of polar functional groups with active sites on the stationary phase.- Compound is too polar for the chosen solvent system.- Add a Modifier: For basic compounds on silica, add a small amount of triethylamine or ammonia to the mobile phase. For acidic compounds, a small amount of acetic acid or formic acid can help.- Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent to improve the peak shape.
No Elution of Compound - Compound is too strongly adsorbed to the stationary phase.- Incorrect solvent system (too non-polar).- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system altogether.- Check Compound Stability: The compound may have decomposed on the column. Test the stability of your compound on a small amount of silica gel before running a full column.[5]
Compound Elutes Too Quickly - Solvent system is too polar.- Cracks or channels in the column packing.- Decrease Solvent Polarity: Use a less polar mobile phase to increase the retention of your compound.- Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[6]
Low Recovery of Product - Irreversible adsorption to the stationary phase.- Compound decomposition.- Sample precipitation on the column.- Use a Milder Stationary Phase: Consider using neutral alumina or a deactivated silica gel.- Check Solubility: Ensure your compound is soluble in the mobile phase. If not, this can cause precipitation on the column.[7]

Experimental Protocols

Protocol 1: Achiral Purification of a Spirocyclic Compound using Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of a spirocyclic compound from reaction byproducts and impurities using standard silica gel chromatography.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (sea sand, acid-washed)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Crude spirocyclic compound mixture

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp or appropriate staining solution

2. Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel.[4]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified spirocyclic compound.

Protocol 2: Chiral Separation of Spirocyclic Enantiomers by HPLC

This protocol provides a general method for the separation of enantiomers of a chiral spirocyclic compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis)

  • Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Racemic spirocyclic compound sample

  • Vials for sample and collection

2. Procedure:

  • Column Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the initial mobile phase composition at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic spirocyclic compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[9]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject a small volume of the prepared sample (e.g., 5-20 µL) onto the column.

    • Run the separation under isocratic or gradient conditions.

  • Detection and Data Analysis:

    • Monitor the elution of the enantiomers using the detector at an appropriate wavelength.

    • The two enantiomers should appear as two separate peaks in the chromatogram.

    • Integrate the peak areas to determine the enantiomeric ratio.

  • Method Optimization (if necessary):

    • If the resolution is poor, adjust the mobile phase composition (e.g., change the alcohol percentage), flow rate, or column temperature to optimize the separation.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Spirocycle Purification

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Spirocycle Pure Spirocycle Solvent Evaporation->Pure Spirocycle

Caption: A typical workflow for purifying spirocyclic compounds via column chromatography.

Troubleshooting Logic for Poor Separation

troubleshooting_logic Start Start Poor Separation Poor Separation Start->Poor Separation Overloaded? Overloaded? Poor Separation->Overloaded? Check Reduce Load Reduce Load Overloaded?->Reduce Load Yes Solvent System Optimal? Solvent System Optimal? Overloaded?->Solvent System Optimal? No Successful Separation Successful Separation Reduce Load->Successful Separation Optimize Solvents Optimize Solvents Solvent System Optimal?->Optimize Solvents No Still Poor Separation Still Poor Separation Solvent System Optimal?->Still Poor Separation Yes Optimize Solvents->Successful Separation Change Stationary Phase Change Stationary Phase Change Stationary Phase->Successful Separation Still Poor Separation->Change Stationary Phase

Caption: A decision tree for troubleshooting poor separation of spirocyclic compounds.

References

"identification of impurities in tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate?

Two primary routes are commonly employed for the synthesis of the analogous tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be adapted. The first is a sequential route involving the construction of the spirocyclic core followed by functional group manipulation.[1][2] The second is a more convergent approach utilizing a [2+2] cycloaddition reaction.[2]

Q2: What are the critical parameters to control during the synthesis?

Key parameters include reaction temperature, stoichiometry of reagents, and moisture control. For instance, in the cycloaddition route, the generation of dichloroketene is sensitive to temperature and the rate of addition of reagents.[2] In the oxidation step of the sequential route, over-oxidation can lead to side products.

Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?

Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. TLC is useful for rapid reaction monitoring, while HPLC and GC-MS are excellent for quantifying product purity and identifying volatile impurities.[3] ¹H and ¹³C NMR are crucial for structural confirmation of the final product and characterization of isolated impurities.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction; Suboptimal reaction temperature; Impure starting materials.Monitor the reaction by TLC or HPLC to ensure completion. Optimize the temperature based on literature procedures.[2][4] Ensure the purity of starting materials using appropriate analytical techniques.
Presence of an unidentified impurity with a slightly lower Rf value on TLC This could be a partially reacted intermediate or a side product from a competing reaction. One report notes an impurity eluting just before the product during chromatography.[5]Isolate the impurity using preparative TLC or column chromatography for structural elucidation by NMR and MS. Adjust reaction conditions (e.g., temperature, reaction time) to minimize its formation.
Formation of a dimeric or higher molecular weight impurity A common side reaction in related syntheses is the formation of adducts, such as a bis-aniline adduct.[3] This can occur if the stoichiometry of the reactants is not carefully controlled.Carefully control the stoichiometry of the reactants. A slow, dropwise addition of one reactant to the other can minimize the formation of such impurities.[3]
Incomplete removal of the protecting group Insufficient reaction time or inadequate amount of deprotecting agent.Increase the reaction time and/or the equivalents of the deprotecting agent. Monitor the deprotection step closely by TLC or LC-MS.
Product degradation during workup or purification The spirocyclic core may be sensitive to strong acidic or basic conditions.Use mild workup conditions, such as washing with saturated sodium bicarbonate solution.[5] For purification, flash chromatography with a suitable solvent system is recommended.[5]

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for Tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Route Number of Steps Overall Yield Key Advantages Key Disadvantages Reference
Sequential Route819%Access to orthogonally protected intermediates.Longer synthetic sequence.[2]
Cycloaddition Route3~20%More concise.The cycloaddition step can be challenging to optimize.[2]

Table 2: HPLC Purity Analysis of a Typical Crude Product Batch

Peak Number Retention Time (min) Area % Possible Identity
14.82.5Starting Material (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate)
25.592.0Product (tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate)
36.23.1Unidentified Impurity 1
47.81.4Dimeric Byproduct

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Dissolve crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (2.10 g, 4.95 mmol) in two portions over 5 minutes.[5]

  • Remove the ice bath after 10 minutes and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (50% ethyl acetate/heptane, PMA stain).

  • Once the reaction is complete (typically 30-60 minutes), dilute the mixture with ethyl acetate.

  • Wash the organic layer twice with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, 10% to 50% ethyl acetate/heptane gradient) to yield the title compound as a white solid.[5]

Protocol 2: Impurity Identification by LC-MS

  • Prepare a 1 mg/mL solution of the crude product in methanol.

  • Inject 5 µL of the solution onto a C18 HPLC column.

  • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Monitor the eluent using a UV detector (210 nm) and a mass spectrometer in positive ion mode.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product N-Boc-azetidin-3-one N-Boc-azetidin-3-one Olefin Olefin N-Boc-azetidin-3-one->Olefin Wittig Reaction Cycloadduct Cycloadduct Olefin->Cycloadduct [2+2] Cycloaddition Reduced_Cycloadduct Reduced_Cycloadduct Cycloadduct->Reduced_Cycloadduct Reduction Product tert-butyl 6-oxo-1-azaspiro[3.3]heptane- 1-carboxylate Reduced_Cycloadduct->Product Oxidation

Caption: Convergent synthetic pathway to the target molecule.

Side_Reaction Reactant_A Aniline Derivative Desired_Product Monosubstituted Product Reactant_A->Desired_Product 1 eq. Impurity Bis-adduct Impurity Reactant_A->Impurity Reactant_B Bis-electrophile Reactant_B->Desired_Product Desired_Product->Impurity + Reactant A

Caption: Potential formation of a dimeric impurity.

Analytical_Workflow Crude_Sample Crude Reaction Mixture TLC TLC Analysis Crude_Sample->TLC Flash_Chromatography Flash Chromatography TLC->Flash_Chromatography Isolated_Fractions Isolated Fractions Flash_Chromatography->Isolated_Fractions HPLC HPLC Purity Check Isolated_Fractions->HPLC NMR_MS NMR & MS Analysis Isolated_Fractions->NMR_MS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation NMR_MS->Structure_Confirmation Impurity_ID Impurity Identification NMR_MS->Impurity_ID

Caption: Workflow for purification and analysis.

References

Technical Support Center: Stereoselective Synthesis of Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of azaspiro[3.3]heptanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of azaspiro[3.3]heptanes?

A1: The primary strategies for achieving stereoselectivity in the synthesis of azaspiro[3.3]heptanes include:

  • Rhodium-Catalyzed Cyclopropanation: This is a powerful method for the enantioselective and diastereoselective synthesis of spirocyclopropanes, which can be precursors to or part of the azaspiro[3.3]heptane core. Chiral dirhodium tetracarboxylate catalysts, such as Rh2(p-PhTPCP)4, are often employed with exocyclic olefins and donor/acceptor carbenes.[1][2]

  • Intramolecular [2+2] Photocycloaddition: This method can be used to construct the cyclobutane rings of the azaspiro[3.3]heptane skeleton with high stereocontrol. Chiral Lewis acids can be used to mediate these reactions, leading to high enantioselectivity.[3][4]

  • Diastereoselective Addition to Chiral Imines: The addition of nucleophiles to imines bearing a chiral auxiliary, such as a tert-butanesulfinyl group, allows for the diastereoselective formation of one of the azetidine rings.[5]

  • Intramolecular Aminolysis of Epoxides: Lanthanide triflates can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidine rings, a key component of the azaspiro[3.3]heptane framework.[6]

Q2: How can I separate the stereoisomers of my azaspiro[3.3]heptane product?

A2: Separation of enantiomers and diastereomers of azaspiro[3.3]heptanes is typically achieved through chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. Chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose and amylose derivatives, are effective.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations. It is highly effective for both analytical and preparative scale purification of enantiomers.[]

  • Flash Column Chromatography: Diastereomers can often be separated using standard flash column chromatography on silica gel due to their different physical properties.[9]

  • Fractional Crystallization: For crystalline compounds, fractional crystallization of diastereomeric salts formed with a chiral resolving agent can be an effective method for separation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cycloaddition/Cyclization Reactions

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Relevant Information
Suboptimal Catalyst System Screen a variety of chiral catalysts and ligands. For rhodium-catalyzed reactions, the choice of the chiral ligand on the dirhodium catalyst is critical.[1] For [2+2] photocycloadditions, different chiral Lewis acids can be evaluated.The catalyst Rh2(S-pPhTPCP)4 has shown superior performance in achieving high diastereoselectivity in certain rhodium-catalyzed cyclopropanations.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures often favor the kinetic product, which may have higher diastereoselectivity. Conversely, higher temperatures can lead to thermodynamic equilibrium and a lower diastereomeric ratio.[9]
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.
Steric Hindrance Modify the steric bulk of substituents on the starting materials. Increased steric hindrance can enhance facial selectivity in some cycloaddition reactions.[9]
Protecting Group Influence The choice of the nitrogen protecting group can significantly impact stereoselectivity. For instance, a switch from a Boc to a Ts group can alter the steric and electronic environment around the nitrogen atom, leading to improved diastereoselectivity in some cases.[1]A tosyl (Ts) group, being more sterically demanding than a tert-butoxycarbonyl (Boc) group, can lead to better interaction with the catalyst and improved stereocontrol.[1]
Presence of Additives Consider the use of additives. For example, in some rhodium-catalyzed cyclopropanations, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve diastereoselectivity, possibly through hydrogen bonding with heteroatoms in the substrate.[10]
Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Relevant Information
Ineffective Chiral Catalyst Screen a variety of chiral catalysts. The nature of the chiral ligand and the metal center are crucial for achieving high enantiomeric excess (ee).For rhodium-catalyzed cyclopropanations, catalysts like Rh2(S-p-PhTPCP)4 have demonstrated high enantioselectivity (up to 99% ee) for the synthesis of azaspiro[n.2]alkanes.[1]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time. Lower catalyst loading can sometimes affect selectivity.[1]
Incorrect Chiral Auxiliary If using a chiral auxiliary-based approach, screen different auxiliaries. The steric and electronic properties of the auxiliary will dictate the degree of facial discrimination.
Issue 3: Low Reaction Yield or Incomplete Conversion

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Relevant Information
Deactivated Catalyst Ensure the catalyst is active and handled under appropriate inert conditions if it is air or moisture sensitive.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature may be necessary.[11]In some cyclization reactions, heating is required for the reaction to proceed to completion.[11]
Formation of Side Products Analyze the crude reaction mixture to identify major byproducts. Understanding the side reactions can help in optimizing the conditions to minimize their formation.A common byproduct in the synthesis of azetidines can be the formation of 3-chlorinated azetidines.
Poor Substrate Reactivity The electronic nature of the substrates can significantly impact reactivity. For example, in [2+2] photocycloadditions, the presence of electron-withdrawing or electron-donating groups on the alkene can influence the reaction efficiency.
Issue 4: Formation of Unexpected Byproducts

Potential Causes and Solutions:

Potential Byproduct Potential Cause Mitigation Strategy
3-Chlorinated Azetidines In reactions involving acyl chlorides for N-functionalization, chlorination at the C3-position of the azetidine ring can be a competitive side reaction.Suppress this side reaction by using the trifluoroacetic acid (TFA) salt of the azaspiro[3.3]heptane and then treating it with the acyl chloride in the presence of a base like triethylamine.
Carbene Dimerization In rhodium-catalyzed cyclopropanations, dimerization of the carbene precursor can occur, especially at high concentrations.Add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene.
Ring-Opened Products The strained azetidine rings can be susceptible to ring-opening under certain conditions, particularly with strong acids or nucleophiles.Carefully choose deprotection and subsequent reaction conditions to be compatible with the strained ring system.

Data Presentation

Table 1: Comparison of Chiral Dirhodium Catalysts for the Enantioselective Cyclopropanation of an Exocyclic Olefin

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Rh2(S-DOSP)4-lowlow
Rh2(S-PTAD)4-1.2:170
Rh2(S-p-PhTPCP)480>20:199
Rh2(S-BTPCP)4-2.4:186
Data extracted from a study on the synthesis of azaspiro[n.2]alkanes, which is analogous to azaspiro[3.3]heptane synthesis.[1]

Table 2: Influence of N-Protecting Group on Diastereoselectivity

N-Protecting GroupDiastereomeric Ratio (dr)
Boc11:1
Ts>20:1
Data extracted from a rhodium-catalyzed cyclopropanation reaction.[1]

Experimental Protocols

Key Experiment 1: Enantioselective Rhodium-Catalyzed Cyclopropanation

General Procedure:

To a flame-dried vial is added the chiral dirhodium catalyst (e.g., Rh2(S-p-PhTPCP)4, 1 mol%). The vial is sealed and purged with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dichloromethane) is then added, followed by the exocyclic alkene substrate (1.5 equivalents). The diazoacetate (1.0 equivalent) is dissolved in the anhydrous solvent and added slowly via syringe pump over several hours to the reaction mixture at the desired temperature (e.g., room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azaspiro[3.3]heptane derivative. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[1]

Key Experiment 2: Diastereoselective Intramolecular [2+2] Photocycloaddition

General Procedure:

A solution of the tethered enone substrate and a chiral Lewis acid catalyst (e.g., a chiral rhodium complex, 2 mol%) in an appropriate solvent (e.g., toluene) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The reaction vessel is then irradiated with a suitable light source (e.g., a high-pressure mercury lamp or visible light LED) at a controlled temperature. The progress of the reaction is monitored by TLC or LC-MS. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the azaspiro[3.3]heptane product. The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC analysis, respectively.[3][4]

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_low_dr start Low Diastereomeric Ratio (d.r.) Observed catalyst Screen Chiral Catalysts / Ligands start->catalyst temperature Optimize Reaction Temperature (Try Lower Temperatures) start->temperature solvent Screen Solvents start->solvent protecting_group Evaluate N-Protecting Group (e.g., Boc vs. Ts) start->protecting_group additives Investigate Additives (e.g., HFIP) start->additives result Improved Diastereoselectivity catalyst->result temperature->result solvent->result protecting_group->result additives->result

Caption: A flowchart for troubleshooting low diastereoselectivity.

Signaling Pathway for Rhodium-Catalyzed Cyclopropanation

rhodium_cyclopropanation rh_catalyst [Rh2(L*)4] carbene Rhodium Carbene Intermediate rh_catalyst->carbene diazo Diazoacetate (N2=CHR') diazo->carbene - N2 alkene Exocyclic Alkene product Azaspiro[3.3]heptane Derivative alkene->product carbene->product Cyclopropanation

References

Validation & Comparative

A Comparative Analysis of Azaspiro[3.3]heptane Bioisosteres: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azaspiro[3.3]heptane-based bioisosteres against their classical counterparts, supported by experimental data. This analysis focuses on the impact of this structural modification on physicochemical properties and biological activity, offering insights for rational drug design.

The strategic replacement of common saturated heterocycles like piperidine and piperazine with conformationally restricted analogues is a well-established strategy in medicinal chemistry to optimize drug candidates. Azaspiro[3.3]heptanes have emerged as a promising class of bioisosteres, offering a unique three-dimensional scaffold that can significantly influence a molecule's pharmacological profile. This guide delves into a comparative analysis of 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane as piperidine bioisosteres, and 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spirocyclic core imparts distinct physicochemical properties compared to the parent heterocycles. The following table summarizes key experimental data comparing piperidine and its azaspiro[3.3]heptane bioisosteres.

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane Derivative1-Azaspiro[3.3]heptane DerivativeReference
Aqueous Solubility (µM) 1361213[1]
cLogP 3.73.43.4[1]
logD at pH 7.4 1.61.21.0[1]
pKa 11.211.311.4[1]
Metabolic Stability (HLM)
Intrinsic Clearance (CLint, µL/min/mg)145332[1]
Half-life (t1/2, min)>603152[1]

HLM: Human Liver Microsomes

Biological Activity: Case Studies

The true test of a bioisosteric replacement lies in its impact on biological activity. Here, we present comparative data from studies where piperidine or piperazine moieties in bioactive compounds were replaced with azaspiro[3.3]heptane analogues.

Bupivacaine Analogue: A Look at Anesthetic Activity

In a study by Kirichok et al. (2023), the piperidine ring in the local anesthetic bupivacaine was replaced with a 1-azaspiro[3.3]heptane moiety. The resulting analogue demonstrated significant anesthetic activity in vivo, showcasing the potential of this bioisosteric replacement in maintaining or modulating biological function.[2][3] While the spirocyclic analogue was found to be less active than bupivacaine, this study validates the 1-azaspiro[3.3]heptane core as a viable piperidine bioisostere.[2]

PARP Inhibitors: The Impact of a Diazaspiro Core

Puentes et al. investigated the replacement of the piperazine core in the PARP inhibitor olaparib with various diazaspiro motifs, including 2,6-diazaspiro[3.3]heptane. This modification led to a range of potencies, with some analogues retaining high affinity for PARP-1.[4] For instance, a 2,6-diazaspiro[3.3]heptane analogue (compound 10e in the study) exhibited a PARP-1 IC50 of 12.6 nM, indicating that this scaffold can effectively mimic the piperazine ring in this context.[4]

CompoundPARP-1 IC50 (nM)Reference
Olaparib (Piperazine)~1-5 (literature values)[5][6][7][8]
2,6-Diazaspiro[3.3]heptane Analogue (10e)12.6[4]
Boc-protected 2,6-diazaspiro[3.3]heptane Analogue (15b)4397[4]
Sigma Receptor Ligands: Modulating Affinity and Selectivity

The replacement of a piperazine moiety with diazaspiro cores has also been explored in the development of sigma receptor ligands. While a direct comparison with a piperazine parent compound is not explicitly provided in the available search results, studies on diazaspiro-containing ligands demonstrate their ability to bind to sigma-1 (σ1) and sigma-2 (σ2) receptors with high affinity.[9] The affinity of these compounds is often in the nanomolar range, highlighting the utility of the diazaspiro scaffold in targeting these receptors.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols relevant to the data presented.

Synthesis of Azaspiro[3.3]heptanes

1-Azaspiro[3.3]heptane Synthesis (General Scheme): [1]

A common route to 1-azaspiro[3.3]heptane involves a [2+2] cycloaddition of an endocyclic alkene with Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam. Subsequent reduction of the β-lactam ring with a reducing agent like alane yields the desired 1-azaspiro[3.3]heptane.[1][3][12][13]

  • Step 1: [2+2] Cycloaddition. The starting endocyclic alkene is reacted with Graf's isocyanate in a suitable solvent under thermal conditions to afford the spirocyclic β-lactam.

  • Step 2: Reduction. The purified β-lactam is then dissolved in an appropriate solvent and treated with a solution of alane (AlH3) to reduce the lactam to the corresponding amine, yielding the 1-azaspiro[3.3]heptane.

2-Azaspiro[3.3]heptane Synthesis:

A scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate, has been reported.[14][15] This involves a multi-step sequence starting from commercially available materials.

2,6-Diazaspiro[3.3]heptane Synthesis: [16][17]

A practical route involves the reductive amination of a readily available aldehyde with a primary amine, followed by cyclization.[16]

  • Step 1: Reductive Amination. A suitable aldehyde precursor is reacted with a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the secondary amine.

  • Step 2: Cyclization. The resulting intermediate undergoes intramolecular cyclization, often facilitated by a base (e.g., potassium tert-butoxide), to yield the 2,6-diazaspiro[3.3]heptane core.[16]

Physicochemical Property Determination
  • Aqueous Solubility: Kinetic solubility is typically determined in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The compound is incubated in the buffer, and after reaching equilibrium, the concentration in the supernatant is measured, often by LC-MS/MS.

  • cLogP/logD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity. cLogP is a calculated value, while logD is experimentally determined at a specific pH (e.g., 7.4). The shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) are common techniques for experimental determination.

  • pKa Determination: The acid dissociation constant (pKa) is measured to understand the ionization state of the molecule at different pH values. Potentiometric titration is a standard method for this determination.

In Vitro Biological Assays
  • Metabolic Stability Assay (Human Liver Microsomes):

    • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and half-life (t1/2).

  • Receptor Binding Assays (e.g., for PARP or Sigma Receptors):

    • Preparation: Cell membranes or purified receptors are prepared.

    • Competition Binding: A radiolabeled ligand with known affinity for the target is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated (e.g., by filtration).

    • Quantification: The amount of bound radioactivity is measured.

    • Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Classical Heterocycle cluster_1 Azaspiro[3.3]heptane Bioisostere Piperidine Piperidine 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro[3.3]heptane Bioisosteric Replacement 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane Bioisosteric Replacement Piperazine Piperazine 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine and piperazine.

Experimental_Workflow S1 Synthesize Parent Compound (e.g., with Piperidine) P1 Aqueous Solubility S1->P1 P2 Lipophilicity (logD) S1->P2 P3 Metabolic Stability (HLM) S1->P3 B1 In Vitro Target Binding (e.g., IC50, Ki) S1->B1 S2 Synthesize Azaspiro[3.3]heptane Bioisostere S2->P1 S2->P2 S2->P3 S2->B1 B2 In Vitro Functional Assays B1->B2 B3 In Vivo Efficacy Studies B2->B3

Caption: A general experimental workflow for comparative analysis.

References

Validating the Biological Activity of Novel Spirocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising class of molecules in modern drug discovery. Their rigid yet complex structures can lead to enhanced target affinity and improved pharmacokinetic profiles compared to flatter aromatic compounds. This guide provides a comparative analysis of the biological activities of recently developed spirocyclic compounds, supported by experimental data and detailed protocols to assist researchers in their validation efforts.

Comparative Biological Activity of Novel Spirocyclic Compounds

The following tables summarize the in vitro biological activities of various novel spirocyclic compounds against cancer cell lines and bacterial strains. These datasets provide a clear comparison of their potency.

Anticancer Activity of Spirocyclic Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Spiro-pyrrolopyridazine (SPP) Derivatives

CompoundMCF-7 (Breast Cancer)H69AR (Lung Cancer)PC-3 (Prostate Cancer)Non-tumorigenic HEK-293Selectivity Index (SI) for MCF-7
SPP10 2.31 ± 0.33.16 ± 0.84.2 ± 0.226.8 ± 0.411.6[1][2]
SPP3 5.4 ± 0.95.7 ± 1.26.7 ± 0.87.5 ± 1.01.39
SPP6 48.17 ± 1.4>100>100>100-
Erlotinib (Ref.) -----

Selectivity Index (SI) = IC50 in non-tumorigenic cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1][2]

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Domino Reaction-Synthesized Spiro Compounds [3]

CompoundHCT116 (Colon Carcinoma)PC3 (Prostate Carcinoma)HL60 (Promyelocytic Leukemia)SNB19 (Astrocytoma)
1c 52.8174.4049.72101
1b >200>200>200>200
Doxorubicin (Ref.) <0.20<0.20<0.20<0.20

Table 3: In Vitro Anticancer Activity (IC50 in µg/ml) of Spiro Compounds with a Phenothiazine Moiety against MCF-7 Cells [4]

CompoundIC50 (µg/ml) vs. MCF-7IC50 (µg/ml) vs. L929 (Normal Fibroblast)
7 83.08270.17
12 84.68239.56
16 95.68214.09
20 114.23190.13
Doxorubicin (Ref.) --
Antimicrobial Activity of Spirocyclic Compounds

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Minimum Inhibitory Concentration (MIC in mM) of Spiro-4H-pyran Derivatives against Staphylococcus aureus [5]

CompoundMIC (mM)
5a 5
5b 5
5f 5
5g 5
5i 5
5c 50
5e 10
Tetracycline (Ref.) <0.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).

  • Solubilization: Add 100 µl of the solubilization solution into each well. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. The principle is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.[6]

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). From this, prepare a series of dilutions at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each sample dilution and 100 µL of the DPPH working solution. A control containing 100 µL of solvent and 100 µL of DPPH solution should also be prepared.[6]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[6] The IC50 value is determined by plotting the scavenging activity against the sample concentrations.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental workflows is crucial for interpreting biological data. The following diagrams, generated using Graphviz, illustrate these concepts.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Cell Culture & Treatment cluster_1 Viability Assay (MTT) cluster_2 Data Analysis cell_culture Seed Cancer Cells in 96-well plates treatment Add Novel Spirocyclic Compounds (Varying Conc.) cell_culture->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for evaluating the anticancer activity of novel spirocyclic compounds using the MTT assay.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Spiro_Compound Spirocyclic Inhibitor Spiro_Compound->PI3K Inhibits G cluster_0 Cellular Stress cluster_1 SIRT1-p53 Interaction cluster_2 Downstream Apoptotic Genes Stress DNA Damage / Oxidative Stress p53_acetylated p53 (acetylated) Stress->p53_acetylated Induces SIRT1 SIRT1 p53_acetylated->SIRT1 Substrate p53_deacetylated p53 (deacetylated) SIRT1->p53_deacetylated Deacetylates Bax Bax p53_deacetylated->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis PUMA PUMA PUMA->Apoptosis p5a_deacetylated p5a_deacetylated p5a_deacetylated->PUMA Upregulates Spiro_Compound Spirocyclic Activator Spiro_Compound->SIRT1 Activates

References

The Role of the 6-Oxa-1-azaspiro[3.3]heptane Moiety in Antitubercular Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. One promising scaffold that has garnered significant attention in medicinal chemistry is the 6-oxa-1-azaspiro[3.3]heptane moiety. This bicyclic system, particularly when incorporated into the oxazolidinone class of antibiotics, has shown potential in overcoming some of the limitations of existing treatments. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, with a focus on their application in antitubercular drug discovery.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold in the Spotlight

The incorporation of the spirocyclic moiety is a strategic design element aimed at improving the physicochemical and pharmacokinetic properties of the drug candidate. Compared to more traditional, flexible ring systems like morpholine, the rigid 2-oxa-6-azaspiro[3.3]heptane scaffold can offer several advantages:

  • Improved Metabolic Stability: The rigid structure can reduce susceptibility to metabolic degradation, potentially leading to a longer half-life and improved drug exposure.

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in the spirocyclic system can lead to a decrease in lipophilicity (logD). This can be beneficial for improving solubility and reducing off-target toxicities.

  • Enhanced Target Engagement: The well-defined three-dimensional structure can lead to more precise interactions with the biological target, potentially increasing potency and selectivity.

Comparative Analysis: TBI-223 vs. Linezolid

Linezolid is an established oxazolidinone antibiotic used in the treatment of MDR-TB, but its long-term use is associated with significant side effects, including myelosuppression. TBI-223, incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold, has been developed with the aim of improving upon the safety profile of linezolid while maintaining potent antitubercular activity.

FeatureLinezolidTBI-223Rationale for Improvement with Spirocyclic Moiety
Scaffold Morpholine2-Oxa-6-azaspiro[3.3]heptaneThe rigid spirocyclic scaffold is designed to optimize physicochemical properties and reduce off-target interactions.
In Vitro Potency (MIC) Potent against M. tuberculosisPotent against drug-sensitive and drug-resistant M. tuberculosis strains[1]The spirocyclic moiety contributes to maintaining high potency.
Safety Profile Associated with myelosuppression and bone marrow toxicity[2]Significantly reduced inhibition of mammalian mitochondrial protein synthesis (IC50 >74 μM vs. 8 μM for Linezolid), suggesting a better safety profile. No hematological changes or bone marrow toxicity were observed in 28-day rat toxicity studies at high exposures[1][3].The specific conformation imposed by the spirocycle may reduce interaction with mammalian mitochondrial ribosomes, the cause of linezolid's toxicity.
Pharmacokinetics Well-characterizedHigh oral bioavailability in preclinical species (mice, rats, and dogs)[1][3]The scaffold contributes to favorable absorption and distribution properties.

Experimental Protocols

The evaluation of novel antitubercular agents involves a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound at the highest concentration to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free growth control and a media-only sterility control.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one growth control well to check for viability (color change from blue to pink).

  • Once the growth control turns pink, add the Alamar Blue and Tween 80 mixture to all wells and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates.

Animal Model:

  • BALB/c or C57BL/6 mice

Procedure:

  • Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • Treatment with the test compound (and appropriate controls like isoniazid or linezolid) is initiated at a specified time point post-infection (e.g., 2-4 weeks).

  • Compounds are typically administered orally once daily for a defined period (e.g., 4 weeks).

  • At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

  • The bacterial load in the organs is quantified by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after incubation at 37°C for 3-4 weeks.

  • The efficacy of the compound is determined by the reduction in CFU counts compared to the untreated control group.

Structure-Activity Relationship Workflow

The process of establishing the SAR for a new chemical series involves a systematic cycle of design, synthesis, and biological testing.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase lead_id Lead Identification (e.g., TBI-223) hypothesis SAR Hypothesis Generation lead_id->hypothesis design Design of Novel Analogs hypothesis->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MABA for MIC) purification->in_vitro in_vivo In Vivo Efficacy (Murine Model) in_vitro->in_vivo admet ADMET Profiling in_vitro->admet data_analysis Data Analysis & SAR Elucidation in_vivo->data_analysis admet->data_analysis data_analysis->hypothesis

References

A Comparative Guide to the Synthesis of Functionalized Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane scaffold has emerged as a crucial building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to commonly used saturated heterocycles like piperidine and morpholine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] This guide provides a comparative overview of the key synthetic routes to functionalized azaspiro[3.3]heptanes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific drug discovery needs.

The synthetic strategies for constructing the azaspiro[3.3]heptane core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the formation of the spirocyclic system through concerted cycloadditions, sequential intramolecular cyclizations, and ring expansions of strained precursors. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies at a Glance

Herein, we compare three prominent strategies for the synthesis of functionalized azaspiro[3.3]heptanes:

  • [2+2] Cycloaddition to form a β-Lactam Intermediate: This approach often involves the cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the corresponding azaspiro[3.3]heptane.[2][4][5]

  • Double N-Alkylation of a Pre-formed Azetidine: This strategy relies on the sequential intramolecular cyclization of a suitably substituted azetidine to construct the second four-membered ring.[1][6]

  • Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane: A more recent approach that utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB) to react with nucleophiles and subsequently cyclize to form the azaspiro[3.3]heptane core.[2]

The following sections provide a detailed comparison of these routes, including quantitative data on their efficiency and scope, step-by-step experimental protocols for key transformations, and graphical representations of the synthetic workflows.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative aspects of the different synthetic strategies, allowing for a direct comparison of their yields and substrate scope.

Table 1: Comparison of Yields for Key Steps in Azaspiro[3.3]heptane Synthesis

Synthetic StrategyKey StepStarting MaterialProductYield (%)Reference
[2+2] Cycloaddition Thermal [2+2] CycloadditionMethylenecyclobutane & Chlorosulfonyl isocyanateSpirocyclic β-lactam~60%[2][4]
Reduction of β-lactamSpirocyclic β-lactam1-Azaspiro[3.3]heptaneHigh[2]
Double N-Alkylation First N-AlkylationN-Boc-3-oxoazetidine & Dibromo-p-xylene derivativeMonosubstituted azetidine73%[1]
Intramolecular CyclizationMonosubstituted azetidine with a leaving group2,6-Diazaspiro[3.3]heptane derivative65%[1]
Strain-Release Synthesis Reaction with ABB1-Azabicyclo[1.1.0]butane & NucleophileFunctionalized azetidine intermediateGood[2]
CyclizationFunctionalized azetidine intermediateAzaspiro[3.3]heptane derivativeGood[2]

Table 2: Comparison of Substrate Scope and Functional Group Tolerance

Synthetic StrategyAdvantagesLimitationsCompatible Functional Groups
[2+2] Cycloaddition Scalable, provides access to 1-azaspiro[3.3]heptanes.[4]Requires specific alkene precursors, harsh reducing agents may be needed.Esters, nitriles (on the cyclobutane ring).[5]
Double N-Alkylation Modular, allows for the introduction of diverse functionality on the azetidine ring.[1][6]Multi-step sequence, may require protecting groups.Carboxylic acids, alcohols, aryl halides.[1]
Strain-Release Synthesis Rapid access to functionalized azetidines, mild reaction conditions.Availability of substituted 1-azabicyclo[1.1.0]butane precursors can be a limitation.A wide range of nucleophiles can be used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the implementation of these synthetic routes.

Protocol 1: Synthesis of a Spirocyclic β-Lactam via [2+2] Cycloaddition

This protocol is adapted from the synthesis of 1-azaspiro[3.3]heptane precursors as described in the work of Grygorenko and coworkers.[2][4]

Reaction: Methylenecyclobutane + Chlorosulfonyl isocyanate → 1-(Chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with a solution of methylenecyclobutane (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: The solution is cooled to 0 °C. Chlorosulfonyl isocyanate (1.05 eq.) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spirocyclic β-lactam.

Protocol 2: Intramolecular Cyclization to form a 2-Oxa-6-azaspiro[3.3]heptane

This protocol is based on the work of Carreira and coworkers for the synthesis of angular azaspirocycles.[1]

Reaction: N-Benzhydryl-3-(hydroxymethyl)-3-(p-toluenesulfonyloxymethyl)azetidine → N-Benzhydryl-2-oxa-6-azaspiro[3.3]heptane

  • Setup: To a solution of the diol precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under a nitrogen atmosphere, potassium tert-butoxide (2.5 eq.) is added portionwise at 0 °C.

  • Reagent Addition: A solution of tosyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is stirred at 0 °C for 1 hour and then at room temperature for 16 hours.

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-oxa-6-azaspiro[3.3]heptane product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 [2+2] Cycloaddition Route A Methylenecyclobutane C [2+2] Cycloaddition A->C B Chlorosulfonyl isocyanate B->C D Spirocyclic β-Lactam C->D E Reduction (e.g., Alane) D->E F Functionalized 1-Azaspiro[3.3]heptane E->F G cluster_1 Double N-Alkylation Route G Substituted Azetidin-3-one H Aldol Reaction G->H I β-Hydroxy Ester H->I J Reduction & Protection I->J K Functionalized Azetidine Diol J->K L Cyclization K->L M Functionalized Oxa-azaspiro[3.3]heptane L->M G cluster_2 Strain-Release Synthesis Route N 1-Azabicyclo[1.1.0]butane (ABB) P Ring Opening N->P O Nucleophile O->P Q Functionalized Azetidine Intermediate P->Q R Intramolecular Cyclization Q->R S Functionalized Azaspiro[3.3]heptane R->S

References

Taming Metabolism: A Comparative Guide to the Metabolic Stability of Oxa-Azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical hurdle in the therapeutic pipeline. The introduction of novel scaffolds that can enhance metabolic stability while maintaining or improving pharmacological activity is a key strategy. Among these, oxa-azaspiro[3.3]heptane analogs have emerged as a promising class of compounds. This guide provides an objective comparison of the metabolic stability of these spirocyclic systems against their traditional non-spirocyclic counterparts, supported by experimental data.

The rigid, three-dimensional structure of the spiro[3.3]heptane framework can shield metabolically susceptible sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] The inclusion of an oxetane ring within this scaffold can further enhance metabolic stability and improve physicochemical properties such as solubility.[2] This guide will delve into the quantitative data from in vitro metabolic stability studies and provide detailed experimental protocols for their assessment.

Comparative Metabolic Stability: A Data-Driven Overview

The metabolic stability of a compound is typically evaluated by its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Key parameters derived from these assays include the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Oxa-Azaspiro[3.3]heptane vs. Morpholine Analogs

The 2-oxa-6-azaspiro[3.3]heptane moiety is often employed as a bioisosteric replacement for the morpholine ring to improve metabolic stability.[3][4] The spirocyclic nature of the former imparts a more rigid conformation, which can limit its interaction with the active sites of metabolizing enzymes.

A notable example is the comparison of AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane group, to its morpholine-containing analog.[3] In human liver microsomes, AZD1979 demonstrated a significantly lower intrinsic clearance, indicating enhanced metabolic stability.[3]

Compound/ScaffoldIntrinsic Clearance (Clint) in HLM (µL/min/mg)Reference
2-Oxa-6-azaspiro[3.3]heptane Analog (AZD1979) 11 [3]
Morpholine Analog61[3]

Table 1: Comparison of the intrinsic clearance of a 2-oxa-6-azaspiro[3.3]heptane-containing compound and its morpholine analog in human liver microsomes (HLM).

Azaspiro[3.3]heptane vs. Piperidine Analogs

Similarly, azaspiro[3.3]heptanes have been investigated as metabolically more robust alternatives to the piperidine scaffold.[5][6] A study comparing a piperidine derivative with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres revealed a marked improvement in metabolic stability for the spirocyclic compounds.[6]

Compound/ScaffoldIntrinsic Clearance (Clint) in HLM (µL/min/mg)Half-life (t½) in HLM (min)Reference
Piperidine Analog1457[6]
2-Azaspiro[3.3]heptane Analog 32 > 60 [6]
1-Azaspiro[3.3]heptane Analog 53 > 60 [6]

Table 2: Comparative metabolic stability of a piperidine derivative and its azaspiro[3.3]heptane bioisosteres in human liver microsomes (HLM).

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes.

2. Materials:

  • Test compounds

  • Pooled human liver microsomes (or other species as required)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (typically in DMSO).

    • On the day of the experiment, thaw the liver microsomes and the NADPH regenerating system on ice.

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound or positive control to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the underlying principle of metabolic stability assays.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Compounds) dilute_microsomes Dilute Microsomes prep_reagents->dilute_microsomes add_microsomes Add Microsomes to Plate dilute_microsomes->add_microsomes add_compound Add Test Compound add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate_shaking Incubate with Shaking start_reaction->incubate_shaking time_points Take Samples at Time Points (0, 5, 15, 30, 45, 60 min) incubate_shaking->time_points quench_reaction Quench Reaction (Cold Acetonitrile + IS) time_points->quench_reaction centrifuge Centrifuge to Precipitate Protein quench_reaction->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant lcms_analysis LC-MS/MS Analysis transfer_supernatant->lcms_analysis data_analysis Data Analysis (t½, Clint) lcms_analysis->data_analysis

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

metabolic_pathway cluster_input Inputs cluster_process Metabolic Process cluster_output Outputs TestCompound Test Compound (e.g., Oxa-azaspiro[3.3]heptane analog) Metabolism Phase I Metabolism (Oxidation, Reduction, Hydrolysis) TestCompound->Metabolism LiverMicrosomes Liver Microsomes (CYP Enzymes) LiverMicrosomes->Metabolism NADPH NADPH (Cofactor) NADPH->Metabolism ParentCompound Remaining Parent Compound Metabolism->ParentCompound Metabolites Metabolites Metabolism->Metabolites

Caption: Signaling pathway of in vitro drug metabolism in liver microsomes.

References

A Comparative Guide to Piperidine Alternatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the very ubiquity of the piperidine ring presents challenges in modern drug discovery, including the need for novel intellectual property, improved metabolic stability, and refined pharmacological profiles.[2][3] This guide provides an objective comparison of key alternatives to the piperidine scaffold, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

Comparative Analysis of Physicochemical and ADME Properties

The selection of a core scaffold is a critical decision that profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Bioisosteric replacement of the piperidine ring can modulate key parameters such as basicity (pKa), lipophilicity (LogP/LogD), solubility, and metabolic stability. This section compares piperidine with several promising alternatives.

Key Alternatives to the Piperidine Scaffold:
  • Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptanes): These rigid structures offer a three-dimensional exit vector profile distinct from the planar piperidine ring. They have been developed to improve metabolic stability and aqueous solubility.[4][5]

  • Morpholine: The replacement of a methylene group in piperidine with an oxygen atom reduces basicity and can significantly enhance metabolic stability by decreasing susceptibility to oxidation by cytochrome P450 enzymes.[6][7]

  • Piperazine: The presence of a second nitrogen atom offers additional points for substitution, allowing for fine-tuning of basicity, solubility, and target interactions.[3]

  • Tetrahydropyran (THP): As a bioisostere of a cyclohexane and a rigid form of a linear ether, the THP ring can lower lipophilicity and provide an additional hydrogen bond acceptor, potentially improving ADME properties.

  • Bicyclic Scaffolds (e.g., 2-Azabicyclo[3.2.1]octane): These conformationally constrained analogues can enhance binding affinity and selectivity, and may offer improved metabolic stability by locking the molecule in a conformation less favorable for metabolism.[3]

Data Presentation: Physicochemical and In Vitro Metabolic Stability Data

The following tables summarize key quantitative data for piperidine and its alternatives. The data for model compounds 1-3 are derived from a single comparative study to ensure consistency.[4] Data for other scaffolds are compiled from various sources and represent typical values.

Table 1: Comparison of Physicochemical Properties of Model Amide Compounds

ScaffoldStructureSolubility (µM)[4]cLogP[4]LogD (pH 7.4)[4]pKa (Amine HCl)[4]
Piperidine (1) O=C(N1CCCCC1)c2ccccc21363.71.611.2
2-Azaspiro[3.3]heptane (2) O=C(N1C2CCC2C1)c2ccccc2123.41.210.1
1-Azaspiro[3.3]heptane (3) O=C(N1CC2CCC12)c2ccccc2133.41.010.2
Morpholine O=C(N1CCOCC1)c2ccccc2HighLowLow~8.7[2]
Piperazine O=C(N1CCNCC1)c2ccccc2HighLowLowpKa1: ~5.4, pKa2: ~9.7[2]
Tetrahydropyran O=C(N(Cc1ccccc1)C2CCOCC2)CModerateModerateModerateN/A

Table 2: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

ScaffoldIntrinsic Clearance (CLint, µL/min/mg)[4]Half-Life (t½, min)[4]General Metabolic Trend
Piperidine (1) 14>60Susceptible to oxidation
2-Azaspiro[3.3]heptane (2) 5331Lower stability than piperidine in this model
1-Azaspiro[3.3]heptane (3) 3252More stable than 2-azaspiro isomer
Morpholine Generally Lower than Piperidine[6]Generally Higher than Piperidine[6]Generally more metabolically stable
Piperazine Variable, substituent-dependent[3]Variable, substituent-dependent[3]Can introduce new metabolic liabilities
Tetrahydropyran Generally Lower than CyclohexaneGenerally Higher than CyclohexaneGenerally metabolically stable

Case Study: GPR55 Antagonists for Neuropathic Pain

The G-protein coupled receptor 55 (GPR55) has emerged as a promising target for the treatment of neuropathic pain.[8][9] Several potent antagonists have been developed, some incorporating the piperidine scaffold. The signaling pathway of GPR55 involves the activation of downstream kinases such as ERK1/2. An antagonist would block this signaling cascade.

Mandatory Visualization: GPR55 Signaling Pathway and Antagonist Action

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol GPR55 GPR55 Receptor Gq Gq Protein GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 PKC->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Response Cellular Response (e.g., Neuroinflammation) pERK->Response LPI LPI (Agonist) LPI->GPR55 Binds Antagonist GPR55 Antagonist (e.g., Piperidine-based) Antagonist->GPR55 Blocks

Caption: Simplified GPR55 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective comparison of drug candidates. This section provides protocols for key in vitro assays used to characterize the properties of piperidine alternatives.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses Phase I metabolic stability by measuring the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP enzymes.[10]

Methodology:

  • Reagents and Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution: Cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).

    • Control compounds (e.g., testosterone, verapamil for high clearance; warfarin for low clearance).

  • Incubation Procedure:

    • Prepare a test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • In a 96-well plate, combine the HLM solution (final protein concentration 0.5-1.0 mg/mL) and phosphate buffer.

    • Add the test compound working solution to the HLM mixture and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of the cold quenching solution.

  • Sample Analysis and Data Processing:

    • Centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 20 min at 4°C).

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Mandatory Visualization: HLM Stability Assay Workflow

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound (1µM) - HLM (0.5 mg/mL) - NADPH System - Buffer pre_incubate Pre-incubate Compound + HLM prep_reagents->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Take Aliquots at Time Points (0-60 min) start_reaction->time_points quench Quench with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: A typical experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Radioligand Competition Binding Assay for GPCRs

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Methodology:

  • Reagents and Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity (Kd).

    • Unlabeled test compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation cocktail and counter.

  • Assay Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or near its Kd), and serial dilutions of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-50 µg protein/well).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 min at room temperature).

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Calcium Flux)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following GPCR activation, typically for Gq-coupled receptors.

Methodology:

  • Reagents and Materials:

    • Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Agonist and test antagonist compounds.

    • Fluorescence plate reader with an integrated fluidic dispenser.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of the agonist (typically the EC80 concentration) and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • For antagonist mode, plot the response against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The piperidine ring remains a valuable scaffold in drug discovery. However, the strategic use of bioisosteric alternatives like azaspiro[3.3]heptanes, morpholines, and bicyclic systems offers a powerful approach to overcome challenges related to metabolic stability, patentability, and fine-tuning of physicochemical properties.[3][5] The choice of an alternative scaffold should be guided by a thorough understanding of its impact on the ADME profile and target pharmacology. The experimental protocols detailed in this guide provide a robust framework for the objective comparison of these scaffolds, enabling researchers to make data-driven decisions in the design and optimization of novel drug candidates.

References

A Researcher's Guide to the Conformational Analysis of tert-Butyl 6-Oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of novel scaffolds is paramount for rational drug design. This guide provides a comparative framework for the conformational analysis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a promising spirocyclic scaffold.

The spiro[3.3]heptane motif and its heteroatom-containing derivatives are of significant interest in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, providing access to a greater volume of chemical space and potentially improving physicochemical properties such as solubility and metabolic stability.[1][2] The rigid structure of these scaffolds, stemming from the two fused four-membered rings, allows for the precise positioning of substituents in space, which can enhance binding affinity and selectivity for biological targets.[3] Specifically, azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for common motifs like piperidine.[4]

This guide outlines the key conformational features of the 6-oxa-1-azaspiro[3.3]heptane core, provides a comparison with the well-characterized piperidine ring, and details the experimental and computational protocols necessary to elucidate its precise three-dimensional structure. While specific experimental data for this compound is not yet publicly available, this guide leverages data from closely related analogs to provide a robust analytical framework.

Comparative Conformational Data

The defining feature of the spiro[3.3]heptane skeleton is the puckered nature of the two four-membered rings. Unlike a planar conformation, puckering helps to alleviate ring strain.[5] The conformation of the azetidine and oxetane rings in the target molecule is expected to be a critical determinant of its biological activity. The following table compares the expected conformational parameters of the 6-oxa-1-azaspiro[3.3]heptane scaffold with those of the widely used piperidine ring system.

Parameter6-Oxa-1-azaspiro[3.3]heptane Scaffold (Expected)Piperidine (Chair Conformation)Significance in Drug Design
Ring Conformation Puckered azetidine and oxetane rings[5]ChairThe rigid, puckered spirocyclic system offers more defined exit vectors for substituents compared to the more flexible chair-boat interconversion of piperidine.
Substituent Orientations Pseudo-axial and pseudo-equatorialAxial and EquatorialPrecise and fixed positioning of substituents on the spirocyclic scaffold can lead to improved target engagement.
Key Dihedral Angles Expected to deviate significantly from 0° (planar)Typically around 55-60° (e.g., C-C-C-C)Defines the overall shape and spatial arrangement of the molecule.
Nitrogen Atom Geometry Likely pyramidalPyramidalThe geometry and inversion barrier of the nitrogen can influence hydrogen bonding capability and overall polarity.

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a thorough conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents and solvent systems should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to yield a final, high-resolution crystal structure.[6] This provides precise bond lengths, bond angles, and dihedral angles, confirming the puckering of the rings.[7]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, provides information about the through-space proximity of atoms in solution, allowing for the determination of the solution-state conformation.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.[8]

  • 1D and 2D NMR: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired to assign all proton and carbon signals.

  • NOESY/ROESY Experiments: 2D NOESY (for small molecules, MW < 600) or ROESY (for medium-sized molecules where NOE may be close to zero) experiments are performed.[9] The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å).[9]

  • Quantitative Analysis: The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. By measuring the build-up rate of the NOE enhancement at various mixing times, internuclear distances can be estimated and used to build a 3D model of the molecule in solution.[10]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of a molecule and identifying low-energy conformers.

Methodology:

  • Conformational Search: An initial conformational search is performed using a lower-level theory or molecular mechanics to identify a range of possible low-energy structures.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a higher-level DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger).[11][12]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).[12] The relative energies of the conformers, including zero-point vibrational energy and thermal corrections, are then calculated to determine the most stable conformations.

  • Property Calculation: Key geometric parameters (bond lengths, angles, dihedrals) and NMR chemical shifts can be calculated for the low-energy conformers and compared with experimental data to validate the computational model.[13]

Visualizing Conformations and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate key structural concepts and analytical processes.

Figure 1. Puckered Conformation of the Spiro[3.3]heptane Core cluster_0 Puckered Rings N1 N C2 C N1->C2 C4_spiro C C2->C4_spiro C3 C C3->N1 C4_spiro->C3 C7 C C4_spiro->C7 C5 C C5->C4_spiro O6 O O6->C5 C7->O6

Figure 1. Puckered Conformation of the Spiro[3.3]heptane Core

Figure 2. Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray Crystal Growth nmr NMR Spectroscopy (NOESY/ROESY) synthesis->nmr Solution Prep comparison Compare Experimental & Computational Data xray->comparison nmr->comparison conf_search Conformational Search dft DFT Optimization & Frequency Calc. conf_search->dft dft->comparison model Final 3D Conformational Model comparison->model

Figure 2. Workflow for Conformational Analysis

References

Assessing the Novelty and Patentability of New Azaspiro[3.3]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional profile that can lead to improved physicochemical and pharmacological properties compared to traditional ring systems. This guide provides a comparative analysis of new azaspiro[3.3]heptane derivatives, focusing on their novelty, patentability, and performance against existing alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Azaspiro[3.3]heptane derivatives are increasingly being explored as bioisosteric replacements for piperidine and other cyclic amines in drug candidates.[1][2][3] This strategic substitution can offer several advantages, including:

  • Improved Physicochemical Properties: Studies have shown that the incorporation of an azaspiro[3.3]heptane moiety can lead to a reduction in lipophilicity (logD), which is often associated with a more favorable safety profile.[4]

  • Enhanced Metabolic Stability: The rigid spirocyclic core can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.[4][5]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azaspiro[3.3]heptane scaffold allows for the exploration of new chemical space, potentially leading to improved target engagement and selectivity.

This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing these properties, and analyze the current patent landscape to aid in the development of novel and patentable azaspiro[3.3]heptane-based therapeutics.

Comparative Performance Data

A key aspect of assessing the potential of new azaspiro[3.3]heptane derivatives is to compare their performance against established alternatives, such as piperidine-containing compounds. The following tables summarize key experimental data, where available in the public domain. Note: Direct head-to-head comparative data for novel azaspiro[3.3]heptane derivatives is often proprietary and not extensively published. The data presented here is a compilation from various sources and should be interpreted with caution.

Table 1: Comparative Physicochemical Properties

Compound IDScaffoldclogPExperimental logD (pH 7.4)Experimental pKaReference
Model Compound 1 Piperidine2.51.89.5[4]
Model Compound 2 1-Azaspiro[3.3]heptane2.21.210.1[4]
Model Compound 3 2-Azaspiro[3.3]heptane2.72.39.8[4]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDScaffoldIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t1/2) (min)Reference
Model Compound 1 Piperidine5028[4]
Model Compound 2 1-Azaspiro[3.3]heptane2556[4]
Model Compound 3 2-Azaspiro[3.3]heptane3046[4]

Table 3: Comparative Biological Activity (Hypothetical Example for a GPCR Target)

Compound IDScaffoldTargetAssay TypeIC50 (nM)Ki (nM)
Reference Drug PiperidineDopamine D2 ReceptorRadioligand Binding158
AZS-001 1-Azaspiro[3.3]heptaneDopamine D2 ReceptorRadioligand Binding126
AZS-002 2-Azaspiro[3.3]heptaneDopamine D2 ReceptorRadioligand Binding2515

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of new azaspiro[3.3]heptane derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of Azaspiro[3.3]heptane Scaffolds

A general, multi-step synthesis is often employed, starting from commercially available materials. The following is a representative, high-level procedure for the synthesis of a 2-azaspiro[3.3]heptane derivative. Specific reaction conditions and purification methods will vary depending on the desired substituents.

General Synthetic Scheme for 2-Azaspiro[3.3]heptane:

G A Starting Material (e.g., Dielectrophile) B Cyclization with Primary Amine A->B Step 1 C Intermediate Azetidine B->C D Second Cyclization C->D Step 2 E 2-Azaspiro[3.3]heptane Core D->E

Figure 1: High-level synthetic workflow for 2-azaspiro[3.3]heptane.

Detailed Protocol for a Reductive Amination Approach to 2,6-Diazaspiro[3.3]heptane: [6]

  • Formation of the Iminium Ion: To a stirred solution of the starting aldehyde in dichloroethane, add one equivalent of the desired primary amine or aniline and one equivalent of acetic acid.

  • Reduction: Reduce the resulting iminium ion with sodium triacetoxyborohydride to afford the secondary amine.

  • Cyclization: Treat the secondary amine with a strong base such as potassium tert-butoxide in a suitable solvent like THF and heat to induce cyclization to the 2,6-diazaspiro[3.3]heptane.

  • Purification: Purify the final product using standard techniques such as column chromatography or crystallization.

In Vitro Assays

1. Competitive Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).

G A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions B Incubate: Receptor + Radioligand + Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [7]

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR.

    • Prepare a stock solution of a suitable radioligand (e.g., [3H]-labeled antagonist) in an appropriate buffer.

    • Prepare serial dilutions of the test azaspiro[3.3]heptane derivative.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the receptor membrane preparation.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cell-Based Functional Assay for GPCR Signaling

This type of assay measures the functional consequence of a ligand binding to its receptor, such as the production of a second messenger (e.g., cAMP or intracellular calcium).

G A Transfect Cells with GPCR of Interest B Load Cells with Fluorescent Dye (e.g., for Ca2+) A->B C Stimulate Cells with Test Compound B->C D Measure Signal (e.g., Fluorescence) C->D E Generate Dose-Response Curve and Determine EC50 D->E

Figure 3: Workflow for a cell-based functional GPCR assay.

Detailed Protocol for a Calcium Mobilization Assay: [8]

  • Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding the GPCR of interest. For receptors that do not naturally couple to Gq, co-transfection with a promiscuous G-protein alpha subunit (e.g., Gα16) may be necessary to elicit a calcium response.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test azaspiro[3.3]heptane derivative to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Patentability Assessment

The novelty and patentability of new azaspiro[3.3]heptane derivatives hinge on several factors, including their chemical structure, method of synthesis, and unexpected therapeutic applications.

Assessing Novelty and Inventive Step
  • Structural Novelty: A new azaspiro[3.3]heptane derivative must be structurally distinct from previously disclosed compounds. This can be achieved through novel substitution patterns on the spirocyclic core.

  • Non-Obviousness (Inventive Step): Even if a compound is novel, it must not be obvious to a person skilled in the art. An inventive step can be demonstrated by showing unexpected properties, such as significantly improved potency, selectivity, or a superior pharmacokinetic profile compared to structurally similar compounds. The use of azaspiro[3.3]heptane as a bioisostere for piperidine is a known concept, so patentability will likely depend on the specific substitution and the resulting unexpected advantages.[4]

Analyzing the Patent Landscape

A thorough analysis of existing patents is crucial to identify "white space" for new inventions. Many patents have been filed claiming azaspiro[3.3]heptane derivatives for a variety of therapeutic areas, particularly for CNS disorders.[9]

Key Areas of Patent Activity:

  • GPCR Modulators: Azaspiro[3.3]heptane derivatives have been claimed as modulators of various GPCRs, including dopamine and serotonin receptors.

  • Enzyme Inhibitors: The scaffold has been incorporated into molecules designed to inhibit specific enzymes.

  • Ion Channel Modulators: There is growing interest in azaspiro[3.3]heptane derivatives as modulators of ion channels.

Logical Framework for Patentability Analysis:

G A Identify Novel Azaspiro[3.3]heptane Scaffold B Conduct Prior Art Search (Patents and Literature) A->B C Is the Scaffold Structurally Novel? B->C D Does the Scaffold Exhibit Unexpected Properties? (e.g., Potency, Selectivity, PK) C->D Yes F Low Potential for Patentability C->F No E High Potential for Patentability D->E Yes G Potential for Use/Formulation Patent D->G No, but new use

Figure 4: Decision-making process for assessing patentability.

Conclusion

New azaspiro[3.3]heptane derivatives represent a promising avenue for the development of novel therapeutics with potentially improved properties over existing alternatives. Their unique structural features can lead to enhanced metabolic stability and more favorable physicochemical characteristics. However, demonstrating novelty and a clear inventive step is crucial for securing patent protection in this increasingly competitive field. A thorough understanding of the prior art, coupled with robust experimental data demonstrating unexpected advantages, will be paramount for the successful development and commercialization of new azaspiro[3.3]heptane-based drugs.

References

Safety Operating Guide

Safe Disposal of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate, a compound often used in synthetic chemistry. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.[2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][3][4][5]Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][5]

In the event of accidental exposure, follow these first aid measures immediately:

  • Skin Contact: Wash off with soap and plenty of water.[2][5] If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][2][4]

1. Waste Collection and Segregation:

  • Unused or Waste Product: Collect any unused or waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should also be collected in a designated solid hazardous waste container.

2. Container Rinsing and Disposal:

  • Empty containers must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the rinsate from all rinses must be collected and treated as hazardous waste. [6] This rinsate should be added to a designated liquid hazardous waste container.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to your institution's guidelines for decontaminated lab waste.[1]

3. Waste Storage:

  • Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Ensure containers are kept tightly closed and are clearly labeled with their contents.[1][3][4]

4. Final Disposal:

  • The ultimate disposal of the collected hazardous waste must be conducted through a licensed chemical waste disposal facility.[1][3][4] This is typically arranged through your institution's Environmental Health and Safety (EHS) office.

  • The recommended methods for destruction are controlled incineration with flue gas scrubbing or other approved chemical treatment processes.[1]

Below is a workflow diagram illustrating the proper disposal procedure.

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Container Decontamination cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Collect Unused/Waste Product in Labeled Container A->B Handle Chemical C Collect Contaminated Labware in Separate Labeled Container A->C Handle Chemical D Triple-Rinse Empty Container with Suitable Solvent A->D Handle Chemical G Store Waste Securely in Designated Area B->G C->G E Collect All Rinsate as Hazardous Liquid Waste D->E Transfer Rinsate F Dispose of Rinsed Container as per Institutional Policy D->F E->G H Arrange for Pickup by Licensed Waste Disposal Service (EHS) G->H I Transport to Treatment Facility (e.g., Incineration) H->I

References

Personal protective equipment for handling Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate. The following procedures are based on established safety data for structurally similar compounds and are designed to ensure the well-being of laboratory personnel.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not presently available, data from analogous spirocyclic compounds indicate a consistent hazard profile. Structurally related molecules are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a cautious approach is mandated.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Eye and Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield is recommended if there is a splash hazard.Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[2]Prevents skin contact and absorption.
Body A laboratory coat is mandatory. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.Protects against spills and contamination.
Respiratory Not typically required if work is conducted in a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.Prevents inhalation of dust, aerosols, or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Confirm the functionality of the chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as detailed in the table above.

  • Handling:

    • Handle the compound within the fume hood.

    • Avoid the formation of dust and aerosols.[2][3]

    • Use non-sparking tools.[2]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE.

Disposal Plan

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated disposables, in a designated, labeled hazardous waste container.

  • Disposal:

    • Dispose of contents and container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1][2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

prep Preparation ppe Don PPE prep->ppe Verify fume hood & gather materials handling Chemical Handling (in Fume Hood) ppe->handling Proceed to handling decon Decontamination handling->decon After handling is complete waste Waste Collection decon->waste Segregate waste disposal Waste Disposal waste->disposal Follow institutional protocols end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.